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  • Product: 4-Chloro-2-ethoxyaniline hydrochloride
  • CAS: 858855-49-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Niche Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS Number: 858855-49-9), a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS Number: 858855-49-9), a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling. The structure of this guide is designed to logically flow from fundamental properties to practical utility, underscoring the scientific rationale behind the methodologies presented.

Core Molecular Profile and Physicochemical Characteristics

4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative provided as its hydrochloride salt. The salt form is often preferred for its increased stability and improved handling characteristics compared to the free base, which can be susceptible to oxidation and discoloration.

Its primary role in the market is as a specialized building block, particularly within the domain of targeted protein degradation.[1] The unique arrangement of its substituents—a chloro group, an ethoxy group, and an amine on a benzene ring—offers a versatile scaffold for constructing more complex molecules.

Table 1: Physicochemical Properties of 4-Chloro-2-ethoxyaniline Hydrochloride

PropertyValueSource
CAS Number 858855-49-9[1][][3][4][5]
Molecular Formula C₈H₁₁Cl₂NO[1]
Molecular Weight 208.09 g/mol [1]
IUPAC Name 4-chloro-2-ethoxyaniline;hydrochloride
Purity Typically ≥98%[1]
Physical Form Solid (Typical)Inferred from related aniline HCl salts
Storage Room temperature[1]

The hydrochloride salt structure ensures that the amine group is protonated, rendering it less reactive as a nucleophile until the free base is liberated, typically through treatment with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent.

Synthesis and Manufacturing Considerations

While specific, publicly available synthesis routes for 4-Chloro-2-ethoxyaniline hydrochloride are not extensively documented, a plausible and logical manufacturing process can be inferred from established organic chemistry principles for analogous structures. A common industrial approach involves the multi-step conversion of a readily available precursor.

A likely synthetic pathway originates from 2-ethoxy-4-chloronitrobenzene. This pathway is advantageous as the reduction of a nitro group is a high-yielding and well-understood transformation, and the starting nitro-aromatic can be prepared through regioselective nitration and chlorination reactions.

Proposed Synthetic Workflow

A two-step process is the most probable route:

  • Catalytic Reduction: The nitro group of 2-ethoxy-4-chloronitrobenzene is reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean reaction profile.

  • Salt Formation: The resulting 4-Chloro-2-ethoxyaniline free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the stable hydrochloride salt.

G cluster_0 Step 1: Catalytic Reduction cluster_1 Step 2: Salt Formation & Isolation Start 2-ethoxy-4-chloronitrobenzene Reagents1 H₂ Gas Pd/C or Pt Catalyst Solvent (e.g., Ethanol, Toluene) Start->Reagents1 Product1 4-Chloro-2-ethoxyaniline (Free Base) Reagents1->Product1 Reduction Reagents2 HCl (in Isopropanol or Ether) Product2 4-Chloro-2-ethoxyaniline HCl (Precipitated Solid) Product1->Product2 Protonation Product1->Product2 Filtration Filtration & Drying Product2->Filtration Final Final Product (≥98% Purity) Filtration->Final

Caption: Proposed two-step synthesis of 4-Chloro-2-ethoxyaniline HCl.

Causality in Experimental Choices:
  • Choice of Catalyst: Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions because it is highly efficient, cost-effective, and easily removed by filtration.[6] The reduction is typically carried out under a hydrogen atmosphere at elevated pressure to increase reaction rates.[6]

  • Solvent Selection: Solvents like ethanol, ethyl acetate, or toluene are chosen for their ability to dissolve the starting material and for their compatibility with the catalytic process.[6]

  • Salt Formation Solvent: The choice of a non-polar organic solvent for the HCl addition is critical. It ensures that the highly polar hydrochloride salt is insoluble, leading to its precipitation and allowing for easy isolation by filtration. This step also serves as a purification method, as many organic impurities remain in the solvent.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 4-Chloro-2-ethoxyaniline hydrochloride is paramount for its use in research and development. A multi-technique analytical approach is required for comprehensive validation. The methods described here are standard for substituted anilines and are applicable for lot release and quality assurance.[7]

Table 2: Key Analytical Methods for Quality Control

TechniquePurposeKey Parameters to Evaluate
HPLC (UV) Purity assessment and quantificationPeak area percentage, presence of impurities (isomers, starting material), retention time
GC-MS Identification and impurity profilingMass-to-charge ratio (m/z) for molecular ion and fragments, detection of volatile impurities
¹H NMR Structural confirmationChemical shifts, integration values, and coupling patterns consistent with the expected structure
FTIR Functional group identificationPresence of characteristic peaks for N-H (salt), C-O (ether), C-Cl, and aromatic C-H bonds
Representative HPLC Protocol (Self-Validating System)

This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of substituted anilines.[7][8]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. TFA is used as an ion-pairing agent to improve peak shape for the amine.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 4-Chloro-2-ethoxyaniline hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated from the main analyte peak.

  • Data Analysis:

    • Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

G cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis p1 Prepare Mobile Phase (Water/ACN with TFA) p2 Equilibrate C18 Column p3 Dissolve Sample (~0.5 mg/mL) r1 Inject 10 µL of Sample p3->r1 r2 Run Gradient Elution (10% to 90% Acetonitrile) r3 Detect at 254 nm a1 Integrate Chromatogram r3->a1 a2 Calculate Area % a3 Report Purity & Impurity Profile a2->a3

Caption: Standard workflow for HPLC purity analysis.

Applications in Research and Drug Development

The classification of 4-Chloro-2-ethoxyaniline hydrochloride as a "Protein Degrader Building Block" points to its primary application in the synthesis of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).[1]

Role as a Scaffold in PROTACs and Molecular Glues

Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. The most common type of TPD agent is the Proteolysis Targeting Chimera (PROTAC).

A PROTAC is a heterobifunctional molecule consisting of three parts:

  • A "warhead" that binds to the target protein.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A chemical linker that connects the two.

Building blocks like 4-Chloro-2-ethoxyaniline hydrochloride are crucial for constructing the linker and E3 ligase-binding portions of these molecules. The substituted aniline motif is a versatile handle for further chemical modification. The amine can be acylated or alkylated, and the chloro and ethoxy groups can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Chlorine, in particular, is a common substituent in approved drugs and can play a significant role in modulating a molecule's pharmacokinetic properties.[9][10][11][12]

G bldg_block 4-Chloro-2-ethoxyaniline HCl protac Warhead for Target Protein Linker Ligand for E3 Ligase bldg_block:f0->protac:linker Incorporated via multi-step synthesis

Caption: Role as a building block in PROTAC synthesis.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-2-ethoxyaniline hydrochloride is not widely available, the safety precautions can be inferred from the data on related chloroaniline compounds.[13][14][15][16][17] Chloroanilines as a class are considered hazardous and should be handled with extreme caution.[13]

Key Hazards:

  • Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[15][16][17]

  • Methemoglobinemia: A significant risk associated with aniline exposure is the interference with oxygen transport in the blood, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[13]

  • Carcinogenicity: Some chloroanilines are suspected carcinogens.[13][15] It is prudent to handle this compound as a potential carcinogen.[13]

  • Skin and Eye Irritation: Direct contact can cause severe irritation or burns.[13]

Mandatory Handling Protocols:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] Work should be conducted in a certified chemical fume hood to avoid inhalation.[14]

  • Spill Response: In case of a spill, evacuate the area.[13] Collect the solid material carefully without creating dust and place it in a sealed container for hazardous waste disposal.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials.[15]

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Anilines. Benchchem.
  • 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Oakwood Chemical.
  • 4-CHLOROANILINE HAZARD SUMMARY. NJ.gov.
  • Safety D
  • 4-Chloroaniline 103500 - Safety D
  • 4-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Safety D
  • CAS 858855-49-9 4-Chloro-2-ethoxyaniline, hydrochloride. BOC Sciences.
  • Cas no 858855-49-9 (4-Chloro-2-ethoxyaniline hydrochloride). Biosynth.
  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
  • 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9. Chemical Structure Search.
  • 4-Chloro-2-ethoxyaniline hydrochloride | 858855-49-9. Sigma-Aldrich.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.
  • 4-CHLORO-2-ETHOXYANILINE, HCL SDS, 858855-49-9 Safety D
  • 4-Chloro-2-ethoxyaniline, HCl. Fluorochem.
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

Sources

Exploratory

Technical Guide: 4-Chloro-2-ethoxyaniline Hydrochloride - A Core Moiety for Advanced Chemical Synthesis

This guide provides an in-depth analysis of 4-Chloro-2-ethoxyaniline hydrochloride, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Chloro-2-ethoxyaniline hydrochloride, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, established synthesis protocols, and critical analytical characterization techniques. This document is intended for researchers, synthetic chemists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical building block.

Core Molecular Attributes

4-Chloro-2-ethoxyaniline hydrochloride is a salt, which enhances its stability and solubility in certain solvents compared to its free base form. The presence of the ethoxy and chloro- substituents on the aniline ring dictates its reactivity and potential applications, particularly in creating more complex molecular architectures.

Molecular Formula and Structure

The chemical structure of 4-Chloro-2-ethoxyaniline hydrochloride consists of an aniline ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amine functional group is protonated to form the hydrochloride salt.

Molecular Formula: C₈H₁₁Cl₂NO[1][2]

IUPAC Name: 4-chloro-2-ethoxyaniline hydrochloride[3]

Synonyms: 4-Chloro-2-ethoxyaniline, HCl; 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride[1][4]

CAS Number: 858855-49-9[1][2][3]

The structural arrangement of the substituents is crucial for its utility as a synthetic intermediate, influencing the electronic and steric environment of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

PropertyValueSource
Molecular Weight 208.09 g/mol [5][6]
Appearance (Typically a solid)General Knowledge
Purity ≥98% (Typical commercial grade)[2]
Storage Room temperature[2]

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-2-ethoxyaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic pathway is outlined below. The choice of this pathway is predicated on the availability of starting materials and the desire to control the regiochemistry of the substitutions.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The diagram below illustrates a potential retrosynthetic pathway.

G target 4-Chloro-2-ethoxyaniline HCl intermediate1 4-Chloro-2-ethoxyaniline target->intermediate1 HCl addition intermediate2 1-Chloro-2-ethoxy-4-nitrobenzene intermediate1->intermediate2 Reduction of nitro group start 2-Ethoxy-4-nitroaniline intermediate2->start Sandmeyer Reaction (Diazotization followed by chlorination)

Caption: Retrosynthetic pathway for 4-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol: A Representative Synthesis

The following protocol details a plausible synthetic route. The rationale behind each step is provided to offer insight into the experimental design.

Step 1: Nitration of 3-Chlorophenetole

  • Objective: Introduce a nitro group at the para-position to the ethoxy group. The ethoxy group is an ortho-, para-director, and the para-position is sterically more accessible.

  • Procedure:

    • Cool a solution of 3-chlorophenetole in glacial acetic acid to 0-5 °C in an ice bath.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-2-ethoxy-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Objective: Reduce the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 4-chloro-2-ethoxy-1-nitrobenzene in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-chloro-2-ethoxyaniline.

Step 3: Formation of the Hydrochloride Salt

  • Objective: Convert the aniline free base to its more stable hydrochloride salt.

  • Procedure:

    • Dissolve the crude 4-chloro-2-ethoxyaniline in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-2-ethoxyaniline hydrochloride. The following techniques are standard for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons (which may be broad and exchangeable). The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the two aromatic carbons attached to the substituents and the carbons of the ethoxy group.

  • Infrared (IR) Spectroscopy:

    • Key absorptions are expected for the N-H stretches of the ammonium salt, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O and C-Cl stretches.

  • Mass Spectrometry (MS):

    • Will show the molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after loss of HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Research and Development

4-Chloro-2-ethoxyaniline hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its designation as a "Protein Degrader Building Block" suggests its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]

The reactive amine group allows for a variety of chemical transformations, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Diazotization reactions to introduce other functional groups

  • N-alkylation and N-arylation reactions

The specific substitution pattern of this molecule can be leveraged to tune the electronic and steric properties of the final products, which is a critical aspect of drug design and optimization.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4-Chloro-2-ethoxyaniline hydrochloride. It is intended for industrial and scientific research use only.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Product information, 4-Chloro-2-ethoxyaniline, hydrochloride | P&S Chemicals. [Link]

  • 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. [Link]

  • 4-CHLORO-2-ETHOXYANILINE, HCL Price at Chemsrc. [Link]

Sources

Foundational

Chemical and physical properties of 4-Chloro-2-ethoxyaniline hydrochloride.

An In-depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-ethoxyaniline hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9), a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. This document details its core chemical and physical properties, discusses likely synthetic pathways and reactivity, outlines its applications as a building block for complex molecules, and provides essential information on analytical characterization and safe handling. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and beyond.

Introduction: Strategic Importance in Chemical Synthesis

4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, an ethoxy group, and an amino group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a convenient precursor for various chemical transformations.

The presence of chlorine is a notable feature, as chlorinated compounds are prevalent in a significant number of FDA-approved drugs, contributing to improved efficacy and metabolic stability.[2][3] This guide synthesizes available data to provide a holistic view of the compound, enabling scientists to leverage its properties for innovative applications.

Core Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of 4-Chloro-2-ethoxyaniline hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 858855-49-9[1]
Molecular Formula C₈H₁₁Cl₂NO[1][4]
Molecular Weight 208.09 g/mol (approx. 208.1)[1][5]
IUPAC Name 4-chloro-2-ethoxyaniline;hydrochloride[6]
Synonyms 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride; 4-Chloro-2-ethoxyaniline, HCl[7]
Purity ≥98% (typical commercial specification)[1]
Physical State Solid (inferred from related compounds)
Storage Room temperature[1]

Molecular Structure and Identification

The molecular structure of 4-Chloro-2-ethoxyaniline hydrochloride is central to its reactivity and function. The molecule consists of an aniline core substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amino group is protonated to form the hydrochloride salt.

Key Structural Identifiers:

  • InChI: InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H[6]

  • InChI Key: XFHMVKGISOBBGW-UHFFFAOYSA-N[6]

  • Canonical SMILES: CCOC1=CC(Cl)=CC=C1N.Cl[6]

The presence of the electron-donating ethoxy and amino groups, alongside the electron-withdrawing chloro group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and other reactions.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While specific synthesis procedures for 4-Chloro-2-ethoxyaniline hydrochloride are not extensively detailed in the provided results, a logical and common approach for preparing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This well-established method is efficient and widely used in industrial and laboratory settings for producing anilines from readily available nitro compounds.[5][8]

The proposed workflow begins with the nitration of 3-chlorophenetole, followed by the reduction of the nitro group to an amine, and finally, treatment with hydrochloric acid to yield the target salt.

G cluster_0 Synthetic Workflow A Precursor: 3-Chlorophenetole B Nitration (e.g., HNO₃/H₂SO₄) A->B C Intermediate: 4-Chloro-2-ethoxy-1-nitrobenzene B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D E Free Base: 4-Chloro-2-ethoxyaniline D->E F Salt Formation (Treatment with HCl) E->F G Final Product: 4-Chloro-2-ethoxyaniline hydrochloride F->G

Caption: Proposed synthetic route for 4-Chloro-2-ethoxyaniline hydrochloride.

This multi-step synthesis is a standard procedure in organic chemistry. The choice of reducing agent in step (D) is critical; catalytic hydrogenation offers a cleaner reaction profile, while methods like using iron in acidic media are cost-effective alternatives.[5]

Chemical Reactivity

The reactivity of 4-Chloro-2-ethoxyaniline is governed by its functional groups:

  • Aromatic Amine: The primary amine is nucleophilic (in its free base form) and can undergo a wide range of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing other functional groups.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating effects of the amino and ethoxy groups. However, these reactions must be carefully controlled to avoid polysubstitution.

  • Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.

Applications in Research and Drug Development

The primary application of 4-Chloro-2-ethoxyaniline hydrochloride is as an intermediate in chemical synthesis. Its designation as a "Protein Degrader Building Block" suggests its use in constructing Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to hijack the cellular ubiquitin-proteasome system to selectively degrade target proteins.[1]

Furthermore, substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals and agrochemicals.[9][10] The specific substitution pattern of this molecule makes it a bespoke precursor for creating highly functionalized and complex target molecules where precise control over substituent placement is critical for biological activity.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A standard analytical workflow for characterizing a new batch of 4-Chloro-2-ethoxyaniline hydrochloride would involve a multi-technique approach to provide orthogonal validation of its structure and purity.

G cluster_1 Analytical Characterization Workflow cluster_identity Identity Tests cluster_purity Purity Analysis Start Sample Received Solubility Solubility Test (e.g., H₂O, DMSO, MeOH) Start->Solubility Identity Structural Identity Confirmation Solubility->Identity Purity Purity & Impurity Profile Solubility->Purity NMR ¹H & ¹³C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC HPLC-UV/MS Purity->HPLC MP Melting Point Analysis Purity->MP Final Certificate of Analysis (CoA) Issued

Caption: Standard workflow for the analytical validation of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing the expected signals, multiplicities, and integrations for the aromatic, ethoxy, and amine protons and carbons.

  • Mass Spectrometry (MS): MS analysis would verify the molecular weight of the free base (173.05 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity. Coupled with a UV detector, it quantifies the main peak area relative to any impurities.

  • Melting Point: The melting point is a reliable indicator of purity; a sharp melting range suggests a high-purity substance.

Safety, Handling, and Storage

As a chemical intermediate, 4-Chloro-2-ethoxyaniline hydrochloride requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not fully detailed in the search results, data from closely related chloroaniline compounds provide essential safety guidance.[7][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with water.

    • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[7]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage condition is room temperature.[1]

  • Disposal: Dispose of the material and its container as hazardous waste in accordance with local, regional, and national regulations.[13]

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride is a specialized chemical intermediate with significant utility in modern organic synthesis, especially in the field of drug discovery. Its well-defined structure provides a versatile platform for creating complex molecules, and its role as a building block for protein degraders underscores its contemporary relevance. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

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Exploratory

An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are foundational scaffolds in medicinal chemistry, serving as versatile starting points for the synthesis of a vast array of b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as versatile starting points for the synthesis of a vast array of bioactive molecules. Among these, 4-Chloro-2-ethoxyaniline hydrochloride has emerged as a significant building block, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, synthesis, and analytical characterization of 4-Chloro-2-ethoxyaniline hydrochloride. Furthermore, it delves into the rationale behind its utilization in drug discovery, offering insights into its role as a key intermediate in the synthesis of complex pharmaceutical agents.

Chemical Identity and Structure

4-Chloro-2-ethoxyaniline hydrochloride is a salt of the corresponding aniline base. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.

IUPAC Name: 4-chloro-2-ethoxyaniline;hydrochloride[1]

Chemical Formula: C₈H₁₁Cl₂NO[2]

Molecular Weight: 208.1 g/mol [2]

CAS Number: 858855-49-9[2]

Structure:

The chemical structure of 4-Chloro-2-ethoxyaniline hydrochloride is characterized by a benzene ring substituted with a chlorine atom at the 4-position, an ethoxy group at the 2-position, and an ammonium group at the 1-position, with a chloride counter-ion.

G cluster_0 4-Chloro-2-ethoxyaniline Hydrochloride C1 C C2 C C1->C2 N NH3+ C1->N C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 Cl_sub Cl C4->Cl_sub C6 C C5->C6 C6->C1 C7 CH2 O->C7 C8 CH3 C7->C8 Cl_ion Cl-

Caption: Chemical structure of 4-Chloro-2-ethoxyaniline Hydrochloride.

Synthesis and Manufacturing

The synthesis of 4-Chloro-2-ethoxyaniline hydrochloride typically involves a multi-step process, starting from more readily available precursors. While specific proprietary methods may vary, a general and plausible synthetic strategy involves the following key transformations:

A. Nitration of a Substituted Benzene: The synthesis often commences with the nitration of a suitably substituted benzene derivative. For instance, starting with 1-chloro-3-ethoxybenzene, nitration would introduce a nitro group onto the aromatic ring, predominantly at positions ortho and para to the activating ethoxy group.

B. Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). Several reducing agents can be employed for this transformation, including:

  • Catalytic Hydrogenation: This is a clean and efficient method utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

  • Metal-Acid Systems: A common laboratory and industrial method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid).[3]

C. Formation of the Hydrochloride Salt: The resulting 4-chloro-2-ethoxyaniline is a free base. To obtain the hydrochloride salt, the base is treated with hydrochloric acid (HCl). This acid-base reaction leads to the protonation of the amino group, forming the ammonium chloride salt, which can then be isolated as a stable crystalline solid.

Experimental Protocol: A General Procedure for the Synthesis of Substituted Chloroanilines

The following is a generalized protocol for the chlorination of an aniline derivative, which can be adapted for the synthesis of 4-Chloro-2-ethoxyaniline. This method utilizes copper(II) chloride as the chlorinating agent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aniline (e.g., 2-ethoxyaniline) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add copper(II) chloride (CuCl₂) to the solution. The molar ratio of aniline to CuCl₂ will need to be optimized for the specific substrate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by techniques such as column chromatography or recrystallization.

  • Salt Formation: The purified 4-chloro-2-ethoxyaniline is then dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 2-ethoxyaniline) Chlorination Chlorination (e.g., with CuCl2) Start->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Purification Purification (e.g., Chromatography) Workup->Purification Salt_Formation Hydrochloride Salt Formation (HCl) Purification->Salt_Formation Final_Product 4-Chloro-2-ethoxyaniline Hydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of 4-Chloro-2-ethoxyaniline hydrochloride.

Role in Drug Discovery and Development: A Key Building Block for Kinase Inhibitors

The strategic placement of substituents on the aniline ring of 4-Chloro-2-ethoxyaniline hydrochloride makes it a valuable synthon in the construction of complex drug molecules, particularly in the field of oncology. Substituted anilines are crucial components of many kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[4]

The 4-Anilinoquinazoline Scaffold:

A prominent example of the application of substituted anilines is in the synthesis of 4-anilinoquinazoline derivatives. This chemical scaffold is the core structure of several clinically successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4] The aniline moiety of these inhibitors binds in the ATP-binding pocket of the kinase domain, and the substituents on the aniline ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the drug.

The general reaction to form the 4-anilinoquinazoline core involves the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline ring by the amino group of a substituted aniline.

G cluster_drug_synthesis Role in Kinase Inhibitor Synthesis Aniline 4-Chloro-2-ethoxyaniline Reaction Nucleophilic Aromatic Substitution Aniline->Reaction Quinazoline 4-Chloroquinazoline Derivative Quinazoline->Reaction Product 4-Anilinoquinazoline (Kinase Inhibitor Core) Reaction->Product

Caption: The role of 4-Chloro-2-ethoxyaniline in the synthesis of a 4-anilinoquinazoline core.

Analytical Characterization

The definitive identification and purity assessment of 4-Chloro-2-ethoxyaniline hydrochloride are crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its complete characterization.

Physicochemical Properties

PropertyValueSource
IUPAC Name 4-chloro-2-ethoxyaniline;hydrochloride[1]
CAS Number 858855-49-9[2]
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.1 g/mol [2]
Physical Form Solid (typical)

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad signal for the ammonium protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern. For the related compound 4-chloro-2-methylaniline, characteristic aromatic and amine proton signals are observed.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (chlorine, ethoxy, and ammonium). Spectra for related compounds like 4-chloroaniline are available for comparison.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after the loss of HCl. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Mass spectral data is available for the related compound 4-ethoxyaniline.[7]

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 4-Chloro-2-ethoxyaniline hydrochloride and for monitoring the progress of its synthesis.

HPLC Method for a Related Compound (4-Ethoxyaniline):

A published HPLC method for the analysis of 4-ethoxyaniline utilizes a mixed-mode Primesep 100 column with a mobile phase consisting of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. This method could serve as a starting point for developing a validated analytical procedure for 4-Chloro-2-ethoxyaniline hydrochloride.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-ethoxyaniline hydrochloride. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation, Ingestion, and Skin Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride stands as a valuable and versatile building block for medicinal chemists and drug development professionals. Its specific substitution pattern offers opportunities for the synthesis of novel and potent pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for its effective and safe utilization in the intricate process of drug discovery and development. As the quest for more selective and effective targeted therapies continues, the importance of key intermediates like 4-Chloro-2-ethoxyaniline hydrochloride is poised to grow.

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Foundational

Synthesis pathways for substituted ethoxyaniline compounds.

An In-depth Technical Guide to the Synthesis of Substituted Ethoxyaniline Compounds Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are foundational scaffolds in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Ethoxyaniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as critical components in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiviral and analgesic drugs.[1] The ethoxyaniline framework, in particular, offers a versatile platform for drug design, balancing lipophilicity and metabolic stability. This guide provides a comprehensive exploration of the principal synthetic pathways for accessing substituted ethoxyaniline compounds. We will delve into the mechanistic underpinnings and practical execution of cornerstone methodologies, including the Williamson ether synthesis and nitration-reduction sequences, as well as modern cross-coupling strategies. Each section is designed to provide not just procedural steps but also the strategic rationale behind the choice of reagents and conditions, empowering researchers to select and optimize synthetic routes for their specific molecular targets.

Introduction: The Strategic Importance of Ethoxyanilines

The ethoxyaniline moiety is a privileged structure in organic synthesis and drug discovery. Its presence in molecules can significantly influence pharmacokinetic and pharmacodynamic properties. A classic example is phenacetin, a derivative of p-ethoxyaniline, which belongs to the class of antipyretic analgesic drugs.[2][3] The aniline nitrogen provides a key reactive handle for derivatization through acylation, alkylation, or incorporation into heterocyclic systems, while the ethoxy group modulates solubility and can engage in crucial binding interactions with biological targets.[4] The ability to strategically place various substituents on the aromatic ring allows for the fine-tuning of a compound's biological activity and physical properties, making robust and versatile synthetic routes to these building blocks essential.[1]

This document serves as a technical guide to the core synthetic strategies employed for the preparation of these valuable compounds.

Core Synthetic Strategy I: Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable, and widely used method for preparing both symmetrical and asymmetrical ethers.[5][6] It remains a primary choice for constructing the ethoxy-aryl bond in ethoxyanilines, typically by reacting a substituted aminophenol with an ethylating agent.

Mechanistic Principle and Strategic Considerations

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The key steps involve:

  • Deprotonation: The phenolic hydroxyl group of a substituted aminophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an ethyl halide (or other suitable ethylating agent with a good leaving group), displacing the halide in a single, concerted step.[6]

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium ethoxide or sodium hydride are common choices.[3][8] The choice depends on solvent compatibility and the presence of other acid-sensitive functional groups.

  • Choice of Alkyl Halide: The reaction works best with primary alkyl halides, such as ethyl iodide or ethyl bromide.[7] This is a critical consideration for maximizing yield, as secondary and tertiary alkyl halides would lead to competing elimination (E2) reactions, forming alkenes instead of the desired ether.[5]

Diagram 1: Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis Start Substituted p-Aminophenol Phenoxide Phenoxide Intermediate Start->Phenoxide + Base - H2 TransitionState SN2 Transition State Phenoxide->TransitionState EthylHalide Ethyl Halide (e.g., CH3CH2Br) EthylHalide->TransitionState Product Substituted p-Ethoxyaniline Base Strong Base (e.g., NaH, NaOEt) TransitionState->Product - Halide Ion

Caption: General workflow of the Williamson ether synthesis for ethoxyanilines.

Experimental Protocol: Synthesis of 4-Ethoxyaniline (p-Phenetidine)

This protocol is adapted from established procedures for the synthesis of phenacetin precursors.[3][8][9]

Materials:

  • p-Acetamidophenol (Paracetamol)

  • 25% Sodium methoxide in methanol

  • 100% Ethanol

  • Bromoethane (Ethyl Bromide)

  • Water

  • Hydrochloric Acid (for subsequent hydrolysis)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-acetamidophenol (1.0 eq), 25% sodium methoxide in methanol (1.0 eq), and 100% ethanol.[9]

  • Addition of Ethylating Agent: Carefully add bromoethane (1.1 eq) through the top of the condenser.[9]

  • Reaction: Heat the mixture to a moderate reflux and maintain for 45-60 minutes.[9]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water to precipitate the N-acetyl-4-ethoxyaniline (Phenacetin).[8]

    • Collect the crude product by vacuum filtration and wash with cold water.[8][10]

  • Hydrolysis to 4-Ethoxyaniline:

    • The collected phenacetin is then hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl group, yielding 4-ethoxyaniline hydrochloride.

    • Neutralization with a base (e.g., NaOH) liberates the free 4-ethoxyaniline, which can be extracted and purified.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture.[9]

Core Synthetic Strategy II: Aromatic Nitration and Reduction

An alternative and highly effective strategy involves introducing the amine functionality onto a pre-existing ethoxybenzene ring. This two-step sequence provides excellent regiochemical control.

Mechanistic Principle and Strategic Considerations
  • Electrophilic Aromatic Substitution (Nitration): Ethoxybenzene is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid). The ethoxy group is a strongly activating, ortho, para-directing group. The para-substituted product (4-nitroethoxybenzene) is usually the major isomer due to reduced steric hindrance compared to the ortho position. Reaction conditions (temperature, concentration) can be optimized to maximize the yield of the desired para-isomer.

  • Reduction of the Nitro Group: The nitro group of 4-nitroethoxybenzene is then reduced to the primary amine to yield 4-ethoxyaniline. This transformation is one of the most fundamental in aromatic chemistry.[11]

Causality Behind Experimental Choices:

  • Reduction Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

    • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel) is a very common and clean method.[11][12] However, it is not chemoselective and will also reduce alkenes, alkynes, and other sensitive groups.[12]

    • Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are highly effective and often more chemoselective for the nitro group, leaving other reducible groups intact.[11][13]

    • One-Pot Procedures: In some industrial processes, the reduction of p-ethoxynitrobenzene and subsequent acylation can be performed in a single reactor, improving efficiency.[14]

Diagram 2: Nitration and Reduction Pathway

Nitration_Reduction Start Ethoxybenzene Nitration Electrophilic Aromatic Substitution (Nitration) Start->Nitration NitroIntermediate p-Nitroethoxybenzene (Major Product) Nitration->NitroIntermediate Reduction Reduction of Nitro Group NitroIntermediate->Reduction Product p-Ethoxyaniline Reduction->Product Reagent1 HNO3 / H2SO4 Reagent1->Nitration Reagent2 Reducing Agent (e.g., H2/Pd/C or Fe/HCl) Reagent2->Reduction

Caption: Synthesis of p-ethoxyaniline via nitration of ethoxybenzene followed by reduction.

Experimental Protocol: Reduction of p-Nitroethoxybenzene

This is a representative protocol for the reduction step.[11][14]

Materials:

  • p-Nitroethoxybenzene

  • Ethanol (or Isopropyl alcohol)

  • Raney Nickel catalyst (or Iron powder and HCl)

  • Hydrogen source (if using catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

  • Setup: Charge a pressure-resistant reactor (autoclave) with p-nitroethoxybenzene, isopropyl alcohol as the solvent, and a catalytic amount of Raney Ni.[14]

  • Reaction: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas (e.g., 2-4 atm).[14]

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Workup:

    • Cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The resulting crude p-ethoxyaniline can be purified by distillation or recrystallization.

Modern Cross-Coupling Methodologies

For more complex or highly substituted ethoxyanilines, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds.[15] It allows for the coupling of an aryl halide or triflate with an amine, a transformation that is often difficult to achieve with classical methods.[15][16]

  • Principle: The reaction couples a substituted ethoxy-aryl halide (e.g., 4-bromoethoxybenzene) with an amine source (like ammonia or a protected amine) in the presence of a palladium catalyst, a specialized phosphine ligand, and a base.[17][18]

  • Key Advantages: The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has enabled these reactions to proceed under milder conditions with a vast range of substrates.[19] This method is particularly valuable for constructing sterically hindered anilines or those bearing sensitive functional groups.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl ethers (C-O coupling) or aryl amines (C-N coupling, also known as the Goldberg reaction).[20][21][22]

  • Principle: It typically involves the reaction of an aryl halide with an alcohol, phenol, or amine at high temperatures with a stoichiometric or catalytic amount of copper.[20]

  • Modern Improvements: While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts with ligands (e.g., diamines, acetylacetonates), allowing the reactions to proceed at lower temperatures.[20][23] It serves as a complementary method to palladium-catalyzed systems.

Diagram 3: Conceptual Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Catalyst Pd(0) or Cu(I) Active Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 Ar-M(L)-X Intermediate OxAdd->Intermediate1 NucCoord Coordination & Deprotonation Intermediate1->NucCoord Intermediate2 Ar-M(L)-Nu Intermediate NucCoord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Product Ar-Nu (Ethoxyaniline) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Nucleophile Nucleophile (Nu-H) Nucleophile->NucCoord

Caption: A generalized catalytic cycle for C-N or C-O cross-coupling reactions.

Data Summary: Reaction Parameters

The selection of a synthetic route often involves balancing yield, reaction time, and cost. The table below summarizes typical conditions for the primary pathways discussed.

Synthetic Pathway Starting Material Key Reagents Typical Conditions Advantages/Disadvantages
Williamson Ether Synthesis Substituted AminophenolNaH or NaOEt, C₂H₅BrReflux in Ethanol, 1-2hAdv: Reliable, good for specific isomers. Disadv: Requires aminophenol starting material.
Nitration & Reduction Ethoxybenzene1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C1. 0-10°C 2. Reflux or H₂ pressureAdv: High yield, starts from simple material. Disadv: Regioselectivity can be an issue; reduction step requires care.
Buchwald-Hartwig Amination Substituted BromoethoxybenzenePd(OAc)₂, Ligand, NaOtBu80-110°C in Toluene/DioxaneAdv: Excellent scope, high functional group tolerance. Disadv: Cost of catalyst and ligands.
Ullmann Condensation Substituted HaloethoxybenzeneCuI, Ligand, K₂CO₃100-200°C in DMF/NMPAdv: Good alternative to Pd, cost-effective metal. Disadv: Often requires higher temperatures.

Safety and Handling of Ethoxyanilines

Aniline and its derivatives, including ethoxyanilines, must be handled with extreme care due to their potential toxicity.[24][25]

  • Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[26][27]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][26][28]

  • Stability: Many anilines are sensitive to air and light and may darken over time due to oxidation.[10][29] It is recommended to store them in tightly sealed, amber containers under an inert atmosphere (e.g., nitrogen or argon).[26]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of substituted ethoxyanilines can be accomplished through several robust and well-established pathways. The classical Williamson ether synthesis and the nitration-reduction sequence remain the workhorses for accessing many common isomers, offering cost-effectiveness and scalability. For more complex targets requiring greater functional group compatibility and precision, modern palladium- and copper-catalyzed cross-coupling reactions provide powerful and versatile solutions. The optimal choice of synthetic strategy depends on a careful analysis of the target structure, the availability of starting materials, and the required scale of the synthesis. As the demand for novel and complex small molecules grows, a thorough understanding of these core synthetic methodologies is indispensable for professionals in chemical research and drug development.

References

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  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

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Sources

Exploratory

In-Depth Technical Guide: Potential Reaction Mechanisms Involving 4-Chloro-2-ethoxyaniline Hydrochloride

Introduction 4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative of significant interest in organic synthesis, particularly as a building block in the pharmaceutical and dye industries.[1] Its chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative of significant interest in organic synthesis, particularly as a building block in the pharmaceutical and dye industries.[1] Its chemical reactivity is governed by the interplay of three key structural features: the primary aromatic amine (-NH₂), the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing chloro group (-Cl) on the benzene ring. The hydrochloride salt form ensures stability and enhances water solubility, though the free base is typically liberated in situ for most organic reactions. This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.

Core Molecular Structure and Reactivity Overview

The reactivity of the aromatic ring in 4-Chloro-2-ethoxyaniline is a nuanced balance of electronic effects. The amino and ethoxy groups are strong activating, ortho-, para- directing groups due to their ability to donate electron density to the ring through resonance.[2][3][4] Conversely, the chlorine atom is a deactivating, yet also ortho-, para- directing substituent. The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution reactions. The primary amine also serves as a nucleophilic center and is a precursor to highly versatile diazonium salts.

I. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring.[5][6] The high electron density of the aniline ring, further enhanced by the ethoxy group, makes 4-Chloro-2-ethoxyaniline highly susceptible to this class of reactions.[3][7]

A. Halogenation

Due to the strong activation by the amino and ethoxy groups, direct halogenation of 4-Chloro-2-ethoxyaniline is often rapid and can lead to polysubstitution.[3][7] To achieve controlled monohalogenation, the reactivity of the amino group is typically attenuated by acetylation.

Mechanism: Bromination

The mechanism involves the generation of an electrophilic bromine species which is then attacked by the electron-rich aromatic ring. The directing effects of the substituents guide the incoming electrophile.

Caption: Electrophilic Aromatic Bromination Workflow.

Experimental Protocol: Controlled Monobromination
  • Protection of the Amine: Dissolve 4-Chloro-2-ethoxyaniline hydrochloride in a suitable solvent (e.g., acetic acid). Add a base (e.g., sodium acetate) to neutralize the hydrochloride and then add acetic anhydride. Heat the mixture to form the acetanilide derivative.

  • Bromination: Cool the reaction mixture and slowly add a solution of bromine in acetic acid. The acetyl group moderates the reactivity, allowing for selective monobromination.

  • Deprotection: After the reaction is complete, hydrolyze the acetyl group by heating with aqueous acid or base to yield the monobrominated 4-Chloro-2-ethoxyaniline.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the product by crystallization or column chromatography.

B. Nitration and Sulfonation

Direct nitration of anilines is often problematic due to the oxidation of the amino group by nitric acid.[7] Sulfonation, however, can be achieved under specific conditions.[2][4]

Mechanism: Sulfonation

In concentrated sulfuric acid, the aniline is protonated to form the anilinium ion. While the -NH₃⁺ group is strongly deactivating, a small equilibrium concentration of the free amine exists. This highly reactive free amine undergoes sulfonation, primarily at the para-position relative to the amino group.

Caption: Mechanism of Aniline Sulfonation.

Experimental Protocol: Sulfonation
  • Reaction Setup: Carefully add 4-Chloro-2-ethoxyaniline to concentrated sulfuric acid at a low temperature.

  • Heating: Heat the mixture to approximately 180-190°C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto ice. The sulfonated product will precipitate and can be collected by filtration.

II. Reactions at the Amino Group

The primary amino group is a versatile functional handle for a variety of chemical transformations.

A. Diazotization and Subsequent Reactions

One of the most important reactions of primary aromatic amines is their conversion to diazonium salts.[7][8] This is achieved by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[8][9]

Mechanism: Diazotization

The reaction proceeds through the formation of a nitrosamine intermediate, which then tautomerizes and dehydrates under acidic conditions to yield the diazonium salt.

Caption: General Diazotization Reaction Pathway.

Experimental Protocol: Diazotization
  • Preparation: Dissolve 4-Chloro-2-ethoxyaniline hydrochloride in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in subsequent reactions.

B. Sandmeyer and Related Reactions

The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups, often with the loss of dinitrogen gas.[7] Sandmeyer reactions utilize copper(I) salts to introduce halides or a cyano group.

  • Sandmeyer Reaction: Treatment with CuCl, CuBr, or CuCN introduces -Cl, -Br, or -CN, respectively.

  • Schiemann Reaction: Treatment with fluoroboric acid (HBF₄) followed by heating introduces a fluorine atom.

  • Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

  • Hydroxylation: Heating the diazonium salt solution in the presence of a large amount of water introduces a hydroxyl group.

C. Azo Coupling

Diazonium salts can also act as electrophiles and react with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form highly colored azo compounds, which are the basis of many dyes.[3][7][10]

Mechanism: Azo Coupling

The electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. The reaction is typically carried out in mildly acidic or alkaline conditions.

Caption: Azo Coupling Reaction Mechanism.

III. Nucleophilic Aromatic Substitution (SNAAr)

While less common for electron-rich anilines, nucleophilic aromatic substitution can occur under specific conditions, particularly if there are strong electron-withdrawing groups on the ring or if a powerful nucleophile is used.[2][11] The chlorine atom on 4-Chloro-2-ethoxyaniline can potentially be displaced by strong nucleophiles.

Mechanism: SNAr

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the Meisenheimer complex, making this reaction less favorable for 4-Chloro-2-ethoxyaniline under standard conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, this reaction may be possible.

IV. Oxidation Reactions

The aniline functional group is susceptible to oxidation. The electrochemical oxidation of substituted anilines can lead to the formation of various products, including quinoneimines and sulfonated derivatives in the presence of appropriate reagents.[12]

V. Synthesis of 4-Chloro-2-ethoxyaniline

The most common synthetic route to 4-Chloro-2-ethoxyaniline involves the reduction of the corresponding nitro compound, 4-chloro-2-ethoxynitrobenzene.[13][14]

Experimental Protocol: Reduction of a Nitroarene
  • Reaction Setup: A mixture of 4-chloro-2-ethoxynitrobenzene in a suitable solvent (e.g., ethanol, acetic acid) is treated with a reducing agent. Common reducing agents include:

    • Catalytic Hydrogenation: Hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[13][14]

    • Metal/Acid Reduction: Metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid.[13]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and, for catalytic hydrogenation, under pressure.

  • Work-up and Isolation: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction mixture is neutralized and the product is extracted with an organic solvent. The hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Safety Considerations

4-Chloro-2-ethoxyaniline hydrochloride and related compounds should be handled with appropriate safety precautions.[15][16][17][18][19] It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride is a versatile chemical intermediate with a rich and varied reactivity profile. A thorough understanding of the interplay of its functional groups is crucial for predicting reaction outcomes and designing synthetic strategies. This guide has provided a comprehensive overview of the key reaction mechanisms involving this compound, supported by practical experimental protocols. By leveraging this knowledge, researchers can effectively utilize 4-Chloro-2-ethoxyaniline hydrochloride in the development of novel molecules for a wide range of applications.

References

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  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • Google Patents. (n.d.). US20170073303A1 - Solvent medium for diazotization reaction.
  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Use of 4-Chloro-2-ethoxyaniline Hydrochloride in the Synthesis of Heterocyclic Pharmaceutical Intermediates

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 4-Chloro-2-ethoxyaniline hydrochloride. It moves beyond a si...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 4-Chloro-2-ethoxyaniline hydrochloride. It moves beyond a simple recitation of properties to provide in-depth, field-proven insights into its use as a strategic building block in the synthesis of complex pharmaceutical intermediates, particularly nitrogen-containing heterocycles.

Introduction: The Utility of a Multifunctional Building Block

4-Chloro-2-ethoxyaniline hydrochloride (CAS: 858855-49-9) is a substituted aniline derivative poised for significant utility in modern synthetic organic chemistry.[1][2] Its structure is notable for three key features that a synthetic chemist can exploit:

  • A Nucleophilic Amino Group: The primary amine is the principal reactive site for forming new carbon-nitrogen bonds, essential for constructing the core scaffolds of many active pharmaceutical ingredients (APIs).

  • An Electron-Donating Ethoxy Group: Positioned ortho to the amine, the ethoxy group activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of cyclization reactions through steric and electronic effects.

  • An Electron-Withdrawing Chloro Group: The chlorine atom at the para position modulates the nucleophilicity of the amine and the overall electron density of the ring. Halogen atoms are prevalent in pharmaceuticals, often enhancing metabolic stability or modulating binding affinity.[3][4]

The hydrochloride salt form ensures greater stability and easier handling compared to the free base. This guide will provide a detailed, validated protocol for a representative transformation: the synthesis of a substituted benzimidazole, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors, anthelmintics, and antihistamines.

Physicochemical Properties & Critical Safety Data

Handling this reagent requires strict adherence to safety protocols. The data below is compiled from authoritative safety data sheets (SDS).[5][6]

PropertyValueSource
CAS Number 858855-49-9[1][2]
Molecular Formula C₈H₁₁Cl₂NO[1][2]
Molecular Weight 208.1 g/mol [1]
Purity Typically ≥98%[1][7]
Appearance Data not consistently available; handle as a solid.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

1.1. Hazard Identification and Safe Handling (E-E-A-T Pillar: Trustworthiness)

4-Chloro-2-ethoxyaniline hydrochloride and related chloroanilines are hazardous substances and must be handled with extreme caution in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles with side-shields, and a flame-retardant lab coat. For handling larger quantities or if dust is generated, a full-face respirator is recommended.[5]

  • Handling Precautions: Avoid dust formation and inhalation.[5] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[8]

  • First Aid Measures:

    • Inhalation: Move victim to fresh air immediately.[5]

    • Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[5]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[5]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Prevent release to the environment.[8]

Application in Heterocyclic Synthesis: A Representative Workflow

The true value of an intermediate is demonstrated through its successful conversion into a more complex, high-value structure. The following workflow outlines a robust process for synthesizing a 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole, a key intermediate for further elaboration in drug discovery programs.

G cluster_prep Preparation cluster_reaction Core Synthesis cluster_purification Purification & Validation reagent 4-Chloro-2-ethoxyaniline hydrochloride free_basing In Situ Free-Basing (Liberation of Amine) reagent->free_basing Add Base (e.g., NaHCO₃) condensation Condensation & Cyclization (Phillips Reaction) free_basing->condensation Add Acetic Acid, Heat (e.g., 4N HCl) workup Reaction Quench & Crude Isolation condensation->workup Basify & Extract purify Recrystallization or Chromatography workup->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: General workflow for benzimidazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole

This protocol is designed to be self-validating, providing clear steps and expected outcomes. The causality behind key steps is explained to enhance reproducibility.

3.1. Reaction Scheme

The core transformation is a Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic, dehydrating conditions.

Caption: Phillips condensation to form the benzimidazole core.

3.2. Materials and Reagents

ReagentCASM.W.AmountMoles
4-Chloro-2-ethoxyaniline HCl858855-49-9208.15.00 g24.0 mmol
Acetic Acid, Glacial64-19-760.051.73 mL30.0 mmol
Hydrochloric Acid (4N aq.)7647-01-036.4650 mL-
Sodium Hydroxide (10M aq.)1310-73-240.00~40 mL-
Ethyl Acetate141-78-688.11200 mL-
Brine (Saturated NaCl aq.)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3710 g-

3.3. Step-by-Step Methodology

  • Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-2-ethoxyaniline hydrochloride (5.00 g, 24.0 mmol) and 50 mL of 4N aqueous hydrochloric acid.

    • Rationale (Expertise): The starting material is added directly to the acidic medium. While the free amine is the reactive species, the acidic conditions of the Phillips condensation ensure that an equilibrium concentration of the protonated and free amine exists, and it also serves as the catalyst.

  • Reagent Addition: Add glacial acetic acid (1.73 mL, 30.0 mmol) to the stirred suspension.

    • Rationale: A slight excess of the carboxylic acid ensures the complete consumption of the more valuable aniline starting material.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Rationale: Heating provides the necessary activation energy for the dehydration and cyclization steps of the mechanism.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice-water bath. Slowly and carefully add 10M sodium hydroxide solution dropwise with vigorous stirring until the mixture is basic (pH > 10, check with pH paper). A precipitate should form.

    • Rationale: Basification neutralizes the excess acid catalyst and deprotonates the benzimidazole product, causing it to precipitate from the aqueous solution due to its lower solubility.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the neutral organic product from the aqueous salt solution. Multiple extractions ensure maximum recovery.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water and inorganic salts. Magnesium sulfate is a neutral drying agent that efficiently removes dissolved water.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Expected Results and Characterization

This section provides benchmarks for validating a successful synthesis, a key component of a trustworthy protocol.

ParameterExpected Outcome
Product 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole
Physical Form Off-white to light brown crystalline solid
Theoretical Yield 5.05 g
Typical Actual Yield 4.0 - 4.5 g (80-90%)
Melting Point ~175-180 °C (literature dependent)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 7.3 (s, 1H), 6.8 (s, 1H), 4.2 (q, 2H), 2.6 (s, 3H), 1.5 (t, 3H)
Mass Spec (ESI+) m/z = 211.06 [M+H]⁺

Mechanistic Insights and Strategic Considerations

Understanding the reaction mechanism allows for troubleshooting and adaptation of the protocol for different substrates.

G A 1. Nucleophilic Attack Amine attacks protonated carbonyl of acetic acid B 2. Tetrahedral Intermediate Formation A->B C 3. Dehydration (H₂O loss) Forms an N-acylated intermediate (Amide) B->C D 4. Intramolecular Cyclization Second amine attacks the amide carbonyl C->D E 5. Second Dehydration Aromatization to form the stable benzimidazole ring D->E

Caption: Simplified logical flow of the Phillips condensation mechanism.

  • Influence of Substituents: The ortho-ethoxy group is electron-donating, which can accelerate the initial N-acylation step. However, its steric bulk may slightly hinder the subsequent intramolecular cyclization. The para-chloro group is electron-withdrawing, which deactivates the ring but does not interfere with the primary reaction at the amino groups. This electronic modulation is a key reason for using this specific intermediate in targeted synthesis campaigns.

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride is a valuable and versatile building block for constructing pharmaceutically relevant heterocyclic cores. Its unique substitution pattern allows for fine-tuning of electronic and steric properties in target molecules. By following the detailed and validated protocol provided, researchers can reliably synthesize key benzimidazole intermediates, demonstrating the practical utility of this reagent. The principles of nucleophilic attack, condensation, and cyclization outlined here are broadly applicable, enabling the adaptation of this starting material for a wide range of synthetic targets in drug discovery and development.

References

  • Oakwood Chemical. (n.d.). 4-Chloro-2-ethoxyaniline, HCl, min 98%. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 4-Chloro-2-ethoxyaniline, hydrochloride. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

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Application

4-Chloro-2-ethoxyaniline hydrochloride as a building block for protein degraders.

Application Note & Protocols Topic: 4-Chloro-2-ethoxyaniline hydrochloride: A Versatile Scaffolding Hub for the Modular Synthesis of Protein Degraders Abstract Targeted Protein Degradation (TPD) has emerged as a transfor...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Chloro-2-ethoxyaniline hydrochloride: A Versatile Scaffolding Hub for the Modular Synthesis of Protein Degraders

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs), the principal agents of TPD, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2] The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to facilitate the rapid synthesis and optimization of degrader libraries.[3] This guide provides an in-depth technical overview and detailed protocols for utilizing 4-Chloro-2-ethoxyaniline hydrochloride (CAS: 858855-49-9) as a strategic building block in the construction of novel protein degraders. We will explore the chemical rationale for its selection, its reactivity, and provide a step-by-step protocol for its incorporation into a key degrader intermediate, establishing a foundation for its use in advanced drug discovery programs.

The Paradigm of Targeted Protein Degradation

Conventional therapeutics, such as small-molecule inhibitors, function through occupancy-driven pharmacology, requiring sustained binding to a protein's active site to elicit a biological response. TPD operates on a different, event-driven paradigm. PROTACs act as catalytic shuttles, where a single molecule can induce the degradation of multiple target protein copies.[4] This process hijacks the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The mechanism involves three key components as illustrated below: a ligand for the Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a flexible linker connecting them.[2][3][5] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds POI Warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand PROTAC PROTAC Molecule PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthetic_Workflow Start 4-Chloro-2-ethoxyaniline hydrochloride Step1 Step 1: Free Base Liberation (e.g., aq. NaHCO₃) Start->Step1 Intermediate1 Free Aniline (in organic solvent) Step1->Intermediate1 Step2 Step 2: Amide Coupling (Linker-COOH, HATU, DIPEA) Intermediate1->Step2 Product N-Acylated Intermediate (PROTAC Precursor) Step2->Product

Caption: High-level workflow for synthesizing a PROTAC precursor.

Materials and Reagents
ReagentGradeSupplierNotes
4-Chloro-2-ethoxyaniline hydrochloride≥98%e.g., BOC Sciences, Fluorochem[6][]
Boc-amino-PEG2-acid≥95%CommercialRepresents linker component
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)ReagentCommercialCoupling agent
DIPEA (N,N-Diisopropylethylamine)AnhydrousCommercialNon-nucleophilic base
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentIn-houseFor free base liberation
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Ethyl Acetate (EtOAc)HPLC GradeCommercialFor extraction/chromatography
HexanesHPLC GradeCommercialFor chromatography
Step-by-Step Experimental Protocol

Objective: To synthesize tert-butyl (2-(2-((4-chloro-2-ethoxyphenyl)amino)-2-oxoethoxy)ethyl)carbamate.

1. Free Base Liberation: a. To a 100 mL round-bottom flask, add 4-Chloro-2-ethoxyaniline hydrochloride (1.0 g, 4.80 mmol). b. Add 20 mL of Dichloromethane (DCM) and 20 mL of saturated aqueous sodium bicarbonate solution. c. Stir the biphasic mixture vigorously for 15 minutes. The free aniline will be extracted into the organic layer. d. Transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer. e. Extract the aqueous layer again with DCM (1 x 15 mL). f. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Causality Check: The hydrochloride salt is water-soluble, while the free aniline is organic-soluble. A mild base like NaHCO₃ is sufficient to deprotonate the anilinium ion without causing unwanted side reactions.

2. Amide Coupling: a. Filter the dried organic solution from the previous step into a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar. b. Add Boc-amino-PEG2-acid (1.26 g, 5.28 mmol, 1.1 eq) to the solution. c. Add HATU (2.0 g, 5.28 mmol, 1.1 eq). d. Under a nitrogen atmosphere, add DIPEA (1.67 mL, 9.60 mmol, 2.0 eq) dropwise via syringe. e. Stir the reaction mixture at room temperature for 4-6 hours. Causality Check: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the aniline. DIPEA acts as a non-nucleophilic organic base to scavenge the HCl produced, driving the reaction to completion. A slight excess of the acid and coupling reagent ensures full conversion of the limiting aniline.

3. Work-up and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. b. Once the starting aniline is consumed, dilute the reaction mixture with 50 mL of DCM. c. Wash the organic solution sequentially with 1M HCl (2 x 30 mL), saturated aq. NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%). f. Combine the pure fractions and evaporate the solvent to yield the final product as a white to off-white solid.

Characterization and Validation
  • LC-MS: Verify the mass of the desired product (Expected [M+H]⁺ ≈ 389.15). Check for the disappearance of the starting aniline mass.

  • ¹H NMR: Confirm the structure by identifying characteristic peaks. Expect to see aromatic protons of the aniline moiety, methylene protons from the ethoxy and PEG linker groups, and the large singlet for the Boc-protecting group's t-butyl protons.

  • Yield: Calculate the percentage yield based on the starting amount of 4-Chloro-2-ethoxyaniline hydrochloride. A typical yield for this type of coupling reaction after purification would be in the 65-85% range.

Conceptual Next Steps: Assembly of a Full PROTAC

The N-acylated intermediate synthesized above is a versatile precursor for the final PROTAC. The terminal Boc-protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine can then be coupled to the carboxylic acid handle of a pre-formed E3 ligase ligand-linker conjugate, completing the synthesis.

PROTAC_Assembly Precursor N-Acylated Intermediate (Boc-Protected) Step3 Step 3: Deprotection (TFA/DCM) Precursor->Step3 AmineIntermediate Free Amine Intermediate Step3->AmineIntermediate Step4 Step 4: Final Coupling (HATU/DIPEA) AmineIntermediate->Step4 E3_Ligand E3 Ligase Ligand (with -COOH handle) E3_Ligand->Step4 FinalPROTAC Final PROTAC Molecule Step4->FinalPROTAC

Caption: Conceptual workflow for final PROTAC assembly.

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride represents a high-value building block for the construction of protein degrader libraries. Its distinct substitution pattern offers a unique combination of steric and electronic properties, while the reactive aniline handle provides a reliable point for synthetic diversification. The protocols and rationale outlined in this guide demonstrate its straightforward incorporation into PROTAC scaffolds, enabling researchers and drug development professionals to accelerate the design-synthesis-test cycle critical to advancing the field of Targeted Protein Degradation.

References

  • Protein Degrader Building Blocks. Merck Millipore. [Link]

  • 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9. Chemical-Suppliers.com. [Link]

  • Safety data sheet - 4-Ethoxyaniline. CPAchem. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Recent Advances in PROTACs for Drug Targeted Protein Research. National Institutes of Health (NIH). [Link]

  • Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). National Institutes of Health (NIH). [Link]

  • A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. National Institutes of Health (NIH). [Link]

Sources

Method

The Strategic Application of 4-Chloro-2-ethoxyaniline Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Introduction: Unveiling the Potential of a Key Building Block In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of small molecules that can modulate the activity of key biological targets with high potency and selectivity. Among the most pursued targets are protein kinases, a family of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for drug discovery.[1][2] This guide delves into the application of a crucial, yet specialized, building block: 4-Chloro-2-ethoxyaniline hydrochloride. We will explore its strategic importance in the synthesis of sophisticated kinase inhibitors, particularly those based on the privileged 4-anilinoquinazoline scaffold.[2][3]

4-Chloro-2-ethoxyaniline hydrochloride, with its distinct substitution pattern, offers medicinal chemists a unique starting point for creating molecules with tailored properties. The presence of the ethoxy group can influence solubility and metabolic stability, while the chloro substituent provides a key vector for modifying the electronic properties and steric interactions of the final compound within the kinase active site. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile intermediate in their synthetic endeavors.

The Role of 4-Chloro-2-ethoxyaniline in the Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore found in numerous clinically approved kinase inhibitors, including gefitinib and erlotinib.[2] These drugs primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. The general structure of these inhibitors consists of a quinazoline ring system, with the aniline moiety occupying the ATP-binding site of the kinase. The substituents on the aniline ring are critical for achieving high-affinity binding and selectivity.

4-Chloro-2-ethoxyaniline hydrochloride serves as the precursor to the substituted aniline portion of these inhibitors. The synthesis of the final 4-anilinoquinazoline derivative is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and the aniline.

Caption: General synthetic scheme for 4-anilinoquinazoline kinase inhibitors.

Detailed Experimental Protocol: Synthesis of N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a potential kinase inhibitor, utilizing 4-Chloro-2-ethoxyaniline hydrochloride.

Principle:

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the amino group of 4-chloro-2-ethoxyaniline attacks the C4 position of 4-chloro-6,7-dimethoxyquinazoline. The hydrochloride salt of the aniline is neutralized in situ or in a prior step to liberate the free amine for the reaction. The reaction is typically carried out in a polar solvent at elevated temperatures.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
4-Chloro-2-ethoxyaniline hydrochloride858855-49-9208.09Aniline precursor
4-Chloro-6,7-dimethoxyquinazoline23680-88-8224.65Quinazoline core
Isopropanol (IPA)67-63-060.10Solvent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.24Base (to neutralize HCl)
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous wash
BrineN/AN/AAqueous wash
Anhydrous Sodium Sulfate or Magnesium Sulfate7757-82-6 / 7487-88-9142.04 / 120.37Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Solvent Addition: Add isopropanol to the flask to dissolve the starting material.

  • Aniline Addition: To the solution, add 4-Chloro-2-ethoxyaniline hydrochloride (1.1 eq).

  • Base Addition: Add triethylamine or DIPEA (1.5 eq) to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Analysis

The structure and purity of the synthesized N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

4-Chloro-2-ethoxyaniline hydrochloride is a valuable and strategic building block in medicinal chemistry for the synthesis of potent kinase inhibitors. The protocol detailed herein provides a robust and reproducible method for the synthesis of a 4-anilinoquinazoline derivative, which can be adapted for the creation of a library of analogues for structure-activity relationship (SAR) studies. The unique substitution pattern of this aniline derivative offers opportunities to fine-tune the pharmacological properties of the resulting inhibitors, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles. As the field of targeted therapy continues to evolve, the demand for such specialized chemical intermediates will undoubtedly grow, underscoring the importance of understanding their application and synthetic utility.

References

  • Chandregowda, V. et al. (2009). Synthesis and in vitro anticancer activity of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.
  • Brehmer, D. et al. (2003). Cellular and in vivo activity of the novel ATP-competitive Syk inhibitor NVP-BGI398. Molecular Cancer Therapeutics, 2(7), 631-639.
  • Rewcastle, G. W. et al. (1996). Tyrosine Kinase Inhibitors. 10. 4-Anilino-5,6,7-trimethoxyquinazolines as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

Sources

Application

Protocol for using 4-Chloro-2-ethoxyaniline hydrochloride in cross-coupling reactions.

An Application Guide for the Utilization of 4-Chloro-2-ethoxyaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions Abstract This technical guide provides researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of 4-Chloro-2-ethoxyaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 4-chloro-2-ethoxyaniline hydrochloride in palladium-catalyzed cross-coupling reactions. This document delves into the substrate's unique characteristics, the mechanistic principles governing the activation of its challenging aryl chloride bond, and step-by-step procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions. By synthesizing foundational theory with practical, field-proven insights, this guide aims to empower chemists to effectively leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of 4-Chloro-2-ethoxyaniline

4-Chloro-2-ethoxyaniline is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive aryl chloride, a nucleophilic amino group (once deprotonated), and an ortho-ethoxy substituent, offers multiple avenues for molecular elaboration. The development of robust palladium-catalyzed cross-coupling reactions has revolutionized modern chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[1] These transformations, pioneered by Nobel laureates Heck, Negishi, and Suzuki, are cornerstones of pharmaceutical and materials science discovery.[1][2]

However, aryl chlorides, like the one present in our topic substrate, have historically been considered challenging coupling partners due to the high dissociation energy of the C-Cl bond.[3] Early catalytic systems were often limited to more reactive aryl bromides and iodides.[4] The last two decades have seen the development of sophisticated palladium catalysts, particularly those employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs), which can effectively activate the inert C-Cl bond, even on electron-rich aromatic rings.[3][5][6][7] This guide focuses on harnessing these modern catalytic systems for the successful application of 4-chloro-2-ethoxyaniline hydrochloride in two of the most powerful cross-coupling methodologies.

Understanding the Substrate: Key Physicochemical and Safety Considerations

Structure and Reactivity

4-Chloro-2-ethoxyaniline is supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics. The protonation of the aniline nitrogen atom deactivates its nucleophilicity and prevents oxidative side reactions.

  • The Aryl Chloride: The primary site for cross-coupling. Its reactivity is influenced by the two electron-donating groups on the ring (amino and ethoxy), which make the crucial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl chlorides.[7][8]

  • The Aniline Moiety: In its free-base form, the -NH₂ group is a potent nucleophile for C-N coupling reactions and a directing group. The hydrochloride form requires in situ neutralization by the reaction base to unmask its reactivity.

  • The Ethoxy Group: This ortho-substituent provides steric bulk that can influence the choice of ligand and catalyst, potentially favoring more hindered ligands to achieve efficient coupling.

The Critical Role of the Hydrochloride Salt

The use of the hydrochloride salt is a practical consideration. While it renders the aniline inert and stable, it necessitates the use of a sufficient amount of base in the reaction mixture. The base must first neutralize the HCl salt to generate the free aniline before it can participate in the catalytic cycle (e.g., as a substrate in Buchwald-Hartwig amination) or simply be present for other reactions like Suzuki coupling. This requires careful stoichiometric calculation of the base.

Safety and Handling Precautions

4-Chloro-2-ethoxyaniline hydrochloride and its parent aniline are hazardous materials. Always consult the latest Safety Data Sheet (SDS) before use.[9]

Hazard TypePrecautionary Measures
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10][11] May cause cancer.[11][12] Suspected of causing genetic defects.[10]
Irritation Causes serious eye irritation.[10] May cause an allergic skin reaction.[10][11]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles with side-shields, impervious gloves (e.g., nitrile), and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood.[12]
Spill & Disposal In case of a spill, avoid dust formation.[9] Collect material using appropriate methods and dispose of it as hazardous waste according to local regulations. Prevent entry into drains or waterways.[12]

The Engine of Transformation: The Palladium Catalytic Cycle

Understanding the mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The generally accepted mechanism for reactions like Suzuki and Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Cl)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) (+ R-B(OH)₂ or R₂NH / Base) Trans->Pd0

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The rate-limiting step for aryl chlorides. The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-2-ethoxyaniline, forming a Pd(II) complex. Electron-rich, bulky ligands are crucial to facilitate this challenging step.[6][7]

  • Transmetalation (Suzuki) / Amine Binding (Buchwald-Hartwig): In a Suzuki coupling, the organic group from a boronic acid (activated by a base) is transferred to the palladium center.[2][13] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[14]

  • Reductive Elimination: The final step where the two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][14]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 4-chloro-2-ethoxyaniline with a generic arylboronic acid to form a substituted biaryl ether, a common scaffold in medicinal chemistry.

Objective: To synthesize 4-(Aryl)-2-ethoxyaniline from 4-chloro-2-ethoxyaniline hydrochloride and an arylboronic acid.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reagents and Equipment
Reagent/EquipmentRecommended Specification/AmountPurpose
4-Chloro-2-ethoxyaniline HCl1.0 mmol, 1.0 equivStarting Material
Arylboronic Acid1.2 - 1.5 mmol, 1.2-1.5 equivCoupling Partner
Palladium Precatalyst (e.g., Pd(OAc)₂)0.02 mmol, 2 mol%Catalyst Source
Ligand (e.g., SPhos, XPhos)0.04 mmol, 4 mol%Catalyst Activation
Base (e.g., K₃PO₄ or K₂CO₃)3.0 mmol, 3.0 equivBase (Accounts for HCl salt)
Anhydrous SolventToluene/Water (10:1) or Dioxane/Water (10:1), 5 mLReaction Medium
Schlenk flask or Microwave vial10-20 mLReaction Vessel
Magnetic stirrer with hotplate---Agitation and Heating
Inert Gas Supply (Argon/Nitrogen)---Exclude Oxygen
Standard Glassware---Workup and Purification
Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Rationale: Using an oven-dried flask prevents atmospheric moisture from interfering with the reaction. The solid reagents are added first for ease of handling.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: This is a critical step. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the electron-rich phosphine ligand, halting the reaction.[15]

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-2-ethoxyaniline hydrochloride (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent system (e.g., 5 mL of a 10:1 mixture of Toluene and Water) via syringe.

    • Rationale: Anhydrous organic solvents are typically used, but a small amount of water can be beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating the transmetalation step.[4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

    • Rationale: Elevated temperatures are required to promote the difficult oxidative addition of the aryl chloride.[15] Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of 4-chloro-2-ethoxyaniline (as the aryl halide source) with a secondary amine.

Objective: To synthesize N,N-dialkyl-4-amino-3-ethoxyaniline from 4-chloro-2-ethoxyaniline hydrochloride and a secondary amine.

Reagents and Equipment
Reagent/EquipmentRecommended Specification/AmountPurpose
4-Chloro-2-ethoxyaniline HCl1.0 mmol, 1.0 equivAryl Halide Source
Secondary Amine (e.g., Morpholine)1.2 mmol, 1.2 equivNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.01 mmol, 1 mol%Catalyst Source
Ligand (e.g., BrettPhos, Xantphos)0.02-0.04 mmol, 2-4 mol%Catalyst Activation
Base (e.g., NaOt-Bu or LHMDS)2.5 mmol, 2.5 equivStrong, non-nucleophilic base
Anhydrous SolventToluene or Dioxane, 5 mLReaction Medium
Schlenk flask or Microwave vial10-20 mLReaction Vessel
Inert Gas Supply (Argon/Nitrogen)---Exclude Oxygen
Glovebox (recommended for base)---Safe handling of pyrophoric/hygroscopic base
Step-by-Step Methodology
  • Vessel Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the strong base (e.g., NaOt-Bu, 2.5 equiv) to an oven-dried Schlenk flask with a stir bar.

    • Rationale: Strong bases like sodium tert-butoxide are highly hygroscopic and reactive. Handling them in a glovebox is the safest and most effective practice.

  • Reagent Addition (in Glovebox): Add the 4-chloro-2-ethoxyaniline hydrochloride (1.0 equiv). Seal the flask before removing from the glovebox.

  • Solvent and Amine Addition: Outside the glovebox, using Schlenk line techniques, add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the secondary amine (1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 90-110 °C.

    • Rationale: As with the Suzuki coupling, heat is necessary for aryl chloride activation. The choice of ligand is critical for C-N bond formation and preventing side reactions.[14][16]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Buchwald-Hartwig aminations are often faster than Suzuki couplings, potentially reaching completion in 1-12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Caution: Quenching a reaction containing a strong base can be exothermic. Add the quenching agent slowly.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient base to neutralize HCl salt and drive reaction.3. Reaction temperature too low.4. Poor quality solvent/reagents.1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Increase base stoichiometry to 3-4 equivalents.3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvents.
Formation of Hydrodehalogenation Product (Ar-H) 1. Presence of water/protons competing with the coupling partner.2. β-Hydride elimination from the Pd-amido intermediate (in Buchwald-Hartwig).1. Use anhydrous conditions; ensure base is sufficiently strong and non-nucleophilic.2. Switch to a bulkier ligand (e.g., Buchwald-type ligands) that favors reductive elimination over β-hydride elimination.[14]
Formation of Homocoupling Product (Ar-Ar) The reaction of the aryl chloride with the palladium intermediate leads to undesired homo-coupled products.This can be influenced by solvent choice. In some cases, changing the solvent can favor the desired cross-coupling pathway over homocoupling.[4][17]
Catalyst Decomposition (Black Precipitate) The Pd(0) catalyst has crashed out of solution as palladium black. This is often caused by ligand degradation or dissociation at high temperatures.1. Lower the reaction temperature.2. Use a more robust or sterically hindered ligand that better stabilizes the Pd(0) center.3. Use a pre-formed, stable palladium precatalyst.[18]

References

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • 4-CHLORO-2-ETHOXYANILINE, HCL SDS, 858855-49-9 Safety D
  • Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling...
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • Lithium Chloride Accelerates Multimetallic Cross-Coupling Reactions. Alfa Chemistry.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
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Method

Standard operating procedure for handling 4-Chloro-2-ethoxyaniline hydrochloride.

An Application Note and Protocol for the Safe Handling and Use of 4-Chloro-2-ethoxyaniline hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide for the safe handling, stor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Use of 4-Chloro-2-ethoxyaniline hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the safe handling, storage, and use of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No. 858855-49-9). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block. The protocols herein are designed to ensure scientific integrity and user safety by integrating established safety principles with practical, field-proven insights.

Compound Profile and Scientific Context

4-Chloro-2-ethoxyaniline hydrochloride is an aromatic amine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its structure, featuring a substituted aniline core, suggests potential for a range of chemical transformations while also demanding a high degree of caution due to the toxicological profile of the aniline class of compounds.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 858855-49-9 [1]
Molecular Formula C₈H₁₁Cl₂NO [1]
Molecular Weight 208.1 g/mol [1]
Synonyms 4-Chloro-2-ethoxy-benzenamine hydrochloride [2]

| Typical Use | Intermediate in industrial and scientific research |[1][2] |

Hazard Identification and Toxicological Assessment

While specific toxicological data for 4-Chloro-2-ethoxyaniline hydrochloride is limited, the well-documented hazards of the parent compound class, substituted anilines, provide a strong basis for a precautionary approach.[2] Compounds like 4-chloroaniline are known to be highly toxic and carcinogenic.[3]

Causality of Toxicity: Substituted anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[4][5] Furthermore, hemolysis (destruction of red blood cells) is a common finding in toxicity studies of these compounds.[5] Their ability to be absorbed through the skin makes dermal contact a significant route of exposure.

Table 2: GHS Hazard Classification (Inferred from Related Compounds)

Pictogram Signal Word Hazard Statement

|

ngcontent-ng-c1205671314="" class="ng-star-inserted">
| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | |

| Danger  | H350: May cause cancer.[3] |
|

| Warning  | H317: May cause an allergic skin reaction.[6] |
|

| Warning  | H410: Very toxic to aquatic life with long lasting effects. |

Note: This classification is based on the known hazards of closely related aniline compounds and should be used as a minimum standard for risk assessment.

Risk Mitigation and Hierarchy of Controls

A systematic approach to safety is mandatory when handling this compound. The hierarchy of controls dictates the most effective means of mitigating risk.

  • Elimination/Substitution: If the scientific objective allows, consider if a less hazardous reagent can be used.

  • Engineering Controls: These are the primary means of protection.

    • Chemical Fume Hood: All handling of 4-Chloro-2-ethoxyaniline hydrochloride, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Administrative Controls:

    • Designated Work Area: Clearly demarcate an area for working with this compound to prevent cross-contamination.

    • Chemical Hygiene Plan: All personnel must be trained on the facility's Chemical Hygiene Plan and the specific risks of this compound.[8][9]

    • Accurate Inventory: Maintain a real-time, accurate inventory to track the material.[10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Caption: Relationship between hazards and required safety controls.

Standard Operating Procedure (SOP)

This SOP outlines the essential steps for safely handling 4-Chloro-2-ethoxyaniline hydrochloride in a laboratory setting.

Pre-Operational Safety Checks
  • Verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Locate the appropriate chemical spill kit and verify its contents are complete.

  • Confirm that a designated, labeled waste container is available for hazardous solid waste.[11]

Personal Protective Equipment (PPE)

Table 3: Required Personal Protective Equipment

Protection Specification Rationale
Eye/Face Tightly fitting safety goggles with side-shields or a face shield.[2] Protects against splashes and airborne dust.
Hand Nitrile gloves (minimum thickness of 4 mil). Provides chemical resistance against anilines. Double-gloving is recommended.
Body Flame-resistant lab coat. Protects skin and clothing from contamination.[7]
Footwear Closed-toe shoes. Protects feet from spills.[7]

| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or if exposure limits are exceeded, a full-face respirator is necessary.[2] | The fume hood provides primary respiratory protection. |

Protocol for Weighing and Dispensing

Workflow start Start: Prepare for Handling prep_ppe 1. Don Required PPE (Double Gloves, Goggles, Lab Coat) start->prep_ppe prep_hood 2. Prepare Fume Hood (Place balance, tools, waste bag inside) prep_ppe->prep_hood weigh 3. Weigh Compound (Use anti-static weigh boat. Tare balance first) prep_hood->weigh transfer 4. Transfer to Reaction Vessel (Perform transfer over secondary containment) weigh->transfer cleanup 5. Initial Cleanup (Wipe down spatula and surfaces with damp towel) transfer->cleanup decontaminate 6. Decontaminate & Dispose (Place contaminated items in waste bag) cleanup->decontaminate doff_ppe 7. Doff PPE Correctly (Remove outer gloves first, then inner) decontaminate->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: Step-by-step workflow for handling the solid compound.

  • Preparation: Before retrieving the chemical, don all required PPE as specified in Table 3.

  • Work Area Setup: Place all necessary equipment (spatulas, weigh boat, reaction vessel, and a labeled hazardous waste bag) inside the chemical fume hood. This minimizes movement of the hazardous material in and out of the controlled space.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully dispense the desired amount of 4-Chloro-2-ethoxyaniline hydrochloride into the weigh boat. Avoid creating airborne dust.

    • Close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into the designated reaction vessel. Perform this transfer over a spill tray or secondary containment to catch any loose powder.

  • Decontamination:

    • Wipe the spatula and any contaminated surfaces with a disposable towel dampened with an appropriate solvent (e.g., ethanol), then with soap and water.

    • Place the used weigh boat, towel, and outer pair of gloves into the designated hazardous waste bag inside the fume hood.[7]

  • Final Steps: Securely seal the waste bag. Remove inner gloves and wash hands thoroughly with soap and water, even after wearing gloves.[7]

Storage and Incompatibilities
  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. Keep it in a designated cabinet for toxic and carcinogenic materials, away from general laboratory traffic.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[12] Anilines can react vigorously with these substances.

Emergency Procedures

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale Move to fresh air. Call for medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin for 15 min. Skin->Action_Skin Action_Eye Rinse eyes for 15 min at eyewash station. Eye->Action_Eye Action_Ingest Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingest Report Report Incident to Supervisor & Consult SDS Action_Inhale->Report Action_Skin->Report Action_Eye->Report Action_Ingest->Report

Caption: Decision tree for first aid response to exposure.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][6]

  • Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Call for immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]

  • Spill:

    • Small Spill: For small amounts of powder, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Decontaminate the area.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department.

Application Protocol: Example of N-Acetylation

This protocol provides a general method for the N-acetylation of 4-Chloro-2-ethoxyaniline hydrochloride, a common reaction for primary amines.

Objective: To synthesize N-(4-chloro-2-ethoxyphenyl)acetamide.

Materials:

  • 4-Chloro-2-ethoxyaniline hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl chloride

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the fume hood, suspend 4-Chloro-2-ethoxyaniline hydrochloride (1.0 eq) in anhydrous DCM.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise via syringe. The purpose of TEA is to deprotonate the anilinium hydrochloride to the free, nucleophilic aniline base. Stir for 15 minutes.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 10 minutes. This reaction is exothermic; slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.

References

  • Vertex AI Search. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Benchchem. (2025). A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide.
  • GZ Industrial Supplies. (2025, May 26).
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • PubMed.
  • Handling Hazardous Chemicals In A Labor
  • SDS Management Software. (2025, October 7).
  • ECHEMI.
  • PubMed. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio).
  • Taylor & Francis Online. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure.
  • PubMed. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines.
  • Benchchem. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9.
  • 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams.
  • Sigma-Aldrich. (2024, September 6).
  • Chemical-Suppliers. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9.
  • SAFETY DATA SHEET for p-Chloroaniline. (2010, May 24).
  • CPAChem. (2024, January 17).
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET for 4-Chloroaniline hydrochloride.
  • Apollo Scientific. (2023, April 5). Safety Data Sheet for 4-Chloro-2-methylaniline hydrochloride.

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Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Chloro-2-ethoxyaniline Hydrochloride

Abstract This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-ethoxyaniline hydrochloride. As a crucial building block in pharmaceutical and chemical synthesis, a reliable analytical method for this compound is essential for quality control and reaction monitoring. The developed method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, coupled with UV detection. The entire process, from initial parameter selection based on the analyte's physicochemical properties to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is elucidated. This guide serves as a comprehensive protocol for researchers and quality control analysts, explaining the scientific rationale behind each step to ensure method reproducibility and trustworthiness.

Introduction and Preliminary Considerations

4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.1 g/mol .[1][2] Its structure, featuring a primary aromatic amine, a chloro group, and an ethoxy group, defines its analytical behavior. The primary amine confers basic properties, while the aromatic ring provides a chromophore suitable for UV detection. The overall molecule is moderately polar.

The primary objective of this work is to establish a definitive analytical protocol for its quantification. The development strategy is predicated on a logical, science-driven approach, starting with the analyte's inherent chemical properties to inform the initial chromatographic conditions. Reversed-phase HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar aromatic compounds like substituted anilines.[3][4]

Initial Assessment based on Physicochemical Properties:

  • Mode of Separation: Reversed-Phase Chromatography is selected to retain the analyte based on its hydrophobic character.

  • Stationary Phase: A C18 (octadecylsilane) column is the primary choice due to its strong hydrophobic retention, which is suitable for aromatic compounds.[5] Phenyl or C8 phases are considered viable alternatives for selectivity optimization if needed.[6][7]

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.

  • pH Control: The basic nature of the aniline group (pKa of aniline ≈ 4.6) necessitates pH control of the mobile phase. Operating at a pH of approximately 2.5-3.5 ensures the amine is consistently protonated (R-NH₃⁺), which minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and ensures reproducible retention.

  • Detection: The presence of the substituted benzene ring suggests strong UV absorbance. A photodiode array (PDA) detector will be used to scan the UV spectrum and determine the optimal detection wavelength (λmax). For aniline and its derivatives, wavelengths between 200 nm and 270 nm are typically effective.[8][9]

Systematic Method Development and Optimization

The development process follows a structured workflow, beginning with initial screening and progressing to fine-tuning of parameters to achieve optimal separation characteristics: good resolution, symmetric peak shape, and a reasonable analysis time.

MethodDevelopmentWorkflow Analyte Analyte Characterization (4-Chloro-2-ethoxyaniline HCl) Initial Initial Parameter Selection (RP-HPLC, C18, ACN/H2O, UV) Analyte->Initial Informs Screening Screening Experiments (Wavelength, Mobile Phase) Initial->Screening Optimization Parameter Optimization Screening->Optimization Identifies Key Parameters Buffer Buffer pH & Concentration Optimization->Buffer Organic Organic Ratio / Gradient Optimization->Organic Conditions Flow Rate & Temperature Optimization->Conditions Final Final Optimized Method Buffer->Final Leads to Organic->Final Leads to Conditions->Final Leads to Validation Method Validation (ICH Q2) Final->Validation Requires

Caption: A logical workflow for HPLC method development.

Column and Wavelength Selection

A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen for initial screening due to its wide applicability and proven performance for aromatic amines.[5][6] Smaller particle sizes (e.g., <2 µm or core-shell) can be used for higher efficiency and faster analysis on UHPLC systems.[7]

A standard solution of 4-Chloro-2-ethoxyaniline hydrochloride was prepared in a 50:50 mixture of acetonitrile and water and injected. The UV spectrum was recorded using a PDA detector. The λmax was determined to be approximately 245 nm, which was selected for all subsequent experiments to ensure maximum sensitivity.

Mobile Phase Optimization

The mobile phase is the most critical parameter for achieving the desired selectivity and retention in RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN provided a sharper peak shape and lower backpressure compared to MeOH at equivalent mobile phase strengths. Therefore, ACN was selected as the organic modifier.

  • Aqueous Phase and pH: To control the ionization of the analyte, a buffered aqueous phase is required.

    • Acidic Modifier (Unbuffered): An initial run with 0.1% formic acid in water showed moderate peak tailing.

    • Buffered Mobile Phase: A 20 mM potassium phosphate buffer was prepared and its pH was adjusted to 3.0 with phosphoric acid. Using this buffer as the aqueous component of the mobile phase resulted in a significant improvement in peak symmetry. The low pH ensures the aniline is protonated, and the buffer salts help to mask active silanol sites on the stationary phase.

  • Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for this single-analyte quantification. A series of runs with varying ratios of ACN to pH 3.0 phosphate buffer were performed. A ratio of 55:45 (v/v) Acetonitrile:Buffer provided a suitable retention time of approximately 4.5 minutes with excellent peak shape.

Optimization of Operating Conditions
  • Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. Operating at 30°C provided the best balance of peak shape and stable retention time, while slightly reducing system backpressure.

  • Flow Rate: A flow rate of 1.0 mL/min was found to be optimal, providing efficient separation within a short run time without generating excessive backpressure.

Final Optimized Method and Protocol

This section provides the detailed protocol for the final, optimized analytical method.

ParameterConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard analytical equipment.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and efficiency for the analyte.[5]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the system to ensure analyte is protonated (R-NH₃⁺), improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Elution Mode Isocratic: 55% B / 45% ASimple, robust, and provides optimal retention time.
Flow Rate 1.0 mL/minBalances analysis time and system pressure.
Column Temp. 30°CEnsures reproducible retention and improves peak symmetry.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at 245 nmWavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Run Time 10 minutesAllows for complete elution of the analyte and any potential impurities.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.
Experimental Protocol: Sample Analysis
  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix 450 mL of the prepared buffer (Mobile Phase A) with 550 mL of acetonitrile (Mobile Phase B). Degas the solution before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-Chloro-2-ethoxyaniline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the validated range of the method (e.g., 50 µg/mL).

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Injection: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters were assessed according to ICH guidelines.[10][11]

ValidationParameters Method Validated HPLC Method Trust Trustworthiness & Reliability Method->Trust Ensures Params Specificity Linearity Range Accuracy Precision LOD LOQ Robustness Params->Method Defined by

Caption: Interrelation of ICH validation parameters.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol: Five replicate injections of a 50 µg/mL standard solution were made. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients. Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

  • Inject a standard solution of the analyte.

  • If available, inject solutions of known related substances or stressed samples (e.g., acid, base, peroxide, heat, light degradation). Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (if using a PDA detector) should pass.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between concentration and instrument response. Protocol: A series of at least five concentrations were prepared from the standard stock solution, ranging from 1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate. Acceptance Criteria:

  • Range: The validated range was established from the LOQ to 120% of the target concentration (e.g., 1 - 120 µg/mL).

  • Linearity: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy (as % Recovery)

Purpose: To determine the closeness of the test results to the true value. Protocol: Accuracy was determined by analyzing a sample of known concentration (or a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared and analyzed in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day by a different analyst using a different instrument. Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of the regression line; S = slope of the calibration curve). Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: The effect of small changes in the following parameters was evaluated:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5°C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% absolute in organic content) Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor variations.

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method for the quantitative determination of 4-Chloro-2-ethoxyaniline hydrochloride has been successfully developed and validated. The method employs a C18 column with a buffered acetonitrile/water mobile phase and UV detection at 245 nm. The validation results demonstrate that the method possesses excellent linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control analysis in industrial and research settings. The comprehensive protocols provided herein serve as a self-validating system for implementation by drug development professionals and analytical scientists.

References

  • Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Available at: [Link]

  • Dahmani, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]

  • Chromtech. HPLC Column Selection Guide. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]

  • Al-Qubaisi, A., et al. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • LCGC International. (2013). HPLC Column Selection. Available at: [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Psoma, A. K., et al. (2001). Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. ResearchGate. Available at: [Link]

  • Chemical-Suppliers.com. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9. Available at: [Link]

  • Stratech Scientific. 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Scientific Research Publishing. ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Available at: [Link]

  • P&S Chemicals. Product information, 4-Chloro-2-ethoxyaniline, hydrochloride. Available at: [Link]

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Method

Purification of 4-Chloro-2-ethoxyaniline hydrochloride derivatives by column chromatography.

An Application Note and Detailed Protocol for the Purification of 4-Chloro-2-ethoxyaniline Hydrochloride Derivatives by Column Chromatography Authored by a Senior Application Scientist Abstract This comprehensive guide p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 4-Chloro-2-ethoxyaniline Hydrochloride Derivatives by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the purification of 4-Chloro-2-ethoxyaniline hydrochloride and its derivatives using silica gel column chromatography. Aromatic amines, particularly in their hydrochloride salt form, present unique challenges during chromatographic separation due to their basicity and polarity. Strong interactions with the acidic silanol groups of standard silica gel can lead to significant peak tailing, poor resolution, and low recovery. This document outlines a robust protocol that addresses these challenges by employing a basified mobile phase system. It offers in-depth explanations for each step, from mobile phase selection using Thin-Layer Chromatography (TLC) to final product isolation, ensuring researchers can achieve high purity and yield.

Introduction: The Purification Challenge

4-Chloro-2-ethoxyaniline and its analogues are important structural motifs in medicinal chemistry and materials science, often serving as precursors for pharmaceuticals and dyes.[1][2] The synthesis of these compounds frequently results in crude mixtures containing unreacted starting materials, byproducts, and residual reagents. Column chromatography is the quintessential technique for isolating the desired product; however, the inherent basicity of the aniline nitrogen atom complicates the process.

The stationary phase, typically silica gel, possesses a surface rich in weakly acidic silanol groups (Si-OH). Basic amines can undergo strong acid-base interactions with these sites, leading to:

  • Irreversible Adsorption: The compound fails to elute from the column, drastically reducing yield.

  • Peak Tailing: Slow dissociation from the acidic sites causes the compound to elute gradually and asymmetrically, resulting in broad, tailing peaks that are difficult to separate from impurities.[3]

  • Compound Degradation: Some sensitive amines may degrade on the acidic silica surface.

This protocol mitigates these issues by neutralizing the silica gel surface in situ through the addition of a small amount of a basic modifier, triethylamine (TEA), to the mobile phase.[4] This approach passivates the active silanol sites, allowing for efficient elution and symmetrical peak shapes.

Foundational Principles of Separation

The success of this purification hinges on understanding the equilibrium between the stationary phase, the mobile phase, and the analyte.[5]

  • Analyte (4-Chloro-2-ethoxyaniline): As a hydrochloride salt, the compound is polar and crystalline. For chromatographic separation on silica, it is the free base form that is relevant. The free amine is moderately polar due to the presence of the -NH2 and ethoxy groups. Its basicity is the primary driver of the challenging interactions with silica.

  • Stationary Phase (Silica Gel): A highly polar adsorbent. Its surface acidity is the main obstacle for amine purification.[4]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that carries the analyte through the column. The polarity of the mobile phase is carefully tuned to control the elution speed. A less polar mobile phase results in slower elution (stronger interaction with silica), while a more polar mobile phase accelerates elution.[6][7] For amines, the addition of a basic modifier is crucial to ensure a successful separation on silica gel.[4]

Safety First: Handling Aromatic Amines

Substituted anilines are hazardous compounds and must be handled with extreme care.

  • Toxicity: 4-Chloroaniline and its derivatives are toxic if swallowed, inhaled, or through skin contact. They are also suspected carcinogens and may cause allergic skin reactions.[2][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, according to your institution's hazardous waste guidelines.

Experimental Workflow and Protocol

The overall process is a systematic progression from small-scale analysis to preparative-scale purification.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_dev TLC Mobile Phase Optimization Rf_calc Determine Optimal Rf (0.25-0.35) TLC_dev->Rf_calc Analyze spots Col_prep Column Packing (Slurry Method) Rf_calc->Col_prep Use optimized solvent system Sample_prep Sample Preparation & Adsorption Col_prep->Sample_prep Equilibrate Elution Elution & Fraction Collection Sample_prep->Elution Load sample TLC_analysis TLC Analysis of Fractions Elution->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Identify Evap Solvent Evaporation Combine->Evap Pure_cmpd Pure Compound Evap->Pure_cmpd

Caption: Workflow for chromatographic purification.

Part A: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[7] This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessive solvent volumes.

Materials:

  • TLC silica gel plates (e.g., glass-backed, F254)

  • Developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude 4-chloro-2-ethoxyaniline hydrochloride derivative

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA)

Protocol:

  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of a polar solvent like methanol or DCM.

  • Initial Solvent Screening:

    • Spot the stock solution onto three separate TLC plates.

    • Develop each plate in a different solvent system. Good starting points for moderately polar compounds are mixtures of a non-polar and a polar solvent.[11]

      • Plate 1: 30% Ethyl Acetate in Hexane

      • Plate 2: 50% Ethyl Acetate in Hexane

      • Plate 3: 10% Methanol in Dichloromethane

  • Incorporate Basic Modifier: Prepare the most promising solvent system from step 2 (the one giving an Rf closest to the target range) again, but this time add 0.5-1% TEA by volume (e.g., for 10 mL total solvent, add 50-100 µL of TEA).

  • Optimize the System: Run a new TLC plate with the TEA-modified eluent. Observe the spot: it should be much rounder and less streaky. Adjust the solvent ratio to achieve the target Rf of 0.25-0.35. For example, if the Rf is too high (compound runs too fast), decrease the concentration of the polar solvent (e.g., from 30% EtOAc to 20% EtOAc).

Solvent System (Example)PolarityTypical Application
Ethyl Acetate / Hexane + 1% TEALow to MediumStandard for moderately polar amines.[11]
Methanol / DCM + 1% TEAMedium to HighEffective for more polar amines.[11]
Ether / Pentane + 1% TEALowSuitable for less polar compounds.[11]

Table 1: Common mobile phase systems for amine purification.

Part B: Preparative Column Chromatography

Equipment & Materials:

  • Glass chromatography column with stopcock

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Optimized mobile phase (containing 0.5-1% TEA)

  • Sand and Cotton wool

  • Beakers, Erlenmeyer flasks, round-bottom flask

  • Fraction collection tubes (test tubes)

Protocol:

  • Column Preparation (Wet Slurry Method):

    • Use a weight of silica gel that is 30-50 times the weight of your crude sample.[5]

    • Place a small plug of cotton wool at the bottom of the column and add a thin layer (~1 cm) of sand.

    • In a beaker, create a slurry by mixing the required silica gel with the non-polar component of your mobile phase (e.g., hexane).

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the column to encourage even packing and dislodge air bubbles.

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

    • Wash the column with 2-3 column volumes of the fully optimized mobile phase (including the polar solvent and TEA) to equilibrate the stationary phase. Never let the solvent level drop below the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude compound (e.g., 1 g) in a minimal amount of a volatile solvent (like DCM or methanol).

    • Add a small amount of silica gel (~2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant head of solvent above the silica bed.

    • For difficult separations, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.

  • Analysis and Isolation:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in your optimized mobile phase and visualize under a UV lamp.

    • Identify the fractions containing only your pure product (single spot at the correct Rf).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent and TEA using a rotary evaporator to yield the purified compound.

Troubleshooting Common Issues

G P1 Problem: Broad or Tailing Peaks C1 Cause: Insufficient TEA or Acid-Base Interaction P1->C1 P2 Problem: Compound Not Eluting C2 Cause: Mobile Phase is Too Non-Polar P2->C2 P3 Problem: Poor Separation (Overlapping Spots) C3 Cause: Mobile Phase is Too Polar (High Rf) P3->C3 C4 Cause: Column Overloaded P3->C4 S1 Solution: Ensure 0.5-1% TEA in Mobile Phase C1->S1 S2 Solution: Gradually Increase Polarity of Eluent C2->S2 S3 Solution: Decrease Polarity or Try a Different Solvent System C3->S3 S4 Solution: Use a Larger Column (More Silica) C4->S4

Caption: Troubleshooting guide for common chromatography problems.

Conclusion

The purification of basic compounds like 4-Chloro-2-ethoxyaniline hydrochloride derivatives by silica gel chromatography is highly achievable with careful planning and execution. The key to success is the passivation of the acidic silica stationary phase through the use of a basic modifier in the eluent. By following the detailed TLC optimization and preparative column protocol outlined in this guide, researchers can consistently obtain their target compounds with high purity and in good yield, accelerating progress in drug development and chemical research.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
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Application

Application Notes and Protocols: Diazotization of 4-Chloro-2-ethoxyaniline Hydrochloride for Synthetic Applications

Introduction: The Strategic Importance of 4-Chloro-2-ethoxyaniline Diazotization 4-Chloro-2-ethoxyaniline hydrochloride serves as a crucial starting material in the synthesis of a wide array of complex organic molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-2-ethoxyaniline Diazotization

4-Chloro-2-ethoxyaniline hydrochloride serves as a crucial starting material in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and dye industries. The strategic placement of the chloro, ethoxy, and primary amine functionalities on the aromatic ring provides a versatile scaffold for molecular elaboration. The diazotization of the primary amino group is a pivotal transformation, converting it into a highly reactive diazonium salt.[1] This intermediate is not typically isolated due to its inherent instability and potential explosive nature; instead, it is generated in situ for immediate use in subsequent reactions.[2][3]

The resulting 4-chloro-2-ethoxybenzenediazonium salt is a valuable precursor for introducing various substituents onto the aromatic ring through reactions such as Sandmeyer, Schiemann, and azo coupling.[1][4] These transformations are fundamental in constructing the core structures of numerous pharmaceutical agents, agrochemicals, and high-performance pigments.[5][6] This document provides a comprehensive guide to the diazotization of 4-Chloro-2-ethoxyaniline hydrochloride, detailing the underlying mechanistic principles, optimized protocols, and critical safety considerations.

Mechanistic Insights: The Chemistry of Diazotization

The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt through the action of nitrous acid (HNO₂).[7] Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][6]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In the presence of a strong acid, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6][8]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-N bond and generating an N-nitrosammonium ion.[8]

  • Deprotonation and Tautomerization: A rapid deprotonation of the N-nitrosammonium ion yields an N-nitrosamine. This is followed by a series of proton transfers, leading to the formation of a diazohydroxide.[7]

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The subsequent elimination of water results in the formation of the stable, resonance-stabilized aryldiazonium ion.[7][8]

Caption: Experimental Workflow for Diazotization.

Applications in Synthesis: The Versatility of the Diazonium Intermediate

The in situ generated 4-chloro-2-ethoxybenzenediazonium salt is a versatile intermediate for a variety of synthetic transformations.

  • Azo Coupling Reactions: This is one of the most common applications, where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline derivative. [5][9]This reaction is the foundation for the synthesis of a vast number of azo dyes and pigments. [5]The reaction with 2-naphthol, for example, yields a brightly colored azo dye. [10]

  • Sandmeyer Reactions: This class of reactions allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using a copper(I) salt as a catalyst. [4][]This provides a reliable method for introducing these functional groups onto the aromatic ring.

  • Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically converted to the more stable tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. [1][8]

Safety and Handling: The Cardinal Rules for Diazonium Salts

Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can decompose explosively upon heating, friction, or shock. [2][12][13]Therefore, adherence to strict safety protocols is paramount.

The 12 Cardinal Rules for Handling Diazonium Salts: [2][12]1. Assume Explosiveness: Always treat unknown diazonium salts as potentially explosive. [2]2. Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid side reactions and excess nitrous acid. [12]3. Test for Excess Nitrous Acid: Use starch-iodide paper to monitor for excess nitrous acid and neutralize it if necessary. [2][12]4. Proper Reagent Addition Sequence: Combine the amine and acid first, then add the nitrite solution to minimize the concentration of free nitrous acid. [2][12]5. Low Temperature: Strictly maintain the reaction temperature below 5 °C. [12]6. Vent Gases: Ensure adequate ventilation to safely release any gases generated during the reaction. [2][12]7. Know Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound in your system. [2][12]8. Prevent Precipitation: Never allow the undesired precipitation of diazonium salts out of the solution. [2][12]9. Analyze Residuals: In new processes, analyze the final product for any residual diazo compounds. [2][12]10. Quench Before Workup: Quench any remaining diazonium salt before proceeding with extraction or other workup procedures. [2][12]11. Limit Isolation Scale: If isolation is absolutely necessary, do not handle more than 0.75 mmol at a time. [2][12][13]12. Use Appropriate Tools: Use plastic or Teflon spatulas when handling solid diazonium salts; avoid scratching with metal. [2][12] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [14][15]Conduct the reaction in a well-ventilated fume hood and have a blast shield in place, especially when working on a larger scale.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Bamoniri, A., et al. (n.d.). Optimization of the kind and amount of acid for diazotization reaction.
  • St. Denis, J. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • (n.d.). Optimization of the diazotization and hydrolysis reaction conditions.
  • Wabomba, J. N., et al. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. AKJournals.
  • (n.d.). Diazonium Salts. CAMEO Chemicals - NOAA.
  • (n.d.). Optimization of the reaction conditions for diazotization-azidation of aniline.
  • (n.d.).
  • (n.d.). N,N-Dimethylformamide (70 mL) is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while. Organic Syntheses Procedure.
  • (2024).
  • (n.d.). Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
  • (n.d.). Azo coupling. Wikipedia.
  • (n.d.).
  • (n.d.).
  • (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline.
  • (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • (n.d.).
  • (n.d.). some reactions of diazonium ions. Chemguide.
  • Smith, A. M., et al. (2016).
  • (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
  • (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.
  • (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts. YouTube.
  • (2021).
  • (n.d.). Solvent medium for diazotization reaction.
  • (n.d.). Process of preparing diazonium compounds from 4-aminodiarylamines.
  • (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • (n.d.). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. African Journal of Pure and Applied Chemistry.

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Method

Application Notes and Protocols for the Synthesis of Agrochemicals and Dyestuffs

Introduction: The Synthetic Nexus of Agriculture and Color The synthesis of organic molecules lies at the heart of two seemingly disparate, yet technologically vital industries: agriculture and coloration. Agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Nexus of Agriculture and Color

The synthesis of organic molecules lies at the heart of two seemingly disparate, yet technologically vital industries: agriculture and coloration. Agrochemicals, the chemical agents that protect crops and enhance yields, and dyestuffs, the compounds that impart color to textiles, plastics, and other materials, share a common foundation in the principles of synthetic organic chemistry.[1][2][3] The ability to rationally design and construct complex molecular architectures is paramount to the development of novel herbicides, insecticides, and vibrant, stable dyes. This guide provides an in-depth exploration of the synthetic strategies and key chemical transformations that underpin the production of these essential classes of compounds. We will delve into the mechanistic rationale behind pivotal reactions and provide detailed, field-proven protocols for the synthesis of representative agrochemicals and dyestuffs, aimed at researchers, scientists, and professionals in drug and chemical development.

Part 1: Core Synthetic Strategies in Agrochemical and Dyestuff Production

The molecular complexity of modern agrochemicals and dyestuffs necessitates a diverse toolkit of synthetic reactions. While each target molecule presents unique challenges, several classes of reactions have proven to be particularly versatile and are frequently employed in industrial-scale synthesis.

Carbon-Carbon Bond Formation: The Architectural Foundation

The construction of the carbon skeleton is a fundamental aspect of organic synthesis. In the context of agrochemicals and dyestuffs, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become indispensable tools. The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[4] This reaction is particularly valuable for the synthesis of complex olefinic structures found in some agrochemicals and dye precursors.[5][6][7]

Carbon-Heteroatom Bond Formation: Introducing Functionality

The introduction of nitrogen, oxygen, and sulfur atoms is crucial for imparting the desired biological activity in agrochemicals and the chromophoric properties in dyes. The Ullmann condensation, a copper-catalyzed reaction, is a classic and still relevant method for forming carbon-oxygen and carbon-nitrogen bonds, particularly in the synthesis of aryl ethers and amines which are common moieties in both product classes.[8][9][10][11]

Diazotization and Azo Coupling: The Genesis of Color

Azo dyes, which account for a significant portion of the synthetic dye market, are characterized by the presence of the azo group (-N=N-).[12] The synthesis of these dyes relies on a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component like a phenol or an aniline.[12][13][14] This reaction sequence is a cornerstone of dyestuff chemistry, allowing for the creation of a vast palette of colors.

Part 2: Synthesis of Key Agrochemicals

The relentless need to improve crop yields and protect against pests drives the continuous development of new agrochemicals.[1][15] The following sections detail the synthesis of two major classes of agrochemicals: pyrethroid insecticides and sulfonylurea herbicides.

Pyrethroid Insecticides: Nature-Inspired Pest Control

Synthetic pyrethroids are a major class of insecticides that are synthetic analogs of the naturally occurring pyrethrins found in chrysanthemum flowers.[16] They are prized for their high insecticidal activity and low mammalian toxicity. A key structural feature of many pyrethroids is a cyclopropane ring, which presents an interesting synthetic challenge.

The synthesis of a pyrethroid insecticide typically involves the esterification of a chrysanthemic acid derivative (the acid component) with a suitable alcohol. The following diagram illustrates a generalized workflow for the synthesis of a pyrethroid.

G cluster_acid Chrysanthemic Acid Synthesis cluster_alcohol Alcohol Moiety Synthesis start_acid Starting Materials (e.g., 3-methyl-2-butenoic acid derivative) carbene Carbene/Carbenoid Generation start_acid->carbene cyclopropanation Cyclopropanation carbene->cyclopropanation acid_deriv Chrysanthemic Acid Derivative cyclopropanation->acid_deriv esterification Esterification acid_deriv->esterification start_alc Starting Materials (e.g., Acryloyl chloride) protection Protection/ Deprotection Steps start_alc->protection functional_group Functional Group Interconversions protection->functional_group alcohol Target Alcohol functional_group->alcohol alcohol->esterification pyrethroid Pyrethroid Insecticide esterification->pyrethroid

Caption: Generalized workflow for pyrethroid insecticide synthesis.

This protocol outlines the synthesis of a key intermediate for Deltamethrin, a widely used pyrethroid insecticide. The synthesis involves the esterification of a chrysanthemic acid derivative with 3-phenoxybenzyl alcohol.

Materials:

  • 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride

  • 3-Phenoxybenzyl alcohol

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired deltamethrin intermediate.

Expected Outcome:

The protocol should yield the target ester as a viscous oil or a low-melting solid. The purity can be assessed by NMR and mass spectrometry.

Parameter Expected Value
Yield 85-95%
Purity (by HPLC) >98%
Sulfonylurea Herbicides: Potent Weed Control Agents

Sulfonylurea herbicides are a class of highly effective herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[17][18] Their low application rates and high selectivity make them commercially important.[17]

The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative. The following diagram illustrates this key bond-forming reaction.

G sulfonamide Aryl Sulfonamide (R-SO2NH2) sulfonylurea Sulfonylurea Herbicide (R-SO2NHCONHR') sulfonamide->sulfonylurea isocyanate Heterocyclic Isocyanate (R'-NCO) isocyanate->sulfonylurea base Base base->sulfonylurea Catalyst

Caption: Core reaction in the synthesis of sulfonylurea herbicides.

This protocol describes the synthesis of a sulfonylurea herbicide analog through the reaction of a pyridinesulfonamide with a pyrimidinyl carbamate.

Materials:

  • 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide

  • Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a suspension of 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (1.0 eq) and phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (1.1 eq) in anhydrous acetonitrile, add DBU (1.2 eq) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonylurea.

Expected Outcome:

The desired sulfonylurea should be obtained as a crystalline solid. Characterization can be performed using NMR, IR, and melting point analysis.

Parameter Expected Value
Yield 90-98%
Melting Point Consistent with literature values

Part 3: Synthesis of Dyestuffs

The synthesis of dyestuffs is a mature field of industrial chemistry, yet the demand for new colors with improved properties continues to drive innovation.[2][19]

Azo Dyes: The Workhorses of the Dye Industry

Azo dyes are the most widely used class of dyes, accounting for over 60% of the total dye market.[12] Their popularity stems from their straightforward synthesis, which allows for a wide range of colors and shades.

The synthesis of an azo dye is a two-step process as depicted in the following workflow diagram.

G start_amine Primary Aromatic Amine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start_amine->diazotization diazonium Diazonium Salt diazotization->diazonium azo_coupling Azo Coupling diazonium->azo_coupling coupling_component Coupling Component (e.g., Phenol, Aniline) coupling_component->azo_coupling azo_dye Azo Dye azo_coupling->azo_dye

Caption: General workflow for the synthesis of an azo dye.

Methyl orange is a common pH indicator and a classic example of an azo dye. Its synthesis is a staple in many organic chemistry laboratory courses.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-Dimethylaniline

  • Sodium hydroxide solution (10%)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization of Sulfanilic Acid:

    • In a beaker, dissolve sulfanilic acid (1.0 eq) and sodium carbonate (0.5 eq) in water by gentle heating. Cool the solution to room temperature.

    • In a separate test tube, dissolve sodium nitrite (1.0 eq) in a small amount of water.

    • Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid (2.5 eq) to the cooled mixture with constant stirring. Keep the temperature below 5 °C. The formation of a white precipitate of the diazonium salt should be observed.

  • Azo Coupling:

    • In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a small amount of dilute hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt suspension to the N,N-dimethylaniline solution with vigorous stirring. A red color should develop immediately.

    • Make the solution alkaline by the dropwise addition of 10% sodium hydroxide solution. The color will change to a yellowish-orange.

    • Heat the mixture gently to dissolve the precipitate and then allow it to cool slowly to crystallize the methyl orange.

    • Collect the crystals by filtration and wash with a small amount of cold water.

Expected Outcome:

Methyl orange is obtained as orange-yellow crystals.

Parameter Expected Value
Yield 70-85%
Appearance Orange-yellow crystalline solid
Indigo Dye: A Historic and Enduring Color

Indigo is an organic compound with a distinctive blue color that has been used as a dye for centuries.[20] While originally obtained from plants, the vast majority of indigo is now produced synthetically.[20][21] The Baeyer-Drewsen indigo synthesis is a classic laboratory method for its preparation.[20]

This synthesis involves an aldol condensation of o-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization to form indigo.

G o_nitro o-Nitrobenzaldehyde aldol Aldol Condensation (NaOH) o_nitro->aldol acetone Acetone acetone->aldol intermediate Intermediate aldol->intermediate cyclization Cyclization intermediate->cyclization indoxyl Indoxyl cyclization->indoxyl oxidation Oxidative Dimerization (Air) indoxyl->oxidation indigo Indigo oxidation->indigo

Sources

Application

Application Note &amp; Protocol: Safe Storage and Handling of 4-Chloro-2-ethoxyaniline hydrochloride

Introduction 4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9; Molecular Formula: C₈H₁₁Cl₂NO) is a substituted aniline derivative increasingly utilized as a key building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9; Molecular Formula: C₈H₁₁Cl₂NO) is a substituted aniline derivative increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] Its structural motifs are relevant in the synthesis of complex organic molecules, including potential pharmaceutical agents. However, the toxicological profile for this specific hydrochloride salt is not extensively documented in public safety literature.[3]

This guide provides a comprehensive framework for the safe storage, handling, and disposal of 4-Chloro-2-ethoxyaniline hydrochloride. Given the data gap, we will apply the precautionary principle, deriving our protocols from the known hazards of structurally related compounds, such as 4-chloroaniline and 4-ethoxyaniline. This document is designed to empower researchers to manage the associated risks effectively, ensuring personnel safety and experimental integrity.

Section 1: Hazard Assessment & Risk Mitigation

Inferred Toxicological Profile

A thorough risk assessment necessitates understanding the potential hazards. While specific data for 4-Chloro-2-ethoxyaniline hydrochloride is limited, the profiles of its structural analogs are well-characterized and suggest a high degree of caution is warranted.

  • Toxicity of 4-Chloroaniline: This related compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected human carcinogen (IARC Group 2B, NTP evidence of carcinogenic activity) and can cause an allergic skin reaction.[4][5] A significant systemic effect is the induction of methemoglobinemia, which impairs oxygen transport in the blood and can lead to cyanosis.

  • Toxicity of 4-Ethoxyaniline: The free base is known to be harmful if swallowed, inhaled, or in contact with skin.[6] It is a suspected mutagen and may cause skin sensitization.[6][7]

Causality: The presence of both the chloro- and ethoxy-aniline moieties in the target molecule makes it imperative to assume a hazard profile that encompasses the risks of both analog types. Therefore, 4-Chloro-2-ethoxyaniline hydrochloride should be treated as a substance that is acutely toxic, a potential carcinogen and mutagen, a skin sensitizer, and capable of causing systemic effects.

Anticipated GHS Hazard Classification

Based on the inferred profile, the compound should be handled as if it meets the criteria for the following GHS classifications.

PictogramHazard ClassHazard Statement (Anticipated)

Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.[5]

Carcinogenicity / MutagenicityMay cause cancer and is suspected of causing genetic defects.[4][5][6]

Skin Sensitization / IrritationMay cause an allergic skin reaction and serious eye irritation.[6]

Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.[4]
Primary Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, eye contact, and accidental ingestion.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The Hierarchy of Controls

To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. The most effective measures involve engineering solutions to isolate the hazard, supplemented by administrative controls and mandatory PPE.

Mandatory Engineering Controls

All procedures involving the handling of solid 4-Chloro-2-ethoxyaniline hydrochloride or its solutions must be conducted in a certified chemical fume hood.[8] This is non-negotiable and serves to contain aerosols and dust, preventing inhalation, which is a primary exposure risk. The fume hood should have a verified face velocity appropriate for handling toxic powders.

Personal Protective Equipment (PPE) Specifications

The following PPE is mandatory for all personnel handling the compound. No single piece of equipment protects against all hazards, so a complete ensemble is required.[9]

Body AreaPPE SpecificationRationale & Standard
Eyes/Face Chemical safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US).[3][4]Protects against splashes and accidental dust projection.
A face shield should be worn over goggles during procedures with a high splash risk.Provides a secondary barrier for the entire face.
Skin/Body A flame-retardant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Chemical-resistant gloves (Nitrile is recommended for broad resistance).[10]Prevents dermal absorption, a key toxicity route. Gloves must be inspected before use and changed immediately if contaminated or compromised.[10]
For large quantities or high-risk tasks, consider double-gloving and impervious clothing.[3][9]Enhances protection against significant exposure.
Respiratory Not required if all handling is performed within a certified fume hood.The engineering control should prevent airborne exposure.
If a fume hood is unavailable or fails, a NIOSH-approved full-face respirator with organic vapor/particulate cartridges is required.[3]Provides respiratory protection in emergency or non-standard situations.

Section 3: Storage & Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Standard Operating Conditions for Storage
ParameterConditionJustification
Temperature Cool, room temperature area.[1][3]Avoids degradation and potential pressure buildup in the container.
Atmosphere Dry, well-ventilated location.[3][4][11]Prevents hydrolysis and degradation from moisture. Good ventilation mitigates vapor accumulation in case of a leak.
Light Protect from direct sunlight.[4]Aniline derivatives can be light-sensitive, leading to degradation.
Container Store in the original, tightly closed container.[3][6]Prevents contamination and release into the environment.
Location Store in a locked cabinet or an area accessible only to authorized personnel.[6]Restricts access due to the high toxicity of the compound.
Chemical Incompatibility

To prevent dangerous reactions, 4-Chloro-2-ethoxyaniline hydrochloride must be segregated from the following materials:

  • Strong Oxidizing Agents: Can cause violent exothermic reactions.[4][12]

  • Acids, Acid Anhydrides, Acid Chlorides, Chloroformates: Incompatible with amine salts and can lead to hazardous reactions.[4][12]

  • Foodstuff Containers: Store separately to prevent cross-contamination.[3]

Section 4: Protocols for Safe Handling & Disposal

The following protocols provide a systematic approach to minimize exposure risk throughout the compound's lifecycle in the laboratory.

Visual Workflow for Safe Handling

G cluster_prep Preparation & Storage cluster_use Active Use (in Fume Hood) cluster_disposal Waste Management Receiving Receiving & Inspection Storage Segregated & Locked Storage Receiving->Storage Verify Label Weighing Weighing Storage->Weighing Experiment Dissolution & Experiment Weighing->Experiment Decon Area Decontamination Experiment->Decon Waste_Solid Solid Waste (Compound) Decon->Waste_Solid Segregate Waste Waste_PPE Contaminated PPE Decon->Waste_PPE Segregate Waste Disposal Hazardous Waste Disposal Waste_Solid->Disposal Waste_PPE->Disposal

Caption: Workflow for the safe handling of 4-Chloro-2-ethoxyaniline hydrochloride.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in Section 2.3.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare the workspace by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvent) within the fume hood.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood or use a weigh boat with a lid to transport the compound to a balance immediately adjacent to the hood.

    • Carefully transfer the desired amount of solid from the stock container to a tared weighing vessel.

    • Perform this action slowly to minimize the creation of airborne dust.

    • Immediately and securely close the main stock container.

  • Dissolution and Use:

    • Add the weighed solid to the reaction vessel or solvent inside the fume hood.

    • If adding solvent to the solid, do so slowly to avoid splashing.

    • Proceed with the experimental procedure within the confines of the fume hood.

  • Post-Procedure Decontamination:

    • Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., isopropanol) followed by soap and water.

    • Collect all cleaning materials as contaminated waste.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[8]

Waste Disposal Protocol

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Unused or waste compound must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Contaminated Materials: All disposable items, including gloves, bench paper, weigh boats, and pipette tips, must be placed in a designated, sealed hazardous waste container.[6][8]

  • Empty Containers: Do not rinse empty containers into the drain. The container should be sealed and disposed of as hazardous waste according to institutional and local regulations.[6]

  • NEVER dispose of this chemical or its containers in standard trash or down the sanitary sewer system.[4][6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is vital. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Emergency Response Decision Tree

G Start Emergency Event EventType What is the Emergency? Start->EventType Spill Chemical Spill EventType->Spill Spill Exposure Personnel Exposure EventType->Exposure Exposure Fire Fire EventType->Fire Fire AssessSpill Assess Size: Minor or Major? Spill->AssessSpill AssessExposure Route of Exposure? Exposure->AssessExposure FireAction Activate fire alarm. Evacuate building. If small & trained, use CO2 or dry chemical extinguisher. Fire->FireAction MinorSpill Contain with inert material. Clean up using spill kit. Dispose as hazardous waste. AssessSpill->MinorSpill Minor MajorSpill Evacuate immediate area. Alert Supervisor & EHS. Restrict access. AssessSpill->MajorSpill Major SkinEye Skin / Eye AssessExposure->SkinEye Inhalation Inhalation AssessExposure->Inhalation Ingestion Ingestion AssessExposure->Ingestion FirstAid Remove victim from source. Administer First Aid (See Table). Seek IMMEDIATE medical attention. SkinEye->FirstAid Inhalation->FirstAid Ingestion->FirstAid

Caption: Decision-making workflow for emergencies involving the compound.

First Aid Measures

The following table outlines immediate first aid actions. In all cases of exposure, seek professional medical attention immediately after administering first aid.[12] Show the Safety Data Sheet (SDS) to the attending physician.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately.[3]

References

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Safety data sheet - 4-Ethoxyaniline. CPAChem. [Link]

  • 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. The Science Company. [Link]

  • 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9. Chemical-Suppliers.com. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • 4-Ethoxyaniline hydrochloride. NIST WebBook. [Link]

  • 4-Chloroaniline hydrochloride. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 4-Chloro-2-ethoxyaniline hydrochloride synthesis.

Technical Support Center: 4-Chloro-2-ethoxyaniline Hydrochloride Synthesis Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-ethoxyaniline Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter purity-related challenges during this synthesis. Here, we provide in-depth, experience-based answers to common problems, focusing on the causality behind experimental outcomes to empower you to effectively troubleshoot your process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Chloro-2-ethoxyaniline hydrochloride?

The most prevalent and industrially relevant method is the reduction of a nitroaromatic precursor, 1-chloro-2-ethoxy-4-nitrobenzene.[1][2] This reduction is typically achieved through catalytic hydrogenation (e.g., using a platinum-on-carbon catalyst) or chemical reduction (e.g., using iron or tin in the presence of an acid).[3][4] The resulting free aniline base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Q2: My final product is an off-white, tan, or brown powder, not the expected white crystalline solid. What is the likely cause?

Discoloration is almost always indicative of oxidation. Anilines, particularly electron-rich ones like 4-chloro-2-ethoxyaniline, are highly susceptible to air oxidation, which forms highly colored polymeric impurities. This can happen if the free base is exposed to air for extended periods before conversion to the more stable hydrochloride salt.

Q3: What are the critical parameters to control during the nitro group reduction?

Temperature and pressure are paramount. For catalytic hydrogenations, maintaining the recommended temperature (typically 80-110°C) and hydrogen pressure (5-50 atmospheres) is crucial for both reaction rate and selectivity.[3] Over-reduction or side reactions can occur at excessively high temperatures or pressures, while incomplete reactions are common if conditions are too mild.

In-Depth Troubleshooting Guide

This section addresses specific purity issues in a detailed question-and-answer format, providing both the "why" and the "how" for resolving them.

Issue 1: Multiple Spots on TLC, Indicating Significant Impurities

Q: My Thin Layer Chromatography (TLC) analysis of the crude product shows the main spot, but also several other distinct spots. What are these impurities and how can I prevent them?

A: The identity of the impurities is directly linked to the reaction mechanism and conditions. Let's break down the possibilities.

The presence of multiple spots on a TLC plate points to a lack of reaction selectivity or incomplete conversion. The primary impurities often arise from side-reactions during the critical nitro-reduction step.

Root Cause Analysis:

  • Incomplete Reduction: A faint spot corresponding to the starting material (1-chloro-2-ethoxy-4-nitrobenzene) indicates the reaction has not gone to completion. This can be due to insufficient reaction time, deactivated catalyst, or inadequate reducing agent.

  • Intermediate Byproducts: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reduction is not fully completed, these reactive species can persist and lead to the formation of dimeric azo or azoxy compounds, which are common, colored impurities.

  • Dehalogenation: Under harsh catalytic hydrogenation conditions (high temperature or aggressive catalysts), the chlorine atom can be reductively removed from the aromatic ring, leading to the formation of 2-ethoxyaniline.

  • Starting Material Impurities: The purity of your initial 1-chloro-2-ethoxy-4-nitrobenzene is critical. Any impurities in this starting material will likely be carried through the synthesis and complicate purification.

Troubleshooting Workflow Diagram

G observe Observation: Multiple spots on TLC analyze Analysis: Identify potential impurities (Starting material, intermediates, side-products) observe->analyze hypo1 Hypothesis 1: Incomplete Reaction analyze->hypo1 hypo2 Hypothesis 2: Side Reactions Occurred analyze->hypo2 hypo3 Hypothesis 3: Poor Starting Material analyze->hypo3 sol1 Solution: - Increase reaction time - Add fresh catalyst/reagent - Optimize T/P hypo1->sol1 sol2 Solution: - Lower reaction temperature - Use a more selective catalyst - Ensure inert atmosphere hypo2->sol2 sol3 Solution: - Re-purify starting material - Verify SM by NMR/GC-MS hypo3->sol3

Caption: Troubleshooting workflow for TLC impurities.

Corrective Actions & Protocols:

  • Protocol for Optimizing Reaction Time: Monitor the reaction every 30-60 minutes using TLC. The reaction is complete only when the starting material spot has completely disappeared.

  • Catalyst Selection: If dehalogenation is suspected, switch to a less aggressive catalyst. For example, if using Palladium on Carbon (Pd/C), consider switching to a sulfided Platinum on Carbon (Pt/C) catalyst, which is known to be more selective and less prone to causing dehalogenation in aromatic systems.[3]

  • Inert Atmosphere: When handling the isolated free aniline base, do so under an inert atmosphere (Nitrogen or Argon) to prevent the rapid air oxidation that leads to colored impurities.

Issue 2: Low Yield and Oily Product After HCl Salt Formation

Q: I've completed the reaction and am trying to precipitate the hydrochloride salt, but I'm getting a low yield of an oily or sticky solid instead of a crystalline powder. What's going wrong?

A: This issue typically points to problems with the salt formation and crystallization step, often caused by residual impurities or incorrect solvent choice.

Root Cause Analysis:

  • Presence of Water: Even small amounts of water in the organic solvent during the addition of HCl can lead to the formation of a hydrate or prevent proper crystallization, resulting in an oil.

  • Excess HCl: Adding a large excess of hydrochloric acid can increase the solubility of the salt in the reaction medium, thus preventing its precipitation and lowering the isolated yield.

  • Solvent Polarity: The solvent used for the precipitation is critical. The ideal solvent should readily dissolve the free aniline base but have very low solubility for the hydrochloride salt. Isopropanol, ethanol, or ethyl acetate are commonly used. If the solvent is too polar, the salt will remain in solution.

  • Impurities Inhibiting Crystallization: The presence of the aforementioned byproducts can act as "crystal poisons," disrupting the lattice formation of the desired product and causing it to "oil out."

Corrective Actions & Protocols:

  • Anhydrous Conditions: Ensure the solvent used for salt formation is dry. Use anhydrous solvents and consider adding a drying agent like anhydrous sodium sulfate to the solution of the free base before adding HCl.

  • Stoichiometric HCl Addition: Calculate the precise molar equivalent of HCl needed. Use a standardized solution of HCl in a solvent like isopropanol or dioxane for more controlled addition. Add the HCl solution dropwise at a reduced temperature (0-5 °C) to promote slow, controlled crystallization.

  • Recrystallization Protocol: If an oily product is obtained, it can often be purified and crystallized.

    • Dissolve the crude oil or solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

    • Hot-filter the solution to remove the carbon and any insoluble material.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Table: Recommended Solvents for Recrystallization

Solvent SystemRatio (v/v)Target ImpurityNotes
Ethanol / Water5:1 to 10:1General polar impuritiesExcellent for high recovery of clean product.
IsopropanolN/ANon-polar byproductsGood for removing greasy, less polar impurities.
AcetonitrileN/AWater-soluble impuritiesCan be effective but requires careful handling.
Issue 3: Unexpected Peaks in NMR or Mass Spec Analysis

Q: My final product's NMR spectrum shows the expected peaks, but also several unassigned signals. How can I identify these?

A: Unidentified signals point to structural isomers or byproducts that were not removed during workup. Correlating NMR and MS data is key to identification.

Root Cause Analysis & Identification:

  • Isomeric Impurities: If the synthesis of the starting material (1-chloro-2-ethoxy-4-nitrobenzene) was not regioselective, you may have other isomers present, such as 1-chloro-4-ethoxy-2-nitrobenzene. These will carry through the synthesis and be very difficult to separate. The most common route to the precursor involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, which selectively substitutes at the 2-position.[1]

  • Over-Alkylation/Acylation: If protecting groups were used on the aniline, incomplete deprotection or side reactions can occur. For instance, in syntheses involving acyl protection, residual N-acylated product may be present.[5][6]

  • Dimeric Species: As mentioned, azo/azoxy dimers can form. These will have a molecular weight roughly double that of the product and can often be identified by mass spectrometry.

Synthesis and Side Reaction Pathway

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions SM 1-Chloro-2-ethoxy- 4-nitrobenzene Base 4-Chloro-2-ethoxyaniline (Free Base) SM->Base Reduction (H2, Catalyst) Dehalogenated 2-Ethoxyaniline SM->Dehalogenated Harsh Reduction Product 4-Chloro-2-ethoxyaniline Hydrochloride Base->Product HCl Dimer Azo/Azoxy Impurities Base->Dimer Air Oxidation SM_Impurity Isomeric Precursor SM_Impurity->Product Contaminates

Caption: Main synthesis pathway and common side reactions.

Analytical Strategy:

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique for separating and identifying volatile impurities. It can confirm the presence of dehalogenated byproducts or isomers.

  • High-Resolution MS: Provides an exact mass, which can help confirm the elemental composition of an unknown impurity, distinguishing it from the desired product.

  • 2D NMR (COSY, HSQC): If an impurity is present in sufficient quantity (>5%), 2D NMR experiments can help elucidate its structure by showing correlations between protons and carbons.

By systematically addressing potential issues related to reaction conditions, purification techniques, and starting material quality, researchers can significantly improve the purity and yield of 4-Chloro-2-ethoxyaniline hydrochloride.

References

  • Oakwood Chemical. (n.d.). 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Retrieved from [Link]

  • Brackmann, W., & Kuhle, E. (1991). U.S. Patent No. US5041671A. Google Patents.
  • Zhang, Y. (2013). CN Patent No. CN102993023A. Google Patents.
  • Chegg. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • L-738,372 Synthesis Intermediate. (1995). U.S. Patent No. US5426230A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Zhang, J., et al. (2012). CN Patent No. CN101844990B. Google Patents.
  • Li, G., et al. (2016). CN Patent No. CN105801442A. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Aniline Acylation Reactions

Welcome to the Technical Support Center for aniline acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aniline acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters like temperature and time.

Introduction to Aniline Acylation

The acylation of aniline to form an amide (e.g., acetanilide) is a fundamental transformation in organic synthesis. It is often employed to protect the amino group, reducing its activating effect on the aromatic ring and preventing unwanted side reactions like polysubstitution during subsequent electrophilic aromatic substitution.[1][2][3][4] While seemingly straightforward, achieving high yield, purity, and efficiency requires careful control over reaction conditions. This guide will address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My aniline acylation is sluggish with low conversion. How can I improve the reaction rate and yield?

Answer: Low conversion is a common issue that can often be traced back to the choice of acylating agent, catalyst, or suboptimal reaction conditions.

  • Choice of Acylating Agent: The reactivity of the acylating agent is paramount.

    • Acetic Acid: While being a green and cost-effective option, acetic acid is the least reactive acylating agent, often requiring high temperatures (e.g., 140°C) and extended reaction times to achieve good conversion.[5][6] Microwave-assisted synthesis can sometimes accelerate this reaction.[7]

    • Acetic Anhydride: This is a moderately reactive and commonly used reagent that offers a good balance of reactivity and handling.[8][9] It is less corrosive than acetyl chloride and the acetic acid byproduct is generally easy to remove.[8]

    • Acetyl Chloride: As the most reactive of the common acylating agents, acetyl chloride typically leads to faster reaction times.[8][10] However, its high reactivity can sometimes lead to lower selectivity and the formation of corrosive HCl gas, which must be neutralized.[8]

  • Catalyst Selection and Optimization:

    • For less reactive systems, such as those using acetic acid, a catalyst is often necessary. Mesoporous polyaniline-supported silver nanoparticles (mPANI/Ag) have been shown to be effective.[5][6]

    • For sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed with an acylating agent to form a highly reactive N-acylpyridinium intermediate.[11]

    • Phase transfer catalysts (PTC) like Tetrabutylammonium Bromide (TBAB) can be effective when using acetyl chloride in a biphasic system, often with a base like K₂CO₃ in a solvent such as DMF.[12][13]

  • Optimizing Reaction Temperature and Time:

    • General Principle: An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to side product formation.

    • With Acetic Acid: Optimal temperatures are often high, around 140°C for 3 hours with a suitable catalyst.[6]

    • With Acetic Anhydride: The reaction is often exothermic.[14] It can sometimes be run at room temperature, though gentle heating or reflux may be required to drive the reaction to completion.[8]

    • With Acetyl Chloride: Due to its high reactivity, these reactions are often performed at lower temperatures (e.g., in an ice bath) to control the reaction rate and minimize side products.[8]

The following table summarizes typical starting points for temperature and time optimization:

Acylating AgentCatalystTypical TemperatureTypical TimeKey Considerations
Acetic AcidmPANI/Ag140°C3 hoursGreener but requires forcing conditions.[5][6]
Acetic AnhydrideNone or mild acid/baseRoom Temp to Reflux30 min - 2 hoursGood balance of reactivity and ease of handling.[8]
Acetyl ChlorideBase (e.g., Pyridine, Et₃N)0°C to Room Temp15 min - 1 hourHighly reactive; produces corrosive HCl.[8][13]
Q2: I'm observing a significant amount of a di-acylated byproduct. How can I prevent this?

Answer: Di-acylation is a common side reaction, particularly when using highly reactive acylating agents or forcing reaction conditions.[5] The initially formed acetanilide is less nucleophilic than aniline, but a second acylation can occur.[5]

  • Control Molar Ratios: Using a large excess of the acylating agent can drive the reaction towards di-acylation.[5] It is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[11]

  • Modify Reaction Temperature: High temperatures can promote di-acylation.[5] If you are running the reaction at elevated temperatures, consider lowering it.

  • Slow Addition of Reagents: Adding the acylating agent dropwise to the aniline solution can help to avoid a localized high concentration of the acylating agent, thus minimizing di-acylation.[11]

Q3: My reaction is complete, but I'm having trouble purifying the product and getting a good yield after recrystallization.

Answer: Proper workup and purification are critical for obtaining a high yield of pure acetanilide. Recrystallization is the most common method for purifying the crude product.[15][16][17]

  • Initial Product Isolation: After the reaction is complete, the mixture is often poured into ice-cold water to precipitate the crude acetanilide.[8] This is because acetanilide has low solubility in cold water, while many impurities and byproducts may remain dissolved.[18]

  • Choosing the Right Recrystallization Solvent: Water is a common and effective solvent for recrystallizing acetanilide because acetanilide is highly soluble in hot water but has low solubility in cold water.[18][19]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.[16][18]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[16][18] Rapid cooling can lead to the formation of small crystals that trap impurities.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[16]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16][19]

Experimental Protocols

Protocol 1: Acetylation of Aniline using Acetic Anhydride

This protocol is a standard and reliable method for the preparation of acetanilide.

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Ice-cold water

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

Procedure:

  • In a round-bottom flask, dissolve aniline (1 mmol) in glacial acetic acid.

  • Add acetic anhydride (1.1 mmol) to the solution.

  • Heat the mixture under reflux for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude acetanilide by recrystallization from hot water.[8]

Protocol 2: Acetylation of Aniline using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride and requires careful temperature control.

Materials:

  • Aniline

  • Acetyl Chloride

  • Pyridine or Dichloromethane (as solvent)

  • Ice bath

Procedure:

  • Dissolve aniline (1 mmol) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) to the cooled solution while stirring.

  • Allow the reaction to proceed at a low temperature, monitoring by TLC.

  • Upon completion, proceed with an appropriate aqueous workup to remove the HCl byproduct and any remaining starting materials.

  • Isolate and purify the product, typically by recrystallization.[8]

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making, the following diagrams illustrate the general workflow for aniline acylation and a troubleshooting guide for common issues.

Aniline_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Aniline & Acylating Agent reagents Prepare Solvents & Catalysts (if needed) start->reagents mix Combine Reactants (Control Temperature) reagents->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor quench Quench Reaction & Precipitate Product monitor->quench filter Filter Crude Product quench->filter recrystallize Recrystallize filter->recrystallize dry Dry Pure Product recrystallize->dry

Caption: General workflow for the acylation of aniline.

Troubleshooting_Aniline_Acylation cluster_low_yield Low Yield / Low Conversion cluster_side_products Side Product Formation (e.g., Di-acylation) start Problem Encountered ly_q1 Is acylating agent reactive enough? start->ly_q1 sp_q1 Is molar ratio of acylating agent > 1.1 eq? start->sp_q1 ly_a1_no Switch to Acetic Anhydride or Acetyl Chloride ly_q1->ly_a1_no No ly_q2 Are reaction conditions optimal? ly_q1->ly_q2 Yes ly_a2_no Increase Temperature or Time (cautiously) ly_q2->ly_a2_no No ly_q3 Is a catalyst needed/effective? ly_q2->ly_q3 Yes ly_a3_no Add/Optimize Catalyst (e.g., DMAP, PTC) ly_q3->ly_a3_no No sp_a1_yes Reduce to stoichiometric / slight excess sp_q1->sp_a1_yes Yes sp_q2 Is reaction temperature too high? sp_q1->sp_q2 No sp_a2_yes Lower reaction temperature sp_q2->sp_a2_yes Yes sp_q3 Is addition of acylating agent too fast? sp_q2->sp_q3 No sp_a3_yes Add dropwise sp_q3->sp_a3_yes Yes

Caption: Troubleshooting guide for common issues in aniline acylation.

References

  • Purification of Acetanilide by Recrystallization | PDF | Mixture | Filtration - Scribd . (2021-10-16). Available at: [Link]

  • Purification of Impure Acetanilide - Cerritos College . Available at: [Link]

  • Mechanism of aniline acetylation reaction (Koreeda, 2011). - ResearchGate . Available at: [Link]

  • Video: Recrystallization - Procedure - JoVE . (2020-03-26). Available at: [Link]

  • Experiment 1 - Recrystallization of Acetanilide - CDN . Available at: [Link]

  • Acetanilide Recrystallization: A Lab Purification Guide - Studylib . Available at: [Link]

  • Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit . (2016-02-17). Available at: [Link]

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B - RSC Publishing . Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate . Available at: [Link]

  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Reactions of Aniline - Chemistry Steps . Available at: [Link]

  • Acetylation of Aniline | PDF - Scribd . Available at: [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate . Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica . Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER . (2023-10-12). Available at: [Link]

  • question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board . (2009-01-18). Available at: [Link]

  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions . (2021-09-03). Available at: [Link]

  • What is the action of the following reagents on aniline? Acetic anhydride. - Vedantu . Available at: [Link]

  • Aniline on acetylation gives - Infinity Learn . Available at: [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson . Available at: [Link]

  • Aniline Catalyst - 희성촉매주식회사 . Available at: [Link]

  • Aniline Alkylation over Solid Acid Catalysts - ResearchGate . (2025-08-07). Available at: [Link]

  • US5304525A - Catalyst for the preparation of aniline - Google Patents.
  • Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 - Sciencemadness.org . (2024-03-30). Available at: [Link]

  • Acetylation of aniline - YouTube . (2020-09-11). Available at: [Link]

  • A Convenient Laboratory Preparation of Acetanilide . Available at: [Link]

  • EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents.
  • Is the Friedel-Crafts acylation of aniline difficult? - Quora . (2018-05-01). Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts . (2021-08-16). Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 4-Chloro-2-ethoxyaniline hydrochloride during reaction.

Welcome to the technical support center for 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to prevent degradation of this compound during storage and chemical reactions. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My 4-Chloro-2-ethoxyaniline hydrochloride, which was initially a white to off-white solid, has developed a yellow or brownish tint. What is the cause?

A1: The discoloration of your 4-Chloro-2-ethoxyaniline hydrochloride is a classic indicator of oxidative degradation.[1] Anilines, as a class of compounds, are susceptible to oxidation due to the electron-donating nature of the amino group, which makes the aromatic ring electron-rich and prone to losing electrons.[2] This process is often accelerated by exposure to atmospheric oxygen and light, leading to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials.[1][3]

Q2: Is the hydrochloride salt form of 4-Chloro-2-ethoxyaniline not stable?

A2: The hydrochloride salt is generally more stable to oxidation than the corresponding free base. The protonation of the amino group to form the anilinium salt reduces its electron-donating ability, thus decreasing its susceptibility to oxidation. However, 4-Chloro-2-ethoxyaniline hydrochloride is a salt of a weak base and a strong acid. In solution, particularly in protic or aqueous solvents, an equilibrium exists between the protonated anilinium ion and the free aniline base.[4][5] The presence of even a small amount of the free base can be enough to initiate degradation, especially under non-optimal conditions.

Q3: What are the primary factors that promote the degradation of 4-Chloro-2-ethoxyaniline hydrochloride during a reaction?

A3: Several factors can accelerate the degradation of 4-Chloro-2-ethoxyaniline hydrochloride in a reaction setting:

  • Atmospheric Oxygen: The most significant factor is the presence of oxygen, which acts as the primary oxidizing agent.[6]

  • Light: Exposure to ambient or UV light can provide the energy to initiate and catalyze oxidative reactions.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all chemical reactions, including degradation pathways.[1]

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (II) or iron (III), can act as potent catalysts for the oxidation of anilines.[2] These can be introduced from reagents, solvents, or even stainless-steel spatulas.

  • Reaction pH: A basic reaction medium will deprotonate the anilinium hydrochloride to the more reactive free base, significantly increasing the rate of degradation.

  • Strong Oxidizing Agents: The presence of other oxidizing agents in the reaction mixture will, of course, degrade the aniline.[7]

Troubleshooting Guides

Issue 1: My reaction mixture is turning dark (yellow, red, or brown) upon adding 4-Chloro-2-ethoxyaniline hydrochloride.

This is a common problem and points directly to the on-set of oxidative degradation. The following troubleshooting workflow can help you diagnose and solve the issue.

Troubleshooting Workflow for Reaction Discoloration

G start Reaction Mixture Discolors q1 Is the reaction run under an inert atmosphere? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Implement Inert Atmosphere Technique (e.g., Nitrogen or Argon blanket). Use degassed solvents. a1_no->sol1 q2 Are the reagents and solvents free of trace metals? a1_yes->q2 sol1->q2 a2_no No/Unsure q2->a2_no a2_yes Yes q2->a2_yes sol2 Use high-purity, peroxide-free solvents. Consider adding a chelating agent (e.g., a small amount of EDTA). a2_no->sol2 q3 Is the reaction temperature elevated? a2_yes->q3 sol2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes q4 Is the reaction protected from light? a3_no->q4 sol3 Lower the reaction temperature if possible. Add the aniline hydrochloride slowly to a cooled reaction mixture. a3_yes->sol3 sol3->q4 a4_no No q4->a4_no end_node Problem Resolved q4->end_node Yes sol4 Use amber glassware or wrap the reaction flask in aluminum foil. a4_no->sol4 sol4->end_node

Caption: Troubleshooting decision tree for reaction discoloration.

Issue 2: My product yield is low, and I see multiple unidentified spots on my Thin Layer Chromatography (TLC) plate.

Low yields and the presence of multiple impurities often suggest that your starting material or intermediate is degrading under the reaction conditions.

Possible Cause & Solution

  • Oxidative Dimerization/Polymerization: Aniline radicals can couple to form complex mixtures, including dimeric species like azobenzenes, which are often highly colored and can complicate purification.[8][9]

    • Solution: The most effective solution is rigorous exclusion of oxygen. See the protocol below for running reactions under an inert atmosphere.

  • Hydrolysis and Further Oxidation: If water is present, the chloro-substituent could potentially be hydrolyzed, or the ring could be hydroxylated, leading to phenolic impurities which are themselves highly susceptible to oxidation into quinone-type structures.[10]

    • Solution: Ensure the use of anhydrous solvents and reagents if the reaction chemistry allows.

  • Reaction with Oxidizing Reagents/Intermediates: Your reaction conditions may inadvertently be generating species that can oxidize the aniline.

    • Solution: Re-evaluate the reaction mechanism. If possible, choose alternative reagents that are less oxidizing. If an oxidizing metal salt is necessary, consider using it in a lower oxidation state if chemically feasible (e.g., Cu(I) instead of Cu(II)).[2]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage

To maintain the integrity of 4-Chloro-2-ethoxyaniline hydrochloride, adhere to the following storage protocol.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, the primary driver of oxidation.[1]
Container Tightly sealed amber glass bottleProtects from light and prevents exposure to air and moisture.[1]
Temperature Refrigerated (2-8 °C)Reduces the rate of chemical degradation.[1]
Dispensing Use a clean, dry spatula. Purge the headspace with inert gas before re-sealing.Minimizes introduction of atmospheric moisture and oxygen into the bulk container.
Protocol 2: Performing a Reaction Under Inert Atmosphere

This protocol provides a standard method for setting up a reaction to minimize exposure to atmospheric oxygen.

  • Apparatus Setup: Assemble your glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and gas inlet/outlet). Ensure all joints are well-sealed.

  • System Purge: Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to remove residual air and moisture.

  • Solvent Degassing: Use solvents that have been degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add the 4-Chloro-2-ethoxyaniline hydrochloride and other solid reagents to the flask under a positive flow of inert gas. Dissolve them in the degassed solvent, which should be added via cannula or a dropping funnel.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil or mercury bubbler.

  • Work-up and Isolation: When the reaction is complete, perform the work-up and purification steps as quickly as is reasonably possible to minimize air exposure of the product. If the product is also expected to be air-sensitive, conduct filtration and other manipulations using Schlenk line techniques.[2][6]

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of 4-Chloro-2-ethoxyaniline hydrochloride and detect potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of high-purity 4-Chloro-2-ethoxyaniline hydrochloride at 1 mg/mL in the mobile phase (initial conditions). Prepare a working standard of approximately 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions. Purity is typically determined by calculating the area percentage of the main peak relative to the total peak area.[11]

Visualizing Degradation

The primary degradation pathway for 4-Chloro-2-ethoxyaniline is oxidation. The following diagram illustrates the likely initial steps of this process.

DegradationPathway cluster_0 Primary Compound cluster_1 Initiating Factors cluster_2 Potential Degradation Products AnilineHCl 4-Chloro-2-ethoxyaniline Hydrochloride FreeBase Free Base Form AnilineHCl->FreeBase -HCl Air O₂ (Air) Radical Aniline Radical Air->Radical Light Light (hν) Light->Radical Metals Metal Ions (e.g., Cu²⁺) Metals->Radical FreeBase->Radical -e⁻, -H⁺ Nitroso Nitroso Compound Radical->Nitroso +[O] Polymer Polymeric Byproducts Radical->Polymer Polymerization Azobenzene Azobenzene Derivative Radical->Azobenzene Dimerization

Caption: Plausible oxidative degradation pathway of 4-Chloro-2-ethoxyaniline.

By understanding the inherent reactivity of 4-Chloro-2-ethoxyaniline hydrochloride and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic procedures.

References

  • AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from AIP Publishing. [Link]

  • Feng, M., et al. (2019). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 20(21), 5347. [Link]

  • Clentsmith, G. (2019). How does Zn dust prevent the oxidation of aniline?. Quora. [Link]

  • Abirami, D., & Krishnamoorthy, T.K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]

  • Holmes, R. R., & Bayer, R. P. (1960). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 12, 528-530. [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Advances in Materials Science and Research. [Link]

  • Oreate AI Blog. (2025). Aniline Hydrochloride Acid or Base. Oreate AI. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline hydrochloride. PubChem. [Link]

  • ResearchGate. (2025). Aniline degradation by electrocatalytic oxidation. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • PubMed. (2019). Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions. [Link]

  • MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]

  • International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): IARC. [Link]

Sources

Optimization

Challenges in the scale-up of 4-Chloro-2-ethoxyaniline hydrochloride reactions.

Welcome to the technical support resource for the process scale-up of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process scale-up of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific principles to empower your process development.

Section 1: Synthesis Overview and Critical Scale-Up Parameters

The synthesis of 4-Chloro-2-ethoxyaniline hydrochloride typically involves a multi-step process that requires careful control to ensure safety, yield, and purity. A common synthetic route starts with the chlorination of a suitable aniline precursor, followed by the formation of the hydrochloride salt. Each step presents unique challenges that are magnified during scale-up.

Generalized Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis. The specific starting materials and reagents may vary, but the core transformations and the associated challenges are broadly applicable.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Salt Formation & Purification A 2-Ethoxyaniline C Crude 4-Chloro-2-ethoxyaniline A->C Solvent (e.g., Acetonitrile, DCM) B Chlorinating Agent (e.g., NCS, SO2Cl2) D Aqueous Quench & Phase Separation C->D E Isolated Free Base (4-Chloro-2-ethoxyaniline) D->E G Crystallization / Precipitation E->G F HCl in Solvent (e.g., IPA, Ethyl Acetate) H Filtration & Drying G->H I Final Product: 4-Chloro-2-ethoxyaniline HCl H->I

Caption: Generalized workflow for 4-Chloro-2-ethoxyaniline HCl synthesis.

Critical Process Parameters (CPPs) for Scale-Up

When scaling this process, meticulous control over certain parameters is essential to maintain consistency and safety. The following table highlights key CPPs and the rationale for their importance.

ParameterStage(s)Rationale for Criticality During Scale-Up
Temperature Chlorination, Salt FormationThe chlorination of anilines is often exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, causing side reactions (e.g., dichlorination) and impurity formation. Crystallization temperature profiles are critical for controlling crystal size and purity.
Reagent Addition Rate Chlorination, Salt FormationRapid addition of the chlorinating agent can create localized "hot spots" and high concentrations, increasing impurity formation. Slow, controlled addition of HCl during salt formation is key to achieving the desired particle size and avoiding the precipitation of an oily or unfilterable product.
Mixing Efficiency (Agitation Speed) All StagesInadequate mixing can lead to non-uniform reaction conditions, impacting yield and purity. During crystallization, proper agitation is necessary to maintain slurry consistency and prevent agglomeration, which is more challenging in large vessels.
Stoichiometry ChlorinationPrecise control of the chlorinating agent-to-substrate ratio is crucial. An excess can lead to over-chlorination, while an insufficient amount results in incomplete conversion. This is a common source of batch-to-batch variability at scale.
Water Content Salt Formation, DryingThe presence of excess water during salt formation can affect the solubility of the hydrochloride salt, potentially lowering yield or leading to the formation of hydrates.[1] Inadequate drying can leave residual moisture, impacting the stability and handling properties of the final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving chlorinated anilines?

A: The primary safety concerns are thermal runaway and handling of hazardous materials .

  • Thermal Runaway: Electrophilic chlorination reactions are exothermic. As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A failure in cooling systems or an uncontrolled addition of reagents can lead to a rapid temperature increase, potentially causing the reaction to boil over or generate excessive pressure. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scale-up.

  • Hazardous Materials:

    • Chlorinating Agents: Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are corrosive and toxic. Handling multi-kilogram quantities requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).

    • Aniline Derivatives: 4-Chloro-2-ethoxyaniline, like many substituted anilines, should be treated as toxic and handled with care to avoid inhalation or skin contact.[2][3]

    • Byproducts: The reaction may generate corrosive byproducts like HCl gas, requiring off-gas scrubbing systems on larger reactors.

Q2: How does the impurity profile typically change from the lab bench to a large-scale reactor?

A: The impurity profile often worsens during scale-up if the process is not properly optimized. Common changes include:

  • Increase in Regioisomers: Slower, less efficient mixing in a large reactor can lead to localized concentration gradients, potentially favoring the formation of other chlorinated isomers that were not significant at the lab scale.

  • Higher Levels of Dichlorinated Species: Inefficient heat transfer can cause localized temperature spikes, providing the activation energy for a second chlorination event on the aromatic ring.

  • Incomplete Conversion: Poor mixing may also leave pockets of unreacted starting material, leading to higher levels of 2-ethoxyaniline in the final product.

  • Degradation Products: Longer processing times (e.g., for heating, cooling, transfers) at an industrial scale can lead to the degradation of sensitive intermediates or the final product, especially if exposed to air or light.[3]

Q3: What are the best practices for isolating and drying the final hydrochloride salt to ensure stability and good handling properties?

A: The key is to control the crystallization/precipitation process and ensure thorough drying.

  • Solvent Selection: Use a solvent system where the free base is soluble but the hydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethyl acetate, or mixtures with anti-solvents like heptane.

  • Controlled Salt Formation: Add the HCl solution slowly to the solution of the free base at a controlled temperature. A "crash" precipitation caused by adding the acid too quickly will result in fine, amorphous particles that are difficult to filter.

  • Slurry Aging: Stirring the product slurry for a period after precipitation (aging) can allow for crystal growth and maturation, improving filterability and purity.

  • Drying: Dry the filtered cake under vacuum with a nitrogen sweep at a moderately elevated temperature (e.g., 40-50°C). The target is to remove residual solvents and water without causing thermal degradation. The final product should be a free-flowing solid. Store it in a tightly sealed container to protect it from moisture.[4]

Section 3: Detailed Troubleshooting Guide

Problem Area 1: Reaction Control & Yield
Q: My yield dropped from 90% at the 1L scale to 65% in a 50L reactor during the chlorination step. What are the most likely causes?

A: A significant yield drop upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.

  • Inefficient Heat Transfer: As discussed, the lower surface-area-to-volume ratio in the 50L reactor makes it harder to remove the heat generated during the chlorination. The resulting higher internal temperature likely accelerated side reactions, consuming your starting material and forming unwanted byproducts instead of your desired product.

  • Poor Mixing and Dispersion: The efficiency of your stirrer does not scale linearly. In the 50L vessel, the chlorinating agent may not be dispersing quickly enough upon addition. This creates localized areas of high reagent concentration, leading to over-chlorination, and other areas of low concentration, resulting in incomplete conversion.

  • Sub-Optimal Addition Rate: The reagent addition profile that worked in the lab is likely too fast for the larger scale. The total addition time should be increased to allow the reactor's cooling system and mixing to keep pace.

Troubleshooting Workflow:

G Start Yield Drop at Scale-Up Check1 Review Batch Temperature Profile. Were there spikes during addition? Start->Check1 Check2 Analyze Impurity Profile. Increased dichlorination or starting material? Check1->Check2 No Action1 Decrease Addition Rate. Extend addition time to allow for heat removal. Check1->Action1 Yes Check3 Evaluate Mixing Parameters. Is the agitation sufficient for the vessel volume? Check2->Check3 No obvious impurity change Action2 Lower Batch Temperature. Set jacket temperature lower to create a larger ΔT. Check2->Action2 Yes, dichlorination Action3 Modify Dosing Strategy. Consider subsurface addition to improve dispersion. Check2->Action3 Yes, high starting material Action4 Increase Agitation Speed. (Caution: may affect crystal form in later steps). Check3->Action4 Result Optimized Yield & Profile Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Troubleshooting workflow for addressing yield loss upon scale-up.

Problem Area 2: Impurity Profile & Purification
Q: My final product purity is only 97% by HPLC, with a persistent impurity at 1.5% that co-crystallizes. How can I identify and eliminate it?

A: This is a common and difficult challenge. The impurity is likely structurally similar to your product, explaining why it co-crystallizes.

  • Impurity Identification: The first step is identification. Use LC-MS to get a molecular weight. A mass corresponding to a dichlorinated ethoxyaniline is a strong possibility. If possible, isolate the impurity using preparative HPLC for full characterization by NMR.

  • Probable Cause - Over-Chlorination: The most likely culprit is the formation of a dichloro- isomer (e.g., 4,X-dichloro-2-ethoxyaniline). This happens when a molecule of the desired product is chlorinated a second time. This side reaction is highly dependent on temperature and local reagent concentration.

Potential Impurity Formation Pathways:

G A 2-Ethoxyaniline B 4-Chloro-2-ethoxyaniline (Desired Product) A->B + Cl+ D Other Isomers (e.g., 6-Chloro-) A->D + Cl+ (Poor regioselectivity) C X,Y-Dichloro-2-ethoxyaniline (Over-chlorination Impurity) B->C + Cl+ (Excess reagent or high temp)

Caption: Potential side reactions during the chlorination of 2-ethoxyaniline.

Mitigation Strategies:

  • Reaction Control (Prevention): The best solution is to prevent its formation.

    • Reverse Addition: Add the 2-ethoxyaniline solution to the chlorinating agent. This ensures the substrate is never in excess, which can sometimes improve selectivity.

    • Lower Temperature: Run the reaction at the lowest practical temperature to disfavor the second, more energy-intensive chlorination step.

    • Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.98 equivalents) to ensure all of it is consumed, leaving a small, easily removable amount of starting material instead of a difficult-to-remove dichlorinated impurity.

  • Purification (Removal):

    • Re-crystallization: Experiment with different solvent/anti-solvent systems. A system that maximizes the solubility difference between the desired product and the impurity may allow you to "purge" the impurity into the mother liquor.

    • pH-based Extraction: Before the final salt formation, perform a liquid-liquid extraction. The basicity (pKa) of the dichlorinated species may be slightly different from your mono-chloro product, which can sometimes be exploited in a carefully controlled pH extraction.

Section 4: Protocols & Methodologies

Protocol: HPLC Method for In-Process Control and Final Product Purity

This protocol provides a general framework for analyzing the purity of 4-Chloro-2-ethoxyaniline and its hydrochloride salt. It should be validated for your specific process and impurity profile.[5][6]

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (e.g., Waters X-Bridge, Primesep 100)[5][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or other suitable wavelength based on chromophore)
Injection Volume 5 µL
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Methodology Steps:

  • System Suitability: Before sample analysis, inject a standard solution containing the starting material, the product, and any known impurities to verify resolution, peak shape, and retention times.

  • Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.

  • Standard Injection: Inject a standard of known concentration to be used for quantification.

  • Sample Injection: Inject the prepared sample solution.

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities against the standard or by area percent.

Section 5: References

  • Benchchem. 4-Ethoxyaniline Hydrochloride | CAS 637-56-9. Available from: --INVALID-LINK--

  • Echemi. 4-CHLORO-2-ETHOXYANILINE, HCL SDS, 858855-49-9 Safety Data Sheets. Available from: --INVALID-LINK--

  • Stellata. 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Available from: --INVALID-LINK--

  • SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Available from: --INVALID-LINK--

  • Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Available from: --INVALID-LINK--

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: --INVALID-LINK--

  • Patsnap Eureka. Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Available from: --INVALID-LINK--

  • PubChem. 4-Ethoxyaniline | C8H11NO | CID 9076. Available from: --INVALID-LINK--

  • Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline. Available from: --INVALID-LINK--

  • PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812. Available from: --INVALID-LINK--

  • Guidechem. How to Prepare 4-Chloro-2-Methylaniline? - FAQ. Available from: --INVALID-LINK--

  • Google Patents. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. Available from: --INVALID-LINK--

  • Solubility of Things. 4-Chloroaniline. Available from: --INVALID-LINK--

References

Troubleshooting

Technical Support Center: Removal of Unreacted Starting Materials from Product Mixtures

Welcome to the Technical Support Center dedicated to the critical post-reaction step: the removal of unreacted starting materials. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical post-reaction step: the removal of unreacted starting materials. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the challenges of product purification. Our goal is to empower you with the knowledge to select and execute the most effective purification strategies for your specific chemical transformations.

Choosing Your Purification Strategy: A Logic-Based Approach

The selection of an appropriate purification method is paramount for achieving the desired purity of your target compound.[1] This decision is influenced by several factors including the physical and chemical properties of your product and the unreacted starting materials, the scale of your reaction, and the required final purity.[1][2]

Below is a decision-making workflow to guide you in selecting the most suitable primary purification technique.

Purification Method Selection start Crude Reaction Mixture is_product_solid Is the target product a solid? start->is_product_solid is_product_liquid Is the target product a liquid/oil? is_product_solid->is_product_liquid No solubility_diff Significant solubility difference between product and impurities? is_product_solid->solubility_diff Yes boiling_point_diff Significant boiling point difference (>25 °C) between product and starting materials? is_product_liquid->boiling_point_diff Yes polarity_diff Different polarities? is_product_liquid->polarity_diff No crystallization Crystallization/ Recrystallization precipitation Precipitation distillation Distillation chromatography Column Chromatography extraction Liquid-Liquid Extraction solubility_diff->crystallization Yes solubility_diff->chromatography No boiling_point_diff->distillation Yes boiling_point_diff->chromatography No polarity_diff->chromatography No polarity_diff->extraction Yes General Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction) start->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate primary_purification Primary Purification (Chromatography, Distillation, or Crystallization) dry_concentrate->primary_purification analyze_purity Analyze Purity (TLC, NMR, etc.) primary_purification->analyze_purity is_pure Is the product pure? analyze_purity->is_pure end Pure Product is_pure->end Yes repurify Re-purify is_pure->repurify No repurify->primary_purification

Sources

Optimization

Recrystallization techniques for purifying crude 4-Chloro-2-ethoxyaniline hydrochloride product.

Welcome to the technical support center for the purification of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following information is grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.

I. Fundamental Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] Ideally, the compound of interest should be highly soluble in a hot solvent but sparingly soluble at colder temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor), or insoluble in the hot solvent, allowing for their removal via hot filtration.[4][5]

The hydrochloride salt of an amine, such as 4-Chloro-2-ethoxyaniline hydrochloride, introduces specific considerations due to its ionic nature and polarity. These salts generally exhibit higher solubility in polar solvents.[6]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 4-Chloro-2-ethoxyaniline hydrochloride, offering systematic solutions.

Diagram: Troubleshooting Logic for Recrystallization

G start Crude Product dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Gravity Filtration dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling dissolution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization oil_out Problem: 'Oiling Out' cooling->oil_out Issue no_crystals Problem: No Crystals Form cooling->no_crystals Issue collection Vacuum Filtration & Washing crystallization->collection drying Drying collection->drying poor_recovery Problem: Poor Recovery collection->poor_recovery Issue pure_product Pure Product drying->pure_product colored_crystals Problem: Colored Crystals pure_product->colored_crystals Issue sol_oil Solution: - Reheat & add more 'good' solvent - Lower solution temperature before cooling - Use a different solvent system oil_out->sol_oil sol_no_xtal Solution: - Scratch inner flask wall - Add seed crystal - Reduce solvent volume - Cool to lower temperature no_crystals->sol_no_xtal sol_recovery Solution: - Use minimum hot solvent - Ensure complete cooling - Use ice-cold washing solvent poor_recovery->sol_recovery sol_color Solution: - Add activated charcoal - Perform hot filtration colored_crystals->sol_color sol_oil->dissolution Retry sol_no_xtal->cooling Induce sol_recovery->dissolution Optimize sol_color->dissolution Decolorize

Caption: Troubleshooting workflow for common recrystallization issues.

III. Frequently Asked Questions (FAQs)

Q1: My product "oils out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.[5][7][8] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[8][9] The resulting oil is often a good solvent for impurities, which can become trapped upon solidification, compromising purity.[5][7][10]

  • Causality:

    • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[8][9]

    • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation, favoring the formation of an oil over an ordered crystal lattice.[7]

    • Inappropriate Solvent: The chosen solvent's boiling point might be too high relative to the compound's melting point.[3][9]

  • Solutions:

    • Reheat and Add Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[8]

    • Lower the Solution Temperature: If using a mixed-solvent system, add the anti-solvent at a slightly lower temperature to prevent reaching supersaturation above the compound's melting point.

    • Change Solvents: Select a solvent or solvent pair with a lower boiling point.[9] For amine hydrochlorides, alcohol-water or alcohol-ether mixtures can be effective.[11]

Q2: After cooling, no crystals have formed. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.

  • Causality:

    • Excess Solvent: Too much solvent was added initially, preventing the solution from becoming saturated upon cooling.[12][13]

    • Slow Nucleation: Sometimes, the initial formation of crystal nuclei is kinetically slow, even in a supersaturated solution.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[8] The microscopic scratches provide nucleation sites for crystal growth.

      • Seed Crystals: Add a tiny crystal of the crude product to the cooled solution to act as a template for crystallization.[8][14]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]

    • Lower the Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.[5] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q3: My final product is pure, but the recovery yield is very low. How can I improve it?

A3: Low recovery is a common issue and usually points to procedural inefficiencies.

  • Causality:

    • Using Too Much Solvent: This is the most frequent cause. The goal is to create a saturated solution with a minimum of hot solvent.[12][13][15] Any excess will retain more of your product in the mother liquor upon cooling.

    • Premature Crystallization: If crystals form during a hot gravity filtration, product is lost on the filter paper.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[13]

  • Solutions:

    • Minimize Solvent: Add the hot solvent in small portions, allowing time for the solute to dissolve between additions, until the solid is just dissolved.[15]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[15]

    • Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.[5][13]

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: Persistent color indicates the presence of colored impurities that co-crystallize with your product. Anilines, in particular, are susceptible to air oxidation, which can form colored byproducts.

  • Causality:

    • Highly Soluble Colored Impurities: Some impurities have solubility characteristics similar to the desired product.

    • Adsorption onto Crystal Surface: Colored molecules can adsorb onto the surface of the growing crystals.[5]

  • Solutions:

    • Use Activated Charcoal: Activated charcoal (decolorizing carbon) has a high surface area and can adsorb many colored organic impurities.[5][12]

      • Procedure: After dissolving the crude product in the hot solvent, cool the solution slightly to prevent boiling over.[5][15] Add a small amount of activated charcoal (typically 1-2% by weight) and then briefly reheat the mixture to boiling.[5]

      • Removal: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[5][12][16]

IV. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization of 4-Chloro-2-ethoxyaniline Hydrochloride
  • Solvent Selection: Based on the polar nature of the hydrochloride salt, polar solvents should be tested. Ethanol, isopropanol, or water are good starting points. The ideal solvent will dissolve the compound when boiling but show low solubility when cold.[4][16]

  • Dissolution: Place the crude 4-Chloro-2-ethoxyaniline hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions with continuous stirring and heating until the solid just dissolves.[12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[5][15] Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.[5][13]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility properties.[4][16] A common pair for amine salts is an alcohol (in which the salt is soluble) and diethyl ether or ethyl acetate (in which the salt is less soluble).[11] The two solvents must be miscible.[3][16]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).[16] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[16]

  • Crystallization & Collection: Follow steps 5-8 from the single-solvent protocol.

Table 1: Common Solvents for Recrystallization of Polar Compounds
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for many salts, but drying can be slow.[17]
Ethanol78HighExcellent general-purpose polar solvent.[17]
Isopropanol82HighOften a good alternative to ethanol.[11]
Methanol65HighVery polar, but lower boiling point may be useful.
Ethyl Acetate77MediumCan be used as an anti-solvent with alcohols.[18]
Diethyl Ether35LowCommon anti-solvent for precipitating salts from alcohol solutions.[11]
Diagram: Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_xtal Crystallization & Collection crude 1. Crude Product in Flask add_solvent 2. Add Minimum Hot Solvent crude->add_solvent dissolved 3. Fully Dissolved Solution add_solvent->dissolved add_charcoal 4a. Add Activated Charcoal (Optional) dissolved->add_charcoal cool 5. Slow Cooling & Crystallization dissolved->cool If no charcoal needed hot_filter 4b. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool vac_filter 6. Vacuum Filtration cool->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure_product pure_product dry->pure_product Final Product

Caption: Step-by-step workflow for a standard recrystallization procedure.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19]

  • Ventilation: Handle 4-Chloro-2-ethoxyaniline hydrochloride and all organic solvents in a well-ventilated fume hood.[19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[20] 4-Chloroaniline and its derivatives are toxic and may cause cancer.[20][21]

  • Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or hot plate.

VI. References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. [Video]. YouTube. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Crystallization. (n.d.). Macalester College. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. r/Chempros. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. r/chemistry. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2021). Journal of Chemical Engineering of Japan, 54(4), 145-151. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Ethoxyaniline. (2024, January 17). CPAchem. Retrieved from [Link]

  • Recrystallizing but not getting any crystals. (2014, June 17). Physics Forums. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • 4-Chloroaniline. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impact of Solvent Choice on 4-Chloro-2-ethoxyaniline Hydrochloride Reaction Kinetics

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth analysis, troubleshooting advice, and practical protocols for understanding and opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth analysis, troubleshooting advice, and practical protocols for understanding and optimizing reactions involving 4-Chloro-2-ethoxyaniline hydrochloride, with a specific focus on the critical role of solvent selection in determining reaction kinetics and outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of solvents on reactions utilizing 4-Chloro-2-ethoxyaniline hydrochloride.

Q1: How does the choice of solvent fundamentally alter the reaction kinetics for an aniline derivative like 4-Chloro-2-ethoxyaniline?

A1: The solvent is not a passive medium but an active participant that influences reactivity. Its impact is primarily understood through its interaction with the reactants and, more importantly, the transition state of the reaction. For many reactions involving anilines, such as Nucleophilic Aromatic Substitution (SNAr), the mechanism proceeds through a charged intermediate (a Meisenheimer complex).

  • Polar Solvents: Polar solvents are generally preferred as they can stabilize the charged, carbocation-like transition state, thereby lowering the activation energy and accelerating the reaction rate.[1][2] An increase in solvent polarity often accelerates reactions where a charge is developed in the activated complex.[2][3]

  • Nonpolar Solvents: In contrast, nonpolar solvents are typically poor choices for these reactions as they cannot effectively stabilize the charged intermediates, leading to significantly slower kinetics.

Q2: What is the practical difference between using a polar protic versus a polar aprotic solvent for my reaction?

A2: This is a critical distinction that directly impacts the nucleophilicity of the aniline.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds. While they can stabilize charged species, they can also form a hydrogen-bond cage around the aniline's amino group. This solvation shell hinders the amine's ability to act as a nucleophile, potentially slowing the reaction rate.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They excel at solvating cations and stabilizing charged transition states without deactivating the nucleophile through hydrogen bonding.[1] For SNAr reactions, polar aprotic solvents often provide the fastest rates because they enhance the reactivity of the nucleophile while stabilizing the intermediate.[5]

Q3: My 4-Chloro-2-ethoxyaniline hydrochloride starting material has poor solubility in my chosen solvent. What are my options?

A3: This is a common challenge. The hydrochloride salt is often more soluble in polar protic solvents, but these may not be ideal for kinetics.

  • In Situ Free-Basing: The most common approach is to generate the more organic-soluble free base, 4-Chloro-2-ethoxyaniline, directly in the reaction vessel. This is achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. This allows you to use a wider range of aprotic solvents.

  • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a small amount of a polar protic solvent like methanol might be added to a primary aprotic solvent to aid dissolution, though this must be carefully optimized to avoid negatively impacting kinetics.

  • Alternative Solvents: Investigate solvents known for their high solvating power, such as DMSO or NMP, where the salt itself may have sufficient solubility. The solubility of a related compound, 4-chloroaniline, is known to be good in ethanol and acetone but limited in water.[6]

Troubleshooting Guide: Common Kinetic Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction is proceeding very slowly or has stalled completely.

  • Potential Cause 1: Poor Solubility. As discussed in the FAQ, if your reactant is not fully dissolved, the reaction becomes diffusion-limited.

    • Solution: Ensure your starting material is fully dissolved. If using the hydrochloride salt, consider adding a non-nucleophilic base to generate the free aniline and improve solubility in aprotic solvents.[7]

  • Potential Cause 2: Incorrect Solvent Choice. You may be using a solvent that is deactivating your nucleophile or destabilizing the transition state.

    • Solution: If using a protic solvent, switch to a polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr-type reactions.[5] If using a nonpolar solvent, switch to a polar solvent to better stabilize charged intermediates.[3]

  • Potential Cause 3: Insufficient Temperature. Many reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or decomposition.[7]

Issue 2: I am observing significant side product formation.

  • Potential Cause 1: High Reaction Temperature. Excessive heat can provide enough energy to activate alternative reaction pathways or cause decomposition.

    • Solution: Lower the reaction temperature. A more suitable solvent may allow the reaction to proceed at a sufficient rate at a lower temperature, thus improving selectivity.

  • Potential Cause 2: Solvent Reactivity. Some solvents can participate in side reactions.

    • Solution: Ensure your solvent is inert under the reaction conditions. Review literature for known incompatibilities between your solvent and reactant types.

Issue 3: My kinetic data is not reproducible between experiments.

  • Potential Cause 1: Variable Water Content. Trace amounts of water in aprotic solvents can significantly alter reaction kinetics, often by competing with the intended nucleophile or altering solvent properties.

    • Solution: Use anhydrous solvents from a freshly opened bottle or distill/dry the solvent before use. Store solvents over molecular sieves to maintain dryness.

  • Potential Cause 2: Inconsistent Reagent Purity or Source. Impurities in the 4-Chloro-2-ethoxyaniline hydrochloride or other reactants can act as catalysts or inhibitors.

    • Solution: Use reagents of the same high-purity grade for all experiments. If possible, use a single batch of starting material for a kinetic series.[8]

Troubleshooting Decision Tree

G start Problem: Reaction is Slow or Stalled solubility Is the starting material fully dissolved? start->solubility solvent_type What is the solvent type? solubility->solvent_type Yes add_base Solution: Add non-nucleophilic base to generate free aniline in situ. solubility->add_base No temp Is the temperature optimized? solvent_type->temp Polar Aprotic change_solvent_polar Solution: Switch from nonpolar to a polar aprotic solvent (e.g., DMSO). solvent_type->change_solvent_polar Nonpolar change_solvent_aprotic Solution: Switch from protic to a polar aprotic solvent (e.g., DMSO). solvent_type->change_solvent_aprotic Polar Protic inc_temp Solution: Gradually increase temperature. Monitor for side products. temp->inc_temp No end Re-evaluate Reaction temp->end Yes add_base->end change_solvent_polar->end change_solvent_aprotic->end inc_temp->end

Caption: Troubleshooting flowchart for slow reactions.

Data Summary: Expected Solvent Effects

The following table summarizes the general expected impact of different solvent classes on a hypothetical nucleophilic substitution reaction involving 4-Chloro-2-ethoxyaniline.

Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsExpected Impact on Reaction RateRationale
Nonpolar Toluene, HexaneLow (2-4)Cannot stabilize charged species.Very SlowThe high-energy, charged transition state is not stabilized, resulting in a very high activation energy barrier.
Polar Protic Water, Ethanol, MethanolHigh (24-80)Can H-bond; stabilizes cations and anions.Moderate to SlowStabilizes the transition state but simultaneously deactivates the aniline nucleophile via hydrogen bonding, resulting in a net moderate or slow rate.[4]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (37-47)Cannot H-bond; stabilizes cations and transition states.Fast to Very FastProvides excellent stabilization for the charged transition state without deactivating the nucleophile, leading to a significantly lower activation energy.[1][5]

Experimental Protocols for Kinetic Monitoring

Accurate monitoring is essential for understanding reaction kinetics. Below are two standard protocols.

Protocol 1: Kinetic Monitoring by UV-Vis Spectroscopy

This method is ideal when the product has a unique absorbance maximum (λmax) distinct from the reactants.

  • Determine λmax: Prepare dilute solutions of the starting material (4-Chloro-2-ethoxyaniline) and the purified product in the chosen reaction solvent. Scan each solution to find a wavelength where the product absorbs strongly and the reactant absorbs weakly or not at all.

  • Prepare Stock Solutions: Create concentrated stock solutions of 4-Chloro-2-ethoxyaniline hydrochloride (with co-base, if needed) and the other reactant(s) in the reaction solvent.

  • Setup the Experiment: Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired reaction temperature.

  • Initiate Reaction: In a temperature-controlled cuvette, rapidly mix the reactant solutions. For pseudo-first-order conditions, one reactant should be in large excess (≥10-fold).[9]

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., absorbance plateaus).

  • Data Analysis: Plot the natural log of the absorbance (or a function thereof, e.g., ln(A∞ - At)) versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant, k'.

Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

This method is robust and can resolve multiple components, making it suitable for complex reaction mixtures.

  • Develop an HPLC Method: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the starting material, product, and any significant impurities.[10]

  • Prepare a Calibration Curve: Create calibration curves for the reactant and product by injecting known concentrations and plotting peak area versus concentration.

  • Run the Reaction: Set up the reaction in a temperature-controlled vessel with stirring.

  • Time-Point Sampling: At designated time intervals (t=0, 1, 2, 5, 10, 30... minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the aliquot by diluting it in a cold mobile phase or a solvent that stops the reaction. This ensures the composition of the aliquot does not change before analysis.

  • Analysis: Inject the quenched aliquots into the HPLC system.

  • Data Processing: Use the calibration curves to convert the peak areas of the reactant and product at each time point into concentrations. Plot concentration versus time to determine the reaction rate and order.

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_reagents Prepare Stock Solutions (Reactants, Solvent) dev_method Develop Analytical Method (e.g., HPLC or UV-Vis λmax) prep_reagents->dev_method run_rxn Initiate Reaction at Controlled Temperature sampling Collect Aliquots at Timed Intervals run_rxn->sampling quench Quench Aliquots (if necessary) sampling->quench analyze Analyze Samples (HPLC/UV-Vis) quench->analyze process Process Data (Concentration vs. Time) analyze->process kinetics Determine Rate Constants and Reaction Order process->kinetics

Caption: General workflow for a chemical kinetics study.

References

  • Buncel, E., Dust, J. M., & Tarkka, R. M. (2008). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of the American Chemical Society, 130(49), 16738-16748. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1137. [Link]

  • Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent Effects on Aromatic Nucleophilic Substitutions. Part 3. The Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in 13 Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1137. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society, 126(30), 9374-9382. [Link]

  • Wikipedia. (2023). Solvent effects. [Link]

  • Journal of Scientific Reports. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • Kindo, S., Rai, M. K., Kurrey, R., & Rai, J. (2015). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Science and Research, 4(6), 2548-2551. [Link]

  • Nazarova, S. B., Kulikov, A. V., & Nekrasov, L. N. (2021). EPR monitoring of aniline polymerization. Mendeleev Communications, 31(4), 488-490. [Link]

  • Lakhwani, S., & Gupta, S. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. RSC Advances, 6(78), 74839-74848. [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Mishra, M., Sharma, P. D., & Gupta, Y. K. (2008). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 20(6), 4157-4166. [Link]

  • ResearchGate. (2018). Kinetics from the reaction monitoring (A) showing the evolution... [Link]

  • PubChem. (n.d.). 4-Chloroaniline. [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. [Link]

  • Solubility of Things. (n.d.). 4-Chloroaniline. [Link]

  • PubChem. (n.d.). 4-Chloroaniline hydrochloride. [Link]

  • ResearchGate. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]

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Optimization

Technical Support Center: Managing Exothermic Reactions with Substituted Anilines

Welcome to the Technical Support Center for managing exothermic reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful but potentially hazardous reactions. My goal is to provide you with not just procedures, but the underlying principles to help you anticipate, control, and troubleshoot the thermal behavior of these reactions, ensuring both safety and success in your synthetic endeavors.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses acute problems you might face during an experiment. The advice is structured to help you make rapid, informed decisions at the bench.

Q1: My reaction temperature is rising uncontrollably, and the cooling bath can't keep up. What are the immediate steps to prevent a runaway?

This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal—the definition of a developing runaway reaction.[1] Your immediate goal is to stop the energy input and increase the energy output.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately. The accumulation of unreacted reagents is a primary cause of thermal runaways.[2]

  • Enhance Cooling:

    • Ensure your reaction flask is fully immersed in the cooling bath.

    • If using an ice/water bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower its temperature.

    • If available, switch to a more powerful cooling system like a dry ice/acetone bath, but do so with extreme caution to avoid freezing your reaction mixture, which could cause uncontrolled concentration changes or sudden crystallization.[3]

  • Increase Agitation: If safe to do so, increase the stirring speed. This improves heat transfer from the bulk of the solution to the flask walls and into the cooling bath.

  • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, you must be prepared to quench the reaction. The choice of quenching agent is critical and should be identified during your pre-reaction risk assessment. It should be a substance that reacts quickly with the limiting reagent to stop the heat-generating reaction without producing gaseous byproducts or its own dangerous exotherm. For a bromination, a pre-chilled solution of sodium thiosulfate or sodium bisulfite is an effective quenching agent.[4]

  • Alert Personnel and Use Safety Equipment: Inform colleagues of the situation. Ensure the fume hood sash is lowered and you are using appropriate personal protective equipment (PPE), including a face shield and blast shield.

Diagram: Emergency Response to a Thermal Excursion This decision tree outlines the critical steps for mitigating an uncontrolled temperature rise.

G start Temperature Spike Detected (Rising > Expected) stop_addition IMMEDIATELY Stop All Reagent Feeds start->stop_addition enhance_cooling Enhance External Cooling (Add more ice/salt, switch to cryo-coolant) stop_addition->enhance_cooling agitate Increase Agitation Rate (Improve heat transfer) enhance_cooling->agitate prepare_quench Prepare Emergency Quench (Have pre-chilled quencher ready) agitate->prepare_quench monitor Monitor Temperature Is it stabilizing or dropping? stabilized Situation Controlled Maintain cooling and monitoring. Investigate cause post-reaction. monitor->stabilized Yes quench EXECUTE QUENCH Add quenching agent carefully. monitor->quench No, still rising prepare_quench->monitor evacuate Evacuate Area Alert Safety Officer quench->evacuate G cluster_0 Phase 1: Lab Scale (1g) cluster_1 Phase 2: Intermediate Scale (5-10g) cluster_2 Phase 3: Target Scale (100g) a1 Initial Synthesis & Proof of Concept a2 DSC/RC Calorimetry (Determine ΔHrxn, ΔTad) a1->a2 a3 Hazard Assessment (Identify MTSR, Quench Plan) a2->a3 b1 Scale-Up Factor ≤ 5x a3->b1 b2 Verify Thermal Profile (Monitor Temp Closely) b1->b2 b3 Refine Process Parameters (Addition Rate, Cooling) b2->b3 c1 Final Scale-Up Factor ≤ 5x b3->c1 c2 Implement Engineering Controls (Overhead Stirrer, Blast Shield) c1->c2 c3 Execute with Strict Adherence to Protocol c2->c3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 4-Chloro-2-ethoxyaniline Hydrochloride by GC-MS

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is a cornerstone of robust and reproducible research. 4-Chloro-2-ethoxyaniline hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is a cornerstone of robust and reproducible research. 4-Chloro-2-ethoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of 4-Chloro-2-ethoxyaniline hydrochloride, supported by experimental data and protocols.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9, Molecular Formula: C₈H₁₁Cl₂NO) is an aromatic amine salt.[1][2] The presence of impurities, even in trace amounts, can have significant consequences in a drug development pipeline, potentially leading to unwanted side reactions, decreased efficacy, or the formation of toxic byproducts. Therefore, a highly sensitive and specific analytical method is required to ensure the quality of this intermediate.

The most probable synthetic route to 4-Chloro-2-ethoxyaniline involves the regioselective chlorination of 2-ethoxyaniline.[3][4] This synthetic pathway introduces a predictable set of potential impurities that must be monitored.

Table 1: Potential Impurities in 4-Chloro-2-ethoxyaniline Hydrochloride Synthesis

Impurity NamePotential OriginRationale
2-EthoxyanilineStarting MaterialIncomplete chlorination reaction.
3-Chloro-2-ethoxyanilineIsomeric ByproductNon-regioselective chlorination.
5-Chloro-2-ethoxyanilineIsomeric ByproductNon-regioselective chlorination.
Dichloro-2-ethoxyaniline IsomersOver-reaction ProductExcessive chlorination.

Given the volatile nature of the free aniline base, GC-MS presents as a powerful tool for its purity assessment. However, the hydrochloride salt form of the target analyte necessitates a specific sample preparation protocol to ensure its suitability for GC analysis.

GC-MS Analysis: A Deep Dive into Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) offers a synergistic combination of the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] For the analysis of 4-Chloro-2-ethoxyaniline, this technique provides the necessary resolving power to separate the main component from its structurally similar impurities.

Experimental Protocol: GC-MS Purity Assay

1. Sample Preparation: Liberation of the Free Base

The primary challenge in the GC analysis of aniline hydrochlorides is their non-volatile nature. A neutralization and liquid-liquid extraction (LLE) step is imperative to convert the salt to its free base form, which is amenable to GC analysis.

  • Step 1: Dissolution: Accurately weigh approximately 10 mg of the 4-Chloro-2-ethoxyaniline hydrochloride sample into a 15 mL glass vial. Dissolve the sample in 5 mL of deionized water.

  • Step 2: Neutralization: Add 1 M Sodium Hydroxide (NaOH) solution dropwise while vortexing until the pH of the aqueous solution is >11. This ensures the complete conversion of the hydrochloride salt to the free aniline base.[6]

  • Step 3: Liquid-Liquid Extraction: Add 5 mL of a suitable organic solvent, such as dichloromethane or diethyl ether, to the vial. Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.

  • Step 4: Collection of Organic Phase: Carefully transfer the lower organic layer to a clean vial. Repeat the extraction process two more times with fresh organic solvent.

  • Step 5: Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully decant the dried extract into a new vial and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolution Dissolve Sample in Water Neutralization Adjust pH > 11 with NaOH Dissolution->Neutralization Liberate free base LLE Liquid-Liquid Extraction (Dichloromethane) Neutralization->LLE Drying Dry with Na2SO4 LLE->Drying Concentration Concentrate under N2 Drying->Concentration Injection Inject into GC-MS Concentration->Injection Transfer to GC vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis & Purity Calculation Detection->DataAnalysis

Caption: Workflow for the GC-MS analysis of 4-Chloro-2-ethoxyaniline hydrochloride.

2. GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500).

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Purity (%) = (Peak Area of 4-Chloro-2-ethoxyaniline / Total Peak Area of all components) x 100

Table 2: Hypothetical GC-MS Purity Analysis Data

Peak No.Retention Time (min)Component IdentityPeak AreaArea %
110.52-Ethoxyaniline15,0000.5
212.24-Chloro-2-ethoxyaniline 2,955,00098.5
313.1Isomeric Impurity30,0001.0
Total 3,000,000 100.0

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique, it is essential to consider other analytical methods to provide a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE) are viable alternatives.

Tech_Selection Start Purity Analysis of 4-Chloro-2-ethoxyaniline HCl Volatile Is the analyte volatile (after neutralization)? Start->Volatile Ionic Is the analyte ionic? Volatile->Ionic No GCMS GC-MS Volatile->GCMS Yes Chromophore Does the analyte have a UV chromophore? Ionic->Chromophore No CE Capillary Electrophoresis Ionic->CE Yes HPLC HPLC-UV Chromophore->HPLC Yes

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For 4-Chloro-2-ethoxyaniline hydrochloride, a reversed-phase HPLC method with UV detection is highly suitable.

Proposed HPLC Method:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and minimal sample consumption, making it an attractive technique for the analysis of ionic species. Aromatic amines can be analyzed in their protonated form in an acidic buffer.

Proposed CE Method:

  • Capillary: Fused silica (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: 50 mM phosphate buffer at pH 2.5.

  • Voltage: 20 kV.

  • Detection: Direct UV at 214 nm.

  • Temperature: 25°C.

Table 3: Comparison of Analytical Techniques for Purity Analysis

FeatureGC-MSHPLC-UVCapillary Electrophoresis (CE)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.Separation based on electrophoretic mobility.
Sample Prep Requires neutralization and LLE.Simple dissolution in mobile phase.Simple dissolution in buffer.
Sensitivity Very high, especially in SIM mode.High, dependent on chromophore.Moderate, can be enhanced with preconcentration techniques.
Specificity Very high due to mass fragmentation patterns.Moderate, relies on retention time and UV spectrum.High, based on unique electrophoretic mobilities.
Analysis Time ~20-30 minutes per sample.~10-20 minutes per sample.<10 minutes per sample.
Strengths Definitive identification of impurities.Robust, widely available, and easily automated.High resolution, low sample and reagent consumption.
Limitations Not suitable for non-volatile compounds; requires sample derivatization/preparation.Lower specificity than MS; potential for co-elution.Lower sensitivity than GC-MS and HPLC; reproducibility can be challenging.

Conclusion

The purity analysis of 4-Chloro-2-ethoxyaniline hydrochloride is a critical step in ensuring the quality of pharmaceutical manufacturing processes. GC-MS stands out as a highly specific and sensitive method for this purpose, providing definitive identification of potential impurities. However, the requirement for sample preparation to convert the hydrochloride salt to its free base is a key consideration.

For routine quality control where the impurity profile is well-established, HPLC-UV offers a robust, high-throughput alternative with simpler sample preparation. Capillary Electrophoresis, with its rapid analysis times and low solvent consumption, presents a green analytical chemistry approach, particularly for the analysis of the ionic hydrochloride form directly.

The choice of the optimal analytical technique will depend on the specific requirements of the analysis, including the need for definitive identification, sample throughput, and available instrumentation. A multi-faceted approach, potentially using HPLC-UV for routine screening and GC-MS for impurity identification and confirmation, would provide the most comprehensive quality assessment for 4-Chloro-2-ethoxyaniline hydrochloride.

References

  • 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. (n.d.). Retrieved from [Link]

  • [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. (n.d.). PubMed. Retrieved from [Link]

  • Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection. (2013). PubMed. Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (1996). EPA. Retrieved from [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An Overview of Capillary Electrophoresis (CE) in Clinical Analysis. (2019). UNL Digital Commons. Retrieved from [Link]

  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. (2010). Journal of Endodontics. Retrieved from [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991). Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Structural Confirmation of Synthesized Derivatives

In the landscape of drug discovery and materials science, the synthesis of a novel molecule is a pivotal moment. However, synthesis is only the first chapter of the story.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the synthesis of a novel molecule is a pivotal moment. However, synthesis is only the first chapter of the story. The definitive confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a promising development pipeline.

This guide provides a comparative overview of the four cornerstone spectroscopic techniques employed for the structural elucidation of synthesized derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a senior application scientist, my aim is not merely to list protocols but to instill a strategic understanding of why certain techniques are chosen and how their data synergistically builds an irrefutable structural proof.

The Spectroscopic Quadrumvirate: A Comparative Overview

No single technique can unambiguously determine the structure of a novel compound.[1][2] Instead, we rely on the convergence of evidence from multiple, orthogonal methods. Each spectroscopic technique interrogates a different aspect of molecular structure, and their combined data provides a comprehensive picture.[3]

The primary methods—NMR, MS, and IR—form the backbone of structural analysis.[1] UV-Vis spectroscopy plays a more specialized role, providing information about the electronic structure of the molecule.

Core Principles at a Glance:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field.[4][5] It provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.[6][7] NMR is arguably the most powerful technique for complete structure elucidation in solution.[8][9]

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] It reveals the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures.[10][12]

  • Infrared (IR) Spectroscopy: Measures the vibrations of molecular bonds when they absorb infrared radiation.[13] This technique is exceptionally useful for identifying the presence or absence of specific functional groups.[13][14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[15] It is primarily used to identify conjugated systems and other chromophores.[16]

The following table offers a comparative summary of these techniques, guiding the researcher in selecting the appropriate methods for their analytical needs.

Technique Information Provided Sample (Small Molecule) Strengths Limitations
NMR Carbon-hydrogen framework, atom connectivity, stereochemistry, molecular dynamics.[6][7]1-25 mg, dissolved in 0.6-0.7 mL deuterated solvent.[17][18]Unparalleled for detailed 3D structure elucidation.[8][19] Non-destructive.[6]Relatively low sensitivity, requires pure samples, can be time-consuming.
MS Molecular weight, elemental composition (High-Res MS), structural fragments.[10][12]Micrograms to nanograms, can be solid, liquid, or gas.[20]Extremely high sensitivity, provides definitive molecular formula.Provides limited connectivity information, destructive technique.[21]
IR Presence/absence of functional groups (e.g., C=O, O-H, N-H, C≡N).[13][14]Milligrams, can be solid, liquid, or gas. Minimal preparation with ATR.[22]Fast, simple, excellent for functional group identification.[7]Provides little information on the overall molecular skeleton.
UV-Vis Presence of chromophores, conjugated π-systems.[15][16]Dilute solution (µM to mM range).[23]Simple, quantitative, good for analyzing conjugated systems.[7]Provides limited structural information, only applicable to molecules with chromophores.[24]

A Synergistic Workflow for Structural Confirmation

The process of confirming a structure is not linear but iterative. It begins with a hypothesis based on the synthetic route and culminates in a complete, validated structure. The following workflow illustrates how these techniques are integrated.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synth Synthesized Derivative (Purified) MS Mass Spectrometry (MS) Synth->MS IR Infrared (IR) Spectroscopy Synth->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synth->NMR MW Molecular Weight & Formula (from MS) MS->MW FG Functional Groups (from IR) IR->FG UV UV-Vis Spectroscopy (If Chromophore Present) NMR->UV Suggests Chromophore? Skel C-H Framework & Connectivity (from NMR) NMR->Skel Conj Conjugation Info (from UV-Vis) UV->Conj Confirm Confirmed Structure MW->Confirm FG->Confirm Conj->Confirm Skel->Confirm

Caption: Integrated workflow for structural confirmation.

This workflow demonstrates the logical progression from initial, broad characterization to detailed structural assembly. MS provides the molecular formula, IR confirms the key functional groups predicted by the synthesis, and NMR provides the definitive map of atomic connectivity.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[18] The concentration must be sufficient for detection, particularly for the less sensitive ¹³C nucleus, without causing solubility or aggregation issues.[17]

  • Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble.

  • Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[17][18]

  • Add 0.6-0.7 mL of the deuterated solvent to the vial.[17]

  • Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is crucial for high-quality spectra.[17]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[25]

  • Ensure the sample height in the tube is between 40-50 mm.[17][26]

  • Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue before inserting it into the spectrometer.[27]

Protocol 2: Analysis by Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Causality: ATR-FTIR is the preferred method for most solid and liquid samples due to its minimal sample preparation.[22][28] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[29] Good contact between the sample and the ATR crystal is essential for a strong signal.[22]

  • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • For Solid/Powder Samples: Place a small amount of the sample onto the center of the ATR crystal.

  • Use the built-in pressure clamp to apply firm, even pressure to the sample, ensuring optimal contact with the crystal.[22]

  • For Liquid/Oil Samples: Place a single drop of the liquid onto the center of the ATR crystal.[22]

  • Initiate the sample scan according to the instrument's software. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, retract the pressure clamp, remove the solid sample, or wipe the liquid sample from the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol).

Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS)

Causality: For LC-MS, the sample must be fully dissolved in a solvent compatible with the mobile phase to ensure it can be cleanly injected and ionized.[30] The concentration is kept low to avoid saturating the detector and to ensure proper ionization (e.g., electrospray ionization).

  • Prepare a stock solution of the synthesized derivative by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • From the stock solution, prepare a dilute working solution with a final concentration of approximately 1-10 µg/mL in a solvent that is miscible with the initial LC mobile phase.[30]

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could clog the LC system.[23]

  • Cap the vial and place it in the autosampler tray for analysis.

Protocol 4: Sample Preparation for UV-Vis Spectroscopy

Causality: The Beer-Lambert law dictates a linear relationship between absorbance and concentration.[16] Samples must be dilute enough to fall within the linear range of the instrument (typically absorbance < 1.5) to ensure accurate data.[31] The solvent must be transparent in the wavelength range of interest.[23]

  • Select a spectroscopic-grade solvent that dissolves the sample and is transparent in the desired UV-Vis range (e.g., ethanol, hexane, water).

  • Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a final concentration where the maximum absorbance is between 0.5 and 1.0. This often falls in the 10⁻⁴ to 10⁻⁶ M range.

  • Fill a clean quartz cuvette with the chosen solvent to serve as the blank reference.[27][31]

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the cuvette with the sample solution before filling it with the sample.[31]

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[32]

Interpreting the Data: A Unified Approach

The power of this multi-technique approach lies in data correlation.

G Data MS Data IR Data NMR Data MolFormula Molecular Formula (e.g., C₁₀H₁₂O₂) MW = 164.08 Data:ms->MolFormula FuncGroups Functional Groups (e.g., C=O at ~1720 cm⁻¹, C-O at ~1200 cm⁻¹) Data:ir->FuncGroups Connectivity Connectivity & Environment (e.g., 3 unique ¹H signals, -CH₃ next to C=O) Data:nmr->Connectivity Structure Proposed Structure: Ethyl Benzoate MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: Correlation of data to deduce a final structure.

By systematically applying this synergistic workflow and adhering to rigorous experimental protocols, researchers can confidently and efficiently confirm the structures of their synthesized derivatives, paving the way for the next stages of scientific discovery.

References

  • Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Structure Elucidation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Aston Labs, Purdue University. (2014, February). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

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  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.
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Sources

Validation

A Comparative In-Vitro Toxicological Assessment of Chloroaniline Isomers

This guide provides an in-depth comparison of the in-vitro toxicity of three primary chloroaniline isomers: 2-chloroaniline (ortho-), 3-chloroaniline (meta-), and 4-chloroaniline (para-). Chloroanilines are a class of ar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in-vitro toxicity of three primary chloroaniline isomers: 2-chloroaniline (ortho-), 3-chloroaniline (meta-), and 4-chloroaniline (para-). Chloroanilines are a class of aromatic amines used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings, leading to adverse health effects.[2] This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the cytotoxic and genotoxic potential of these isomers, supported by experimental data and detailed protocols.

Unveiling the Isomer-Specific Toxicity: A Mechanistic Overview

The position of the chlorine atom on the aniline ring significantly influences the toxicological profile of chloroaniline isomers. A consistent trend observed across numerous studies is a toxicity ranking of 4-chloroaniline > 3-chloroaniline > 2-chloroaniline .[3][4] This structure-activity relationship is a critical consideration in hazard assessment and the development of safer alternatives.

The primary mechanisms underlying chloroaniline toxicity are hematotoxicity, specifically the induction of methemoglobinemia, and genotoxicity.[3] Methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, impairs the blood's oxygen-carrying capacity, leading to cyanosis and, in severe cases, life-threatening hypoxia.[5] In vitro studies have demonstrated that chloroaniline metabolites, particularly hydroxylamines, are potent inducers of methemoglobin formation.[6]

Genotoxicity, the ability of a chemical to damage DNA, is another significant concern with chloroaniline exposure. DNA damage can lead to mutations and potentially cancer.[7] Of the three isomers, 4-chloroaniline has been consistently shown to be genotoxic in various in-vitro and in-vivo assays.[2][3] The genotoxic potential of 2- and 3-chloroaniline is less clear, with some studies showing mixed or weak effects.[3]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a chloroaniline isomer required to cause a 50% reduction in cell viability. The following table summarizes the 50% effective concentration (EC50) values from a study on the interaction of substituted anilines with submitochondrial particles, which provides insight into their relative toxicity. It is important to note that this data may not be directly comparable to cytotoxicity data from whole-cell assays but is valuable for understanding the relative potencies.

CompoundSubstituent PositionEC50 (µM)
2-Chloroanilineortho220
3-Chloroanilinemeta140
4-Chloroanilinepara110

Data derived from a study on the interaction of substituted anilines with submitochondrial particles.[7]

Mechanistic Pathways of Chloroaniline-Induced Toxicity

The toxicity of chloroaniline isomers is a multi-faceted process involving metabolic activation, oxidative stress, DNA damage, and the induction of apoptosis.

Metabolic Activation and Oxidative Stress

Chloroanilines are metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites, including hydroxylamines. These metabolites can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in ROS leads to a state of oxidative stress, characterized by an imbalance between the production of oxidants and the cell's antioxidant defense capacity.[8] Oxidative stress can damage cellular components, including lipids, proteins, and DNA.[9]

The cell possesses antioxidant defense mechanisms, such as the Nrf2 signaling pathway, to counteract oxidative stress.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[8] However, excessive ROS production can overwhelm these defenses, leading to cellular damage.

Chloroaniline-induced oxidative stress pathway.
DNA Damage and Apoptosis

The genotoxicity of chloroanilines is primarily attributed to the ability of their metabolites to form adducts with DNA, leading to DNA damage. This damage can trigger the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[9] In response to DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair.[11] If the damage is too severe to be repaired, p53 can initiate apoptosis, or programmed cell death, to eliminate the damaged cell.[12]

Apoptosis is executed by a family of proteases called caspases.[13] The activation of p53 can lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[14][15]

Chloroaniline-induced DNA damage and apoptosis pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in-vitro toxicity assays used to evaluate the effects of chloroaniline isomers.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Anilinoquinazoline Scaffolds: Validating a Custom Route with 4-Chloro-2-ethoxyaniline Hydrochloride

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis In the landscape of modern drug discovery, particularly in oncology, the 4-anilinoquinazoline scaffold stands out as a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in oncology, the 4-anilinoquinazoline scaffold stands out as a "privileged structure." It forms the core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including gefitinib and erlotinib. The efficacy of these inhibitors is highly dependent on the substitution patterns on both the quinazoline core and the 4-anilino moiety, which fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties.

The selection of the initial building blocks is therefore a critical decision that dictates the entire synthetic strategy, influencing factors from route efficiency and scalability to the final compound's purity and cost. This guide provides an in-depth comparison of two synthetic pathways to a model 4-anilinoquinazoline, 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline .

  • Route 1 is a proposed, logic-driven synthesis commencing from the specialized building block, 4-Chloro-2-ethoxyaniline hydrochloride . This route is designed to validate the utility of this specific precursor.

  • Route 2 represents a well-established, traditional approach starting from the more common commodity chemical, 2-Amino-5-bromobenzoic acid .

Through a detailed examination of experimental protocols, mechanistic principles, and key performance metrics, this guide will equip researchers and process chemists with the insights needed to make informed decisions in their own synthetic endeavors.

Target Molecule: 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline

This target was selected as a representative analogue of known kinase inhibitors. The substituents (6-Chloro, 8-ethoxy) are strategically chosen to illustrate the synthesis validation process starting from 4-Chloro-2-ethoxyaniline, where the substitution pattern is pre-defined in the starting material.

Synthetic Route 1: A Validation Pathway for 4-Chloro-2-ethoxyaniline Hydrochloride

This proposed route leverages the inherent substitution pattern of 4-Chloro-2-ethoxyaniline to construct the target molecule. The primary challenge lies in the regioselective introduction of a one-carbon unit (which will become C2 of the quinazoline ring) ortho to the amino group. The most robust method to achieve this is through the synthesis of the corresponding anthranilic acid.

Overall Workflow: Route 1

A 4-Chloro-2-ethoxyaniline (Starting Material) B Step 1: Synthesis of 2-Amino-5-chloro-3-ethoxybenzoic Acid A->B C Step 2: Niementowski Cyclization B->C D 6-Chloro-8-ethoxyquinazolin-4(3H)-one C->D E Step 3: Chlorination D->E F 4,6-Dichloro-8-ethoxyquinazoline E->F G Step 4: Nucleophilic Aromatic Substitution (SNAr) F->G H Target Molecule: 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline G->H

Caption: Workflow for the proposed synthesis starting from 4-Chloro-2-ethoxyaniline.

Detailed Experimental Protocols: Route 1

Step 1: Synthesis of 2-Amino-5-chloro-3-ethoxybenzoic Acid (Intermediate 1)

  • Protection: Dissolve 4-Chloro-2-ethoxyaniline hydrochloride in dichloromethane and treat with a suitable base (e.g., triethylamine) to obtain the free aniline. Protect the amine as a pivaloyl or Boc derivative to enhance its stability and direct the subsequent metalation.

  • Directed ortho-Metalation: Dissolve the protected aniline in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base such as sec-butyllithium dropwise. The protecting group directs the deprotonation to the C6 position (ortho to the amine).

  • Carboxylation: Quench the lithiated species by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.

  • Deprotection: Acidify the mixture and hydrolyze the protecting group under strong acidic or basic conditions to yield the target anthranilic acid. Purify by recrystallization.

Step 2: 6-Chloro-8-ethoxyquinazolin-4(3H)-one (Intermediate 2) via Niementowski Reaction

Causality: The Niementowski reaction is a classic, robust method for forming the quinazolinone core from an anthranilic acid and formamide.[2][3][4] The reaction proceeds via thermal condensation and is often performed neat or under microwave irradiation to accelerate the process.[5]

  • Combine 2-Amino-5-chloro-3-ethoxybenzoic acid (1.0 equiv) and formamide (10-20 equiv).

  • Heat the mixture to 140-160 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude quinazolinone.

  • Purify by recrystallization from ethanol.

Step 3: 4,6-Dichloro-8-ethoxyquinazoline (Intermediate 3)

Causality: The 4-hydroxyl group of the quinazolinone tautomer is converted to a chloride, which is an excellent leaving group for the subsequent SNAr reaction. Both thionyl chloride (SOCl₂) with catalytic DMF and phosphorus oxychloride (POCl₃) are effective reagents.[6] POCl₃ is often preferred for nitrogen heterocyles as it tends to give cleaner reactions and higher yields, though it is more hazardous.[7][8]

  • Suspend 6-Chloro-8-ethoxyquinazolin-4(3H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the residue by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product, which is often used in the next step without further purification.

Step 4: 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline (Target Molecule)

Causality: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position, making the chloride susceptible to displacement by the nucleophilic aniline.[9][10] The reaction is typically run in a polar protic solvent like isopropanol or ethanol to facilitate proton transfer in the intermediate Meisenheimer complex.[11]

  • Dissolve 4,6-Dichloro-8-ethoxyquinazoline (1.0 equiv) and aniline (1.1-1.5 equiv) in isopropanol.

  • Heat the mixture to reflux (80-90 °C) for 2-4 hours.

  • As the reaction proceeds, the hydrochloride salt of the product often precipitates.

  • After cooling, collect the solid by filtration.

  • The solid can be neutralized with a base (e.g., NaHCO₃ solution) and recrystallized from a suitable solvent like ethanol or acetonitrile to yield the pure target molecule.

Synthetic Route 2: The Established Pathway from 2-Amino-5-bromobenzoic Acid

This route begins with a readily available starting material and follows a well-trodden path to a structurally similar 4-anilinoquinazoline. It serves as an excellent benchmark for evaluating the efficiency and practicality of Route 1.

Overall Workflow: Route 2

A 2-Amino-5-bromobenzoic Acid (Starting Material) B Step 1: Niementowski Cyclization A->B C 6-Bromoquinazolin-4(3H)-one B->C D Step 2: Chlorination C->D E 6-Bromo-4-chloroquinazoline D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) E->F G Alternative Target: 6-Bromo-4-(phenylamino)quinazoline F->G

Caption: Workflow for the established synthesis starting from 2-Amino-5-bromobenzoic Acid.

Detailed Experimental Protocols: Route 2

Step 1: 6-Bromoquinazolin-4(3H)-one (Intermediate 4)

Causality: This protocol is a direct application of the Niementowski reaction, adapted for this specific substrate.[12]

  • Combine 2-Amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.6 mL).

  • Heat the mixture at 130-140 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour into 50 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify by recrystallization from ethanol. (Anticipated Yield: ~90%).[12]

Step 2: 6-Bromo-4-chloroquinazoline (Intermediate 5)

Causality: As in Route 1, the quinazolinone is activated for substitution via chlorination. A procedure using SOCl₂ with catalytic DMF is well-documented and effective.[13]

  • Suspend 6-Bromoquinazolin-4(3H)-one (1.0 equiv) in toluene.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 equiv).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction and evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude product as a solid, which is used directly in the next step.

Step 3: 6-Bromo-4-(phenylamino)quinazoline (Alternative Target Molecule)

Causality: The SNAr reaction proceeds similarly to Route 1. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this step.[10][14]

  • In a microwave vial, combine 6-Bromo-4-chloroquinazoline (1.0 equiv), aniline (1.2 equiv), and isopropanol.

  • Seal the vial and heat using microwave irradiation at 120 °C for 10-15 minutes.

  • Cool the vial, and collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to yield the pure product. (Anticipated Yield: >90%).[10]

Head-to-Head Performance Comparison

The choice between a novel synthetic route and an established one often comes down to a trade-off between starting material availability, overall efficiency, and process complexity.

ParameterRoute 1 (Proposed)Route 2 (Established)Analysis & Justification
Starting Material 4-Chloro-2-ethoxyaniline HCl2-Amino-5-bromobenzoic AcidAdvantage: Route 2. 2-Amino-5-bromobenzoic acid is a more common and readily available starting material. The precursor for Route 1 is more specialized and requires a complex, multi-step synthesis itself.
Number of Steps 43Advantage: Route 2. The established route is more convergent. The primary challenge in Route 1 is the synthesis of the substituted anthranilic acid intermediate, which adds significant complexity and potential for yield loss.
Estimated Overall Yield 40-50%75-85%Advantage: Route 2. Based on typical yields for each reaction type, the established route is significantly higher yielding due to fewer steps and a more optimized pathway.[10][12]
Key Challenge Synthesis of the substituted anthranilic acid intermediate.Benign. All steps are well-precedented and high-yielding.Advantage: Route 2. The primary hurdle in Route 1 is a significant one, requiring substantial process development to be viable.
Scalability Moderate. The ortho-metalation step can be challenging to scale up safely.High. All reactions are robust and commonly performed on an industrial scale.Advantage: Route 2. The use of highly reactive organolithium reagents and cryogenic temperatures in Route 1 presents significant scalability challenges compared to the thermal reactions of Route 2.
Green Chemistry Metrics Higher Process Mass Intensity (PMI) and E-Factor due to the lengthy synthesis of the anthranilic acid.Lower PMI and E-Factor. The route is more atom-economical.Advantage: Route 2. Green chemistry principles favor shorter, more efficient syntheses with less waste. Route 2 is demonstrably "greener."[15][16][17]

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and ensuring the trustworthiness of a synthetic protocol.

Mechanism 1: The Niementowski Quinazolinone Synthesis

The reaction begins with the nucleophilic attack of the anthranilic acid's amino group on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and two dehydration steps to yield the stable, aromatic quinazolinone ring system.[2][18]

cluster_0 Niementowski Quinazolinone Synthesis Mechanism A Anthranilic Acid C N-Formyl Intermediate A->C + Formamide - H₂O B Formamide D Cyclized Intermediate C->D Intramolecular Cyclization E Quinazolinone D->E - H₂O (Dehydration)

Caption: Simplified mechanism of the Niementowski reaction.

Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in both routes relies on the SNAr mechanism. The highly electronegative nitrogen atoms in the quinazoline ring withdraw electron density, making the C4 position electron-deficient and susceptible to attack by a nucleophile (aniline). This proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the chloride leaving group restores the aromaticity of the ring.[9][11]

cluster_1 SNAr Mechanism at the Quinazoline C4 Position A 4-Chloroquinazoline (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C + Aniline (Attack) B Aniline (Nucleophile) D 4-Anilinoquinazoline (Product) C->D - Cl⁻ (Loss of Leaving Group)

Caption: Mechanism of the key SNAr bond-forming reaction.

Conclusion and Expert Recommendations

This comparative guide demonstrates that while a synthetic route starting from 4-Chloro-2-ethoxyaniline hydrochloride is chemically plausible, it presents significant challenges compared to established methods.

  • Route 2 is objectively superior for the synthesis of the benchmark 4-anilinoquinazoline scaffold. Its advantages lie in the use of a readily available starting material, a shorter and more convergent reaction sequence, higher overall yield, and greater scalability. From a process chemistry and green chemistry perspective, it is the more efficient and sustainable choice.[19]

  • Route 1 serves as a validation exercise. The value in proposing and analyzing this route lies in its problem-solving nature. It forces the chemist to address challenges of regioselectivity and precursor synthesis. 4-Chloro-2-ethoxyaniline hydrochloride would become a viable starting material only under specific circumstances, such as:

    • If it were a significantly cheaper or more readily available precursor than the corresponding anthranilic acid.

    • If a novel, high-yield method for the direct ortho-functionalization (Step 1) were to be developed, thereby shortening the route.

For researchers and drug development professionals, this analysis underscores a critical principle: the most elegant synthesis on paper is not always the most practical. A thorough evaluation of starting material accessibility, route efficiency, and scalability must be conducted to select a truly viable pathway for the synthesis of target molecules.

References

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. Available at: [Link]

  • American Pharmaceutical Review. (2017). The Green Chemistry Approach to Pharma Manufacturing. Available at: [Link]

  • ACS Green Chemistry Institute. (2023). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Available at: [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. Available at: [Link]

  • Pharmaceutical Manufacturing. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. Available at: [Link]

  • Syrris. (2024). Green Chemistry Pharmaceutical Industry. Available at: [Link]

  • Tobiszewski, M., et al. (2018). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Khlebnikov, V. (2014). Response to "How should I proceed in Chlorination using POCl3?". ResearchGate. Available at: [Link]

  • ResearchGate. (2020). N-formylation of ortho-substituted anilines with transfer fomylation reagent and LA catalyst. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • Cole, K. P., et al. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ACS Publications. Available at: [Link]

  • ResearchGate. (2021). Regioselective C(sp 2 ) H Functionalization of Anilines. Available at: [Link]

  • Wintner, J. (2021). Response to "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?". ResearchGate. Available at: [Link]

  • da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Allen, D., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Google Patents. (2013). New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

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Validation

A Comparative Guide to the Synthetic Routes of Chloro-ethoxyanilines for Pharmaceutical and Agrochemical Research

Abstract Chloro-ethoxyanilines are pivotal structural motifs in the development of a wide range of pharmaceuticals and agrochemicals. The precise positioning of the chloro, ethoxy, and amino substituents on the aniline r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloro-ethoxyanilines are pivotal structural motifs in the development of a wide range of pharmaceuticals and agrochemicals. The precise positioning of the chloro, ethoxy, and amino substituents on the aniline ring is critical for modulating biological activity, making the selection of an appropriate synthetic strategy a key determinant of research and development success. This technical guide provides a comprehensive side-by-side comparison of the predominant synthetic routes to various chloro-ethoxyaniline isomers. We will delve into the mechanistic underpinnings, chemoselectivity, and practical considerations of each pathway, supported by comparative experimental data and detailed, field-proven protocols. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions for the efficient and scalable synthesis of these valuable intermediates.

Introduction: The Strategic Importance of Chloro-ethoxyanilines

The chloro-ethoxyaniline scaffold is a privileged structure in medicinal and agricultural chemistry. The interplay between the electron-withdrawing nature of the chlorine atom, the electron-donating and sterically influential ethoxy group, and the nucleophilic amino group allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, these compounds serve as crucial building blocks for active pharmaceutical ingredients (APIs) and complex agrochemicals.

The primary challenge in their synthesis lies in achieving regiochemical control and developing a cost-effective, scalable, and safe process. The most industrially viable and widely adopted strategy involves a two-stage approach:

  • Synthesis of a Chloro-ethoxynitrobenzene Intermediate: This precursor correctly places the chloro and ethoxy substituents on the aromatic ring.

  • Reduction of the Nitro Group: The nitro group is then selectively reduced to the target primary amine.

This guide will focus on comparing the different methodologies for each of these critical stages.

Stage 1: Synthesis of Chloro-ethoxynitrobenzene Precursors

The synthesis of the nitroaromatic precursor is the cornerstone of the entire sequence, as it establishes the crucial substitution pattern. Two principal strategies are employed, each with distinct advantages depending on the availability of starting materials.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct route, particularly when a di-halogenated nitrobenzene is commercially available. The reaction proceeds via a nucleophilic attack of an ethoxide ion on an activated aryl halide, typically a dichloronitrobenzene. The nitro group's strong electron-withdrawing character is essential, as it activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.

A representative example is the synthesis of 4-chloro-2-ethoxynitrobenzene from 2,4-dichloronitrobenzene and sodium ethoxide.[1] The ethoxide selectively displaces the chlorine atom positioned ortho to the nitro group, which is more activated than the chlorine at the para position.

Route B: Williamson Ether Synthesis

An alternative approach involves the Williamson ether synthesis, where a chloronitrophenol is deprotonated with a base to form a phenoxide, which then displaces a halide from an ethylating agent (e.g., ethyl iodide, diethyl sulfate).[2][3][4] This method is advantageous when the corresponding chloronitrophenol is more readily accessible or cost-effective than the dichloronitrobenzene precursor.

Stage 2: Reduction of the Nitro Group - A Comparative Analysis

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] The choice of method is critical and depends on factors such as functional group tolerance (chemoselectivity), cost, scale, and safety. We will compare the three most common and industrially relevant methods.

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6] The primary goal is to achieve complete conversion to the amine without affecting other functional groups, particularly the aryl-chlorine bond which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.[7]

G cluster_0 General Reduction Pathway Ar-NO2 Nitroarene Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aniline Product Ar-NHOH->Ar-NH2 +2e-, +2H+

Caption: General mechanistic pathway for nitro group reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method, often providing high yields of the desired aniline with water as the only byproduct.[8] It involves reacting the nitroaromatic compound with hydrogen gas (or a hydrogen transfer agent) in the presence of a metal catalyst.

  • Mechanism: The reaction occurs on the surface of the catalyst. The nitro compound and hydrogen are adsorbed, and a stepwise transfer of hydrogen atoms to the nitro group leads to the final amine product.[5]

  • Common Catalysts:

    • Palladium on Carbon (Pd/C): Highly active and the most common choice. However, it can sometimes promote hydrodehalogenation (loss of the chlorine substituent), especially at higher temperatures and pressures.[7]

    • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Also highly active and can sometimes offer different selectivity profiles compared to palladium.[8][9]

    • Raney Nickel (Raney Ni): A cost-effective alternative, often preferred when hydrodehalogenation is a significant concern with aryl chlorides.[7][10]

  • Advantages: High yields, clean reaction profile (minimal salt waste), and the catalyst can often be recovered and reused.

  • Disadvantages: Requires specialized high-pressure equipment, potential for hydrodehalogenation, and catalysts can be pyrophoric and require careful handling. The use of flammable hydrogen gas also presents safety challenges on a large scale.

Method 2: Béchamp Reduction (Iron in Acidic Medium)

The Béchamp reduction, discovered in 1854, is one of the oldest and most reliable methods for converting nitroarenes to anilines.[6][11] It utilizes iron metal in the presence of an acid, typically hydrochloric acid or acetic acid.[11][12][13]

  • Mechanism: The reaction involves a series of single-electron transfers from the iron metal to the nitro group, with protons supplied by the acidic medium. Iron(II) and Iron(III) hydroxides or oxides are formed as byproducts.[6][14]

  • Advantages: Excellent chemoselectivity (aryl halides, esters, and ketones are typically unaffected), low cost of reagents (iron powder is inexpensive), and high functional group tolerance.[7][11]

  • Disadvantages: The reaction is stoichiometric rather than catalytic, generating large amounts of iron oxide/hydroxide sludge, which can complicate product isolation and presents a significant waste disposal issue.[11] The workup is often cumbersome.

Method 3: Tin(II) Chloride Reduction

Reduction using stannous chloride (SnCl₂) in an acidic medium (typically concentrated HCl) is a common laboratory-scale method known for its mild conditions and high chemoselectivity.

  • Mechanism: Similar to the Béchamp reduction, the mechanism involves electron transfer from the Sn(II) species, which is oxidized to Sn(IV).

  • Advantages: Very mild conditions and excellent functional group tolerance. It is particularly useful for sensitive substrates where catalytic hydrogenation or the heat of the Béchamp reduction might be problematic.[12]

  • Disadvantages: Like the Béchamp reduction, it is a stoichiometric process that generates significant tin salt waste, making it less appealing for large-scale industrial synthesis due to cost and environmental concerns.

Side-by-Side Performance Comparison

The following table summarizes typical experimental outcomes for the synthesis of chloro-alkoxyanilines via nitro group reduction. Data has been collated from various sources to provide a comparative overview.

Parameter Catalytic Hydrogenation (Pd/C) Béchamp Reduction (Fe/Acid) Tin(II) Chloride Reduction (SnCl₂/HCl)
Target Compound 4-Chloro-2,5-dimethoxyaniline[9]5-Chloro-2-methoxyaniline[5]Aryl Amines (General)[12]
Yield ~95-99%~98%Typically >90%
Reaction Temp. 80 - 110 °C[9]Reflux (Methanol)[5]30 °C (with sonication)[12]
Pressure 5 - 50 atm H₂[9]AtmosphericAtmospheric
Key Reagents H₂, Pd/C CatalystFe, FeCl₃, Hydrazine Hydrate*SnCl₂·2H₂O, Ethanol
Chemoselectivity Good; risk of hydrodehalogenationExcellentExcellent
Workup Filtration of catalystFiltration of iron sludge, extractionRemoval of tin salts, extraction
Scalability Excellent (with proper equipment)Good (waste management is key)Poor (cost and waste)
Safety Concerns Flammable H₂ gas, pyrophoric catalystExothermic reactionCorrosive acid

*Note: The cited example for the Béchamp-type reduction uses hydrazine hydrate as the hydrogen source in the presence of an iron catalyst, a common modification of the classical Fe/acid system.

Detailed Experimental Protocols

The following protocols are representative examples designed to provide actionable guidance for laboratory synthesis.

Protocol 1: Synthesis of 5-Chloro-2-ethoxyaniline via Béchamp-type Reduction

This protocol is adapted from the synthesis of 5-chloro-2-methoxyaniline.[5]

G cluster_workflow Béchamp-type Reduction Workflow A 1. Prepare Reaction Mixture (Nitroarene, Methanol, FeCl₃, Active Carbon) B 2. Heat to Reflux A->B C 3. Add Hydrazine Hydrate (Dropwise) B->C D 4. Stir at Reflux (16 hours) C->D E 5. Filter Hot Mixture D->E F 6. Evaporate Solvent E->F G 7. Wash Residue (Petroleum Ether) F->G H 8. Isolate Product G->H

Caption: Experimental workflow for Béchamp-type reduction.

Materials:

  • 4-Chloro-1-ethoxy-2-nitrobenzene (1.0 eq)

  • Methanol (as solvent)

  • Iron(III) Chloride (FeCl₃) (0.1 eq)

  • Activated Carbon (10% wt of starting material)

  • Hydrazine Hydrate (80% solution, 6.0 eq)

  • Petroleum Ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-ethoxy-2-nitrobenzene, methanol, iron(III) chloride, and activated carbon.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add the hydrazine hydrate solution dropwise to the refluxing mixture. An exotherm and gas evolution may be observed.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the solid catalyst and carbon.

  • Wash the filter cake with a small amount of hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add petroleum ether and stir or sonicate to break up the solid.

  • Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 5-chloro-2-ethoxyaniline.

Protocol 2: Synthesis of 4-Chloro-2-ethoxyaniline via Catalytic Hydrogenation

This protocol is a general procedure based on established methods for catalytic hydrogenation of nitroarenes.[9][15]

Materials:

  • 4-Chloro-2-ethoxy-1-nitrobenzene (1.0 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Hydrogen Gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-chloro-2-ethoxy-1-nitrobenzene in ethanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Seal the reaction vessel. Purge the vessel several times, first with an inert gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring or shaking and, if necessary, heat the reaction to the desired temperature (e.g., 25-80 °C). Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases, or TLC/LC-MS analysis of a carefully degassed aliquot shows complete conversion, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-chloro-2-ethoxyaniline, which can be purified further by recrystallization or chromatography if necessary.

Alternative Synthetic Strategies

While reduction of nitroarenes is the dominant strategy, other modern synthetic methods are theoretically applicable, though less commonly reported for this specific class of compounds.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could form the C-N bond by reacting a chloro-ethoxy-aryl halide (or triflate) with an ammonia equivalent.[16][17][18] While highly versatile, this route is often more expensive and complex than the nitro-reduction pathway, making it less favorable unless the required aryl halide is a readily available starting material and the corresponding nitro compound is not.

Conclusion and Recommendations

The synthesis of chloro-ethoxyanilines is most reliably and economically achieved through the reduction of a corresponding chloro-ethoxynitrobenzene precursor.

  • For large-scale industrial production , catalytic hydrogenation is often preferred due to its high efficiency, atom economy, and generation of minimal waste, provided that hydrodehalogenation can be controlled through careful optimization of the catalyst (e.g., using Raney Nickel), temperature, and pressure.

  • For laboratory-scale synthesis , especially with complex molecules bearing sensitive functional groups, the Béchamp reduction (or its modern variants) offers superior chemoselectivity and operational simplicity.[11] While the waste generation is a drawback, its reliability and predictability make it an invaluable tool for research and development.

  • The SnCl₂ reduction remains a viable option for small-scale synthesis of highly sensitive or precious compounds where mild conditions are paramount and cost is a secondary concern.

Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific target isomer, available starting materials, required scale, and the technical capabilities of the laboratory or production facility.

References

  • Grokipedia. (n.d.). Béchamp reduction. [Link]

  • Baxter, J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Gamble, A. B., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Schäfer, H. J., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Hydrogenation of substituted aromatic nitrobenzenes over 1% 1.0 wt.%Ir/ZrO2 catalyst: Effect of meta position and catalytic performance. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

  • Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. [Link]

  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. [Link]

  • Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Béchamp reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. [Link]

  • Chem-Station Int. Ed. (2017). Bechamp Reduction. [Link]

  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 4-Chloro-2-ethoxyaniline Hydrochloride

Introduction: The Analytical Imperative for Purity 4-Chloro-2-ethoxyaniline hydrochloride is a key starting material and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Purity

4-Chloro-2-ethoxyaniline hydrochloride is a key starting material and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and dye industries.[1] As with any component destined for use in drug development or regulated applications, its purity is not merely a quality metric but a critical determinant of safety, efficacy, and batch-to-batch consistency. Impurities, even at trace levels, can introduce toxicity, alter reaction kinetics, or result in the formation of unwanted byproducts in downstream processes.

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in commercial batches of 4-Chloro-2-ethoxyaniline hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind our analytical choices, presenting an integrated, multi-technique approach. The objective is to equip researchers, quality control analysts, and process chemists with the expertise to develop a self-validating system for impurity profiling, ensuring the integrity of their final products.

Understanding the Impurity Landscape

The potential impurity profile of 4-Chloro-2-ethoxyaniline hydrochloride is intrinsically linked to its synthetic pathway. A common manufacturing route involves the chlorination of 2-ethoxyaniline or the reduction of a corresponding nitroaromatic precursor.[2][3] Consequently, impurities can arise from several sources:

  • Starting Materials: Unreacted 2-ethoxyaniline or 4-chloro-2-ethoxynitrobenzene.

  • Intermediates: Incompletely processed chemical precursors.

  • Reaction Byproducts: Isomeric impurities (e.g., 2-chloro-6-ethoxyaniline, 3-chloro-2-ethoxyaniline), over-chlorinated species, or products from side reactions.

  • Degradation Products: Compounds formed due to exposure to heat, light, or atmospheric oxygen during synthesis or storage.[4]

A proactive approach to characterization requires anticipating these species. Below is a table of likely impurities.

Impurity Name Potential Origin Structure Key Analytical Challenge
4-ChloroanilinePrecursor impurity or de-ethoxylationC₆H₆ClNSimilar polarity to the main compound.
2-EthoxyanilineUnreacted starting materialC₈H₁₁NOVolatile, may require specific GC conditions.
Dichloro-2-ethoxyanilineOver-chlorination byproductC₈H₉Cl₂NOHigher molecular weight, easily detectable by MS.
3-Chloro-2-ethoxyanilineIsomeric byproductC₈H₁₀ClNOCo-elution with the main peak in non-optimized HPLC.
4-Chloro-2-ethoxynitrobenzeneUnreacted starting materialC₈H₈ClNO₃Structurally distinct, easily separated by chromatography.

An Orthogonal Approach: Comparative Analytical Methodologies

No single analytical technique can provide a complete picture of a sample's purity. A robust characterization strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This cross-verification is the cornerstone of a trustworthy, self-validating system.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC with UV detection is the workhorse of pharmaceutical quality control for its precision, robustness, and quantitative power. For polar aromatic amines like our target compound, reverse-phase HPLC is the method of choice. The key to a successful method is achieving baseline separation of all potential isomers and related substances from the main peak.

Trustworthiness: The protocol's validity is established through rigorous validation, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and the determination of detection and quantification limits (LOD/LOQ).[5]

  • Sample Preparation: Accurately weigh and dissolve the 4-Chloro-2-ethoxyaniline hydrochloride sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      25 40 60
      30 40 60
      31 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm.

  • Data Analysis: Integrate all peaks. Calculate the percentage area of each impurity relative to the total peak area. Use a validated standard for quantitative determination.

Comparison with Other Methods:

Metric HPLC-UV LC-MS/MS GC-MS
Quantitation ExcellentGood (requires IS)Good (requires IS)
Identification Poor (retention time only)Excellent (Mass & Frag.)Excellent (Mass & Library)
Volatiles PoorPoorExcellent
Isomer Separation Excellent (with method dev.)GoodGood
LOD/LOQ ~0.02%[5]<0.01%~0.01%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: When unknown peaks appear in an HPLC chromatogram, LC-MS/MS is the definitive tool for identification. It combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry, providing molecular weight and structural fragmentation data.[7] This is critical for identifying novel degradation products or unexpected synthesis byproducts without needing a reference standard.

Trustworthiness: The system validates itself by providing orthogonal data points: retention time, accurate mass of the parent ion, and a fragmentation pattern (the "fingerprint") of the impurity. Modern instruments can achieve mass accuracy within 5 ppm, allowing for confident elemental composition determination.[8]

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, potentially diluting to 0.1 mg/mL to avoid source saturation.

  • LC Conditions: Utilize the same HPLC method to ensure correlation of retention times. For MS compatibility, replace the non-volatile phosphoric acid buffer with 0.1% formic acid.[9]

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Scan Mode:

      • Full Scan (MS1): Scan from m/z 100-500 to detect all parent ions.

      • Product Ion Scan (MS/MS): Select the m/z of the impurity peak from the MS1 scan and fragment it using collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural elucidation.

  • Data Analysis: Propose structures for unknown impurities by analyzing the accurate mass and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[10] This includes residual solvents from the synthesis or volatile starting materials like 4-chloroaniline.[11] The choice of electron ionization (EI) is standard, as it provides reproducible fragmentation patterns that can be searched against extensive spectral libraries (e.g., NIST) for confident identification.[12]

Trustworthiness: The protocol's integrity is maintained by the dual-filter identification process: matching both the retention time and the library mass spectrum of a suspected impurity with a known standard. The use of an internal standard corrects for injection variability.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). To analyze the free base, neutralize the hydrochloride salt with a base like NaOH and extract with an organic solvent.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis: Search the obtained mass spectra against the NIST/Wiley library. Confirm hits by comparing retention time and mass spectrum with a reference standard.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: While chromatographic techniques separate and detect impurities, spectroscopic methods provide definitive structural confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the exact structure of an impurity, especially for resolving isomers, once it has been isolated (e.g., by preparative HPLC). The chemical shifts, coupling constants, and integration in a ¹H NMR spectrum provide detailed information about the molecular framework.[14][15]

  • FT-IR Spectroscopy: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.[16][17] While not suitable for quantifying trace impurities in a mixture, it serves as an excellent identity check for the bulk material and can quickly flag batches with gross contamination or incorrect structure.

Visualizing the Analytical Workflow

A logical and systematic workflow is essential for efficient and accurate impurity characterization. The following diagrams, rendered using DOT language, illustrate the decision-making process.

Impurity_Characterization_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Definitive Confirmation Sample Receive Commercial Sample HPLC HPLC-UV Analysis (Area % Method) Sample->HPLC Report1 Report Known Impurities (Quantify against Standards) HPLC->Report1 Decision Unknown Peaks > 0.1%? HPLC->Decision FinalReport Final Characterization Report Report1->FinalReport LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Decision->LCMS Yes Decision->FinalReport No GCMS GC-MS Analysis (for Volatiles/Early Eluters) LCMS->GCMS Structure Propose Structure GCMS->Structure Isolate Isolate Impurity (Prep-HPLC) Structure->Isolate NMR_FTIR NMR & FT-IR Analysis Isolate->NMR_FTIR Confirm Confirm Structure NMR_FTIR->Confirm Confirm->FinalReport

Caption: General workflow for impurity identification and characterization.

Technique_Selection_Logic cluster_properties cluster_techniques Impurity Impurity Detected Known Known or Unknown? Impurity->Known Volatile Volatile? Known->Volatile Unknown HPLC HPLC-UV (Quantification) Known->HPLC Known LCMS LC-MS/MS (ID & Structure) Volatile->LCMS No GCMS GC-MS (ID & Quantification) Volatile->GCMS Yes

Caption: Logic for selecting the appropriate analytical technique.

Conclusion and Best Practices

The comprehensive characterization of impurities in 4-Chloro-2-ethoxyaniline hydrochloride is a non-negotiable aspect of quality assurance in regulated industries. An effective strategy is not about finding a single "best" method but about intelligently deploying a suite of orthogonal techniques.

Recommended Approach:

  • Primary QC Method: Employ a validated HPLC-UV method for routine purity testing, quantification of known impurities, and stability studies.

  • Investigation of Unknowns: Use LC-MS/MS as the primary tool to investigate any unknown peaks that exceed the identification threshold (typically 0.1%). Its ability to provide accurate mass and fragmentation data is indispensable for structural elucidation.

  • Screening for Volatiles: Implement a GC-MS method to screen for residual solvents and volatile starting materials that may be missed by LC methods.

  • Definitive Structural Proof: For critical impurities or those requiring absolute structural confirmation for regulatory filings, isolate the compound using preparative chromatography and perform NMR analysis.

By integrating these methodologies, researchers and drug development professionals can build a robust, self-validating framework that ensures the quality, safety, and consistency of 4-Chloro-2-ethoxyaniline hydrochloride, thereby safeguarding the integrity of the final product.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2,5-diethoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

  • Stellarsmart. (n.d.). 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-ethynylaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • PubMed. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • NIST. (n.d.). p-Chloroaniline. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-chloro-2-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Chloro-2-ethoxychalcone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Validation

Benchmarking catalytic efficiency for reactions involving 4-Chloro-2-ethoxyaniline hydrochloride.

An In-Depth Guide to Benchmarking Catalytic Efficiency for Reactions Involving 4-Chloro-2-ethoxyaniline Hydrochloride Introduction: The Strategic Importance of 4-Chloro-2-ethoxyaniline Hydrochloride in Synthesis 4-Chloro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Catalytic Efficiency for Reactions Involving 4-Chloro-2-ethoxyaniline Hydrochloride

Introduction: The Strategic Importance of 4-Chloro-2-ethoxyaniline Hydrochloride in Synthesis

4-Chloro-2-ethoxyaniline hydrochloride stands as a critical structural motif and intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][] Its bifunctional nature, possessing both a reactive aniline group and an aryl chloride, opens a gateway to a diverse array of molecular architectures through strategic C-N and C-C bond formation. The efficiency of these transformations is paramount, directly impacting process viability, cost-effectiveness, and environmental footprint.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively benchmark the catalytic efficiency of reactions involving this key intermediate. We will move beyond mere procedural descriptions to explore the underlying principles of catalyst selection, the rationale behind experimental design, and the critical evaluation of performance metrics. The focus will be on two of the most powerful and prevalent transformations for this substrate class: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a comparative look at emerging copper-based systems.

Pillar 1: Defining and Measuring Catalytic Efficiency

To benchmark performance, one must first establish a clear understanding of the key metrics. Catalytic efficiency is not a single value but a composite of several interconnected parameters.

  • Yield (%) : The most straightforward metric, representing the amount of desired product obtained relative to the theoretical maximum. While essential, it provides an incomplete picture without considering the catalyst's contribution.

  • Turnover Number (TON) : Defined as the number of moles of substrate converted per mole of catalyst before its inactivation.[3][4] TON is a crucial measure of a catalyst's robustness and overall productivity.[5] It is calculated as: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : This metric measures the speed or activity of a catalyst, defined as the number of turnovers per unit of time (e.g., h⁻¹).[3][4] TOF is a critical indicator of a catalyst's intrinsic activity under specific conditions.[5] It is calculated as: TOF = TON / time

  • Selectivity (%) : In multifunctional molecules like 4-Chloro-2-ethoxyaniline, selectivity is key. It measures the ratio of the desired product formed compared to the total products, including isomers or byproducts from competing reaction pathways.[4][6]

A superior catalytic system is one that delivers high yield and selectivity with a minimal catalyst loading, thereby achieving a high TON and a practical TOF.

Pillar 2: Comparative Analysis of Catalytic Systems

The choice of metal, ligand, base, and solvent profoundly influences the outcome of a cross-coupling reaction. The aryl chloride of 4-Chloro-2-ethoxyaniline is known to be less reactive than its bromide or iodide counterparts, making the selection of a highly active catalyst system essential.

A. Palladium-Catalyzed Cross-Coupling: The Industry Standard

Palladium catalysis is the cornerstone of modern C-C and C-N bond formation due to its high efficiency and broad functional group tolerance.[7][8] The active catalyst is a Pd(0) species, typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[9][10]

Causality Behind Component Selection:

  • Palladium Precatalyst : Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The selection can influence the rate of reduction to the active Pd(0) species.[9]

  • Ligand : This is arguably the most critical component. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[8][11] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups are benchmarks in this field.[11][12]

  • Base : The base plays multiple roles: it activates the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be compatible with the substrate's functional groups.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, a fundamental process in C-C bond formation.[14][15]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)(R')L_n transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-X (e.g., 4-Chloro-2-ethoxyaniline) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Illustrative)

The following table synthesizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to 4-Chloro-2-ethoxyaniline hydrochloride. Actual results will vary based on specific coupling partners.

Reaction TypeCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONSource
Suzuki-Miyaura Pd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O100129292[13]
Suzuki-Miyaura Pd₂(dba)₃ (0.5) / XPhos (1.5)K₂CO₃Dioxane110895190[16]
Buchwald-Hartwig Pd(OAc)₂ (2) / BrettPhos (4)NaOtBuToluene100168844[12][17]
Buchwald-Hartwig G3-XPhos Precat. (0.5)LHMDSTHF65694188[18][19]
B. Copper-Catalyzed Reactions: A Cost-Effective Alternative

Copper catalysis has gained significant traction as a more sustainable and economical alternative to palladium for certain C-N and C-O bond-forming reactions.[20] While often requiring higher catalyst loadings and temperatures compared to palladium systems, developments in ligand design are closing this performance gap. For substrates like 2-chloroanilides, copper-catalyzed intramolecular O-arylation has been shown to be effective in synthesizing benzoxazoles.[21]

Key Considerations for Copper Catalysis:

  • Catalyst System : Simple copper salts like CuI, CuCl, or Cu(acac)₂ are often used in combination with a ligand.[20][21]

  • Ligand : Bidentate nitrogen-based ligands, such as 1,10-phenanthroline or diamines, are commonly employed to stabilize the copper center and facilitate the reaction.[21]

  • Scope : While powerful, copper catalysts may have a narrower substrate scope and functional group tolerance compared to the most advanced palladium systems.[22]

Pillar 3: A Self-Validating Experimental Protocol for Benchmarking

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction to benchmark a new catalyst system against a known standard. The protocol is designed to be self-validating through rigorous monitoring and analysis.

Workflow for Catalyst Benchmarking

Benchmarking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Analysis cluster_workup 4. Workup & Purification prep_reagents Prepare & Degas Solvents Weigh Substrates, Base, Catalyst prep_glass Oven-Dry & Cool Glassware Under Inert Atmosphere setup Assemble Reaction Vessel (Schlenk or Vial) prep_glass->setup charge Charge Vessel with Solids (Substrate, Boronic Acid, Base) setup->charge purge Purge with Inert Gas (Argon or Nitrogen) charge->purge add_catalyst Add Catalyst & Ligand purge->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temp with Vigorous Stirring add_solvent->heat sampling Take Aliquots at t=0, 1h, 4h, 12h heat->sampling quench Quench Aliquot with H₂O Extract with Organic Solvent sampling->quench cool Cool Reaction to RT sampling->cool analysis Analyze by GC-MS or LC-MS (vs. Internal Standard) quench->analysis filter_solids Dilute & Filter (e.g., through Celite) cool->filter_solids extract Aqueous Workup & Extraction filter_solids->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: Step-by-step workflow for a typical catalyst benchmarking experiment.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective : To couple 4-Chloro-2-ethoxyaniline hydrochloride with 4-methoxyphenylboronic acid.

Materials :

  • 4-Chloro-2-ethoxyaniline hydrochloride (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq, 1 mol%)

  • SPhos (0.02 eq, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Internal standard (e.g., Dodecane) for GC analysis

  • Anhydrous magnesium sulfate, Celite, Silica gel

Procedure :

  • Vessel Preparation : An oven-dried 10 mL Schlenk tube containing a magnetic stir bar is cooled to room temperature under a stream of argon.

    • Causality: Rigorous exclusion of air and moisture is critical as the active Pd(0) catalyst and some reagents are oxygen-sensitive.[9]

  • Charging Reagents : To the tube, add 4-Chloro-2-ethoxyaniline hydrochloride, 4-methoxyphenylboronic acid, K₃PO₄, and the internal standard.

    • Causality: The hydrochloride salt of the aniline must be neutralized by the base. Using a sufficiently strong base like K₃PO₄ is crucial for both this and the activation of the boronic acid.[13]

  • Inerting the System : The tube is sealed, and the atmosphere is evacuated and backfilled with argon three times.

  • Catalyst Addition : Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.

    • Causality: Adding the catalyst last, under an inert atmosphere, minimizes any potential degradation before the reaction begins.

  • Solvent Addition : Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

    • Causality: A biphasic solvent system is often beneficial in Suzuki couplings, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[16] Degassing prevents oxidation of the catalyst.

  • Reaction Execution & Monitoring : The sealed tube is placed in a preheated oil bath at 100 °C and stirred vigorously. An initial aliquot (t=0) is taken after reaching temperature. Further aliquots are taken at timed intervals (e.g., 1, 4, 12, 24 hours).

    • Trustworthiness: Monitoring the reaction progress over time via GC-MS or LC-MS against an internal standard provides quantitative data on conversion and allows for the calculation of TOF. This is a self-validating system to confirm reaction kinetics.

  • Workup : After completion (as determined by monitoring), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification & Analysis : The crude product is purified by flash column chromatography on silica gel. The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity, which is then used to calculate the isolated yield.

By running this protocol in parallel with different catalyst systems (e.g., a different ligand, a copper catalyst), one can generate robust, directly comparable data on yield, TON, and TOF, enabling a definitive benchmark of catalytic efficiency.

References

  • Basics of Catalysis and Kinetics. (n.d.). Unife.
  • Kozlowski, M. C., et al. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2457–2466. Retrieved from [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023). Perfectlight Technology. Retrieved from [Link]

  • Catalyst performance evaluation experimental protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. (2017). Quora. Retrieved from [Link]

  • The yields, turnover numbers (TON) and selectivity for catalytic oxidation of benzyl alcohol to benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2002). ResearchGate. Retrieved from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). Chemical Reviews, 111(3), 2177–2250. Retrieved from [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives... (2018). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jiang, Y., et al. (2022). Copper(II)-catalyzed synthesis of benzoxazoles from inactive 2-chloroanilides. Current Organic Synthesis, 19. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Copper-catalyzed reactions for organic synthesis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • palladium coupling catalyst activation. (2020). YouTube. Retrieved from [Link]

  • Visible-light-mediated copper photocatalysis for organic syntheses. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of Aniline Derivatives: A Focus on 4-Chloro-2-ethoxyaniline hydrochloride

Introduction: The Significance of Kinetic Analysis in Drug Development Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The reactiv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinetic Analysis in Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The reactivity of the aniline scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. For researchers in drug development and process chemistry, understanding the kinetics of reactions involving these derivatives is not merely an academic exercise; it is a critical component of mechanistic elucidation, reaction optimization, and the prediction of molecular behavior.

This guide provides an in-depth comparison of the reaction kinetics of various aniline derivatives, with a specific focus on predicting the kinetic profile of 4-Chloro-2-ethoxyaniline hydrochloride. While direct kinetic studies on this specific compound are not extensively published, we can leverage established principles of physical organic chemistry and extensive data from analogous compounds to build a robust predictive model. We will explore the causal relationships between molecular structure and reaction rates, provide a validated experimental protocol for a comparative study, and present a framework for interpreting the resulting data.

Part 1: Theoretical Framework: Understanding Substituent Effects on Aniline Reactivity

The reactivity of an aniline derivative in processes like oxidation, iodination, or nitrosation is primarily governed by the electron density at the nitrogen atom and the aromatic ring. Substituents alter this electron density through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) pull electron density away from the ring, deactivating it towards electrophilic attack.

  • Resonance Effects: These occur through the pi (π) system, involving the delocalization of lone pairs or π-electrons. Electron-donating groups (EDGs) like ethoxy (-OCH₂CH₃) or methyl (-CH₃) push electron density into the ring, activating it.

The interplay of these effects determines the overall reactivity. For instance, the kinetics of aniline oxidation by agents like chromic acid or permanganate, and reactions such as iodination, are highly dependent on these electronic factors.[1][2][3] The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool to quantify this relationship, where 'k' is the rate constant for the substituted aniline, 'k₀' is the rate constant for the parent aniline, 'σ' is the substituent constant (a measure of its electronic effect), and 'ρ' is the reaction constant (indicating the sensitivity of the reaction to substituent effects).[4]

Predicted Reactivity of 4-Chloro-2-ethoxyaniline hydrochloride

The kinetic behavior of 4-Chloro-2-ethoxyaniline hydrochloride is dictated by its unique substitution pattern:

  • 2-Ethoxy Group: An electron-donating group that activates the ring through resonance, increasing the rate of electrophilic substitution. It is an ortho, para-director.

  • 4-Chloro Group: An electron-withdrawing group that deactivates the ring through induction but is also an ortho, para-director due to resonance.

The net effect is a complex electronic balance. The activating ethoxy group and the deactivating chloro group will compete, making its reactivity likely intermediate between highly activated anilines (like p-toluidine) and deactivated anilines (like m-chloroaniline). The hydrochloride form means the amine is protonated, which would render it unreactive towards electrophiles until it is deprotonated under the reaction conditions. The free amine is the reactive species in many of these reactions.

Part 2: Designing a Comparative Kinetic Study

To experimentally determine the kinetic profile of 4-Chloro-2-ethoxyaniline hydrochloride, a well-designed comparative study is essential. The following workflow outlines the critical steps, from planning to mechanistic interpretation. The causality behind this design is to ensure that the only significant variable is the structure of the aniline derivative, allowing for a direct comparison of their intrinsic reactivities.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation A Select Model Reaction (e.g., Iodination) B Select Aniline Derivatives for Comparison (Aniline, p-Toluidine, m-Chloroaniline) A->B C Prepare & Standardize Reagents (Anilines, Iodine, Buffer) B->C D Perform Kinetic Runs (Spectrophotometric Monitoring) C->D E Record Absorbance vs. Time Data D->E F Calculate Pseudo-First-Order Rate Constants (k_obs) E->F G Determine Second-Order Rate Constants (k2) F->G H Calculate Thermodynamic Parameters (Ea, ΔH‡, ΔS‡) G->H I Construct Hammett Plot & Propose Mechanism H->I

Caption: Workflow for a comparative kinetic study of aniline derivatives.

Rationale for Experimental Choices:

  • Model Reaction (Iodination): The iodination of anilines is an excellent choice for a comparative study. The reaction progress can be conveniently monitored using a UV-Visible spectrophotometer by following the disappearance of iodine's characteristic color. The reaction is typically first-order in both aniline and the iodinating agent, making the kinetics straightforward to analyze.

  • Choice of Comparators:

    • Aniline: The unsubstituted parent compound serves as the baseline (k₀).

    • p-Toluidine: Contains an electron-donating methyl group, which is expected to accelerate the reaction.

    • m-Chloroaniline: Contains an electron-withdrawing chloro group, which is expected to decelerate the reaction.[5] This provides a spectrum of reactivities against which 4-Chloro-2-ethoxyaniline can be benchmarked.

  • Spectrophotometric Monitoring: This technique is non-invasive, highly sensitive, and allows for continuous data collection, providing a precise measurement of reaction rates.[6]

Part 3: Detailed Experimental Protocol: Spectrophotometric Kinetics of Aniline Iodination

This protocol is a self-validating system. The reproducibility of the rate constants across multiple runs and the linearity of the kinetic plots serve as internal validation of the experimental procedure and data integrity.

1. Materials and Reagents:

  • Aniline, 4-Chloro-2-ethoxyaniline hydrochloride, p-Toluidine, m-Chloroaniline

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Visible Spectrophotometer with temperature control

2. Preparation of Stock Solutions:

  • Aniline Solutions (0.04 M): Prepare separate stock solutions for each aniline derivative in deionized water. For the hydrochloride salt, an equivalent molar amount should be used.

  • Iodine Solution (0.04 M in 1.2 M KI): Dissolve the required mass of KI in a minimal amount of water, then dissolve the I₂ in this concentrated KI solution before diluting to the final volume. The excess KI is necessary to form the soluble triiodide ion (I₃⁻), which is the primary iodinating species.

  • Phosphate Buffer (e.g., pH 6.85): Prepare by mixing appropriate volumes of 1.0 M KH₂PO₄ and 1.0 M NaOH. The buffer maintains a constant pH, as the reaction can be pH-dependent.

3. Kinetic Run Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance for the I₃⁻ ion (typically around 353 nm). Equilibrate the instrument's cell holder to the desired temperature (e.g., 25.0 °C).

  • In a 50 mL volumetric flask, pipette the required volumes of the aniline stock solution and the phosphate buffer. Add deionized water to bring the volume to just below the mark.

  • Place the flask in a thermostatic bath at the reaction temperature for at least 15 minutes to allow for thermal equilibration.

  • To initiate the reaction, pipette the required volume of the thermostated iodine stock solution into the flask, quickly add water to the 50 mL mark, cap, and invert several times to mix thoroughly.

  • Immediately rinse a cuvette with the reaction mixture and place it in the spectrophotometer. Start recording the absorbance as a function of time.

  • Record data for at least three reaction half-lives. The reaction is complete when the absorbance reading becomes stable.

  • Repeat the procedure for each aniline derivative.

4. Data Analysis:

  • Pseudo-First-Order Kinetics: By using a large excess of aniline compared to iodine, the concentration of aniline remains effectively constant. The reaction thus follows pseudo-first-order kinetics with respect to iodine. A plot of ln(Aₜ - A∞) versus time (where Aₜ is absorbance at time t and A∞ is the final absorbance) will be linear, and the slope will be equal to -k_obs (the observed pseudo-first-order rate constant).

  • Second-Order Rate Constant (k₂): The second-order rate constant is calculated using the equation: k₂ = k_obs / [Aniline].

Part 4: Comparative Data and Mechanistic Interpretation

The following table presents representative kinetic data for selected aniline derivatives to illustrate the expected trends.

Aniline DerivativeSubstituentsElectronic EffectExpected Relative k₂
p-Toluidinep-CH₃Electron-Donating (Activating)Fastest
Aniline-HBaselineIntermediate
4-Chloro-2-ethoxyaniline 2-OEt, 4-Cl Activating (OEt) vs. Deactivating (Cl) (Predicted) Intermediate
m-Chloroanilinem-ClElectron-Withdrawing (Deactivating)Slowest

Mechanistic Discussion: The kinetic data strongly support a mechanism involving a rate-determining electrophilic attack of the iodinating agent on the free aniline molecule. Electron-donating groups increase the nucleophilicity of the aniline, accelerating this step and leading to a higher rate constant. Conversely, electron-withdrawing groups decrease nucleophilicity, slowing the reaction.

G Aniline Intermediate [Intermediate Complex]‡ Aniline->Intermediate + I₂ (fast equilibrium) Iodine I-I Product Intermediate->Product (slow, rate-determining step) HI + H-I

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Substituted Anilines

For researchers, scientists, and drug development professionals, the accurate quantification of substituted anilines—a class of compounds pivotal in pharmaceutical synthesis yet often flagged for potential toxicity—is a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of substituted anilines—a class of compounds pivotal in pharmaceutical synthesis yet often flagged for potential toxicity—is a matter of regulatory scrutiny and scientific rigor.[1] When analytical methods evolve, are transferred between laboratories, or when a new technique is poised to replace a legacy one, a critical question emerges: Are the results equivalent? This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of substituted anilines. We will navigate the principles of analytical method cross-validation, grounded in authoritative guidelines, and present a technical narrative built on field-proven insights and experimental data.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Cross-validation of analytical methods is the systematic process of demonstrating that two distinct methods yield comparable results for the same analyte in the same sample.[2][3][4] This is not merely a procedural formality but a cornerstone of data integrity, particularly in the pharmaceutical industry where method transfers between research and quality control departments, or between a company and a contract research organization, are commonplace.[5][6] The objective is to ensure that a change in analytical methodology does not obscure the true value of the measured substance, a principle enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12]

The core tenets of method validation, as outlined in ICH Q2(R1), provide the framework for our comparison.[7][11] These parameters—specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)—are the metrics by which we will judge the performance of HPLC-UV and LC-MS/MS in the context of substituted aniline analysis.[2][13]

Comparative Analysis: HPLC-UV vs. LC-MS/MS for 4-Aminophenol Quantification

To provide a tangible comparison, we will focus on a pertinent example: the quantification of 4-aminophenol, a key starting material and a known degradation product of paracetamol, rendering it a critical impurity to monitor.[9][14][15][16]

Performance Metric HPLC-UV LC-MS/MS
Linearity (r²) >0.999>0.999
Accuracy (% Recovery) 98-108%90-110%
Precision (%RSD) < 2.0%< 15%
Limit of Detection (LOD) ~0.06 µg/mL~0.025 ng/mL
Limit of Quantitation (LOQ) ~0.75 µg/mL~0.1 ng/mL
Specificity Moderate to HighVery High
Matrix Effect Low to NegligibleHigh Potential

This table represents a synthesis of typical performance data from multiple sources for illustrative purposes.

Causality Behind the Numbers: A Deeper Dive

HPLC-UV: This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. For substituted anilines, which typically possess a chromophore, UV detection is a natural fit. The specificity of HPLC-UV is largely dependent on the chromatographic separation; co-eluting impurities with similar UV spectra can interfere with quantification.[17]

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry offers a significant leap in selectivity and sensitivity.[18] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify an analyte even in the presence of co-eluting compounds.[19] This makes it an invaluable tool for bioanalysis and trace impurity quantification. However, this sensitivity comes at the cost of increased complexity and the potential for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—which must be carefully evaluated and mitigated.[19][20]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method lies in a well-defined, validated protocol. Below are representative step-by-step methodologies for the validation of HPLC-UV and LC-MS/MS methods for 4-aminophenol quantification.

HPLC-UV Method Validation Protocol for 4-Aminophenol in a Drug Product
  • Specificity: A solution of the drug product is spiked with 4-aminophenol and other potential impurities. The chromatogram is evaluated to ensure that the 4-aminophenol peak is well-resolved from all other peaks.

  • Linearity: A series of at least five standard solutions of 4-aminophenol are prepared over a concentration range that brackets the expected impurity level. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The recovery of 4-aminophenol is determined by spiking a placebo formulation of the drug product with known concentrations of the analyte (e.g., at 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution of 4-aminophenol are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, and on a different instrument to assess the method's ruggedness.

  • Limit of Quantitation (LOQ): The LOQ is determined as the lowest concentration of 4-aminophenol that can be quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of approximately 10:1.

  • Limit of Detection (LOD): The LOD is determined as the lowest concentration of 4-aminophenol that can be reliably detected. This is often established based on a signal-to-noise ratio of approximately 3:1.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is evaluated.

LC-MS/MS Method Validation Protocol for 4-Aminophenol in Human Plasma
  • Specificity and Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of 4-aminophenol and its internal standard.

  • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of 4-aminophenol over the desired range. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared in plasma and analyzed in replicate on multiple days to determine both intra- and inter-day accuracy and precision.

  • Matrix Effect: The matrix effect is evaluated by comparing the response of 4-aminophenol in post-extraction spiked plasma samples to the response of the analyte in a neat solution. This helps to identify any ion suppression or enhancement.

  • Recovery: The extraction recovery is determined by comparing the peak area of 4-aminophenol in pre-extraction spiked plasma samples to that in post-extraction spiked samples.

  • Stability: The stability of 4-aminophenol in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is determined by assessing the signal-to-noise ratio.

Visualizing the Workflow: From Method Selection to Cross-Validation

To better illustrate the decision-making and execution process, the following diagrams, generated using Graphviz, outline the experimental workflows.

CrossValidationWorkflow cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation A Define Analytical Requirements (e.g., Sensitivity, Matrix) B Select Primary Method (e.g., HPLC-UV for QC) A->B C Select Comparative Method (e.g., LC-MS/MS for Bioanalysis) A->C D Develop & Optimize Methods B->D C->D E Validate HPLC-UV Method (ICH Q2(R1)) D->E F Validate LC-MS/MS Method (FDA/ICH Guidelines) D->F G Prepare Sample Set (Spiked & Incurred Samples) E->G F->G H Analyze Samples by Both Methods G->H I Statistically Compare Results (e.g., Bland-Altman Plot) H->I K Conclusion on Method Comparability I->K J Establish Acceptance Criteria J->I HPLC_Workflow start Sample Preparation (Dissolution, Dilution) hplc HPLC System Pump Autosampler Column UV Detector start->hplc:p2 data Data Acquisition & Processing (Chromatogram) hplc:p4->data report Quantification & Reporting data->report

Caption: A typical experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow start Sample Preparation (Protein Precipitation, LLE, SPE) lcms LC-MS/MS System LC Separation Ionization Source (ESI) Mass Analyzer (QqQ) Detector start->lcms:p1 data Data Acquisition (MRM Transitions) lcms:p4->data report Quantification & Reporting (with Internal Standard) data->report

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion: An Informed Approach to Method Selection

The cross-validation of analytical methods for substituted anilines is not a one-size-fits-all endeavor. The choice between a robust, workhorse technique like HPLC-UV and a highly sensitive and specific method like LC-MS/MS is dictated by the analytical challenge at hand. For routine quality control of drug products where impurity levels are relatively high, a validated HPLC-UV method is often sufficient. [15]However, for bioanalytical studies requiring the quantification of low levels of anilines in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. [19] Ultimately, a successful cross-validation provides the documented evidence that the analytical results are reliable and consistent, regardless of the methodology employed. This ensures data integrity throughout the drug development lifecycle and provides a solid foundation for regulatory submissions. By understanding the underlying principles of each technique and adhering to rigorous validation protocols, researchers can confidently navigate the complexities of substituted aniline analysis.

References

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  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]. Accessed December 31, 2025.

  • Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. ThaiScience. Available at: [Link]. Accessed December 31, 2025.

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH. Available at: [Link]. Accessed December 31, 2025.

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available at: [Link]. Accessed December 31, 2025.

  • Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. ResearchGate. Available at: [Link]. Accessed December 31, 2025.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]. Accessed December 31, 2025.

  • Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. Available at: [Link]. Accessed December 31, 2025.

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. Available at: [Link]. Accessed December 31, 2025.

  • Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. ResearchGate. Available at: [Link]. Accessed December 31, 2025.

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]. Accessed December 31, 2025.

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. Available at: [Link]. Accessed December 31, 2025.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available at: [Link]. Accessed December 31, 2025.

  • Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. Available at: [Link]. Accessed December 31, 2025.

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Available at: [Link]. Accessed December 31, 2025.

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]. Accessed December 31, 2025.

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC - MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Journal of Current Medical Research and Opinion. Available at: [Link]. Accessed December 31, 2025.

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. PMC - NIH. Available at: [Link]. Accessed December 31, 2025.

  • A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets. Taylor & Francis Online. Available at: [Link]. Accessed December 31, 2025.

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link]. Accessed December 31, 2025.

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]. Accessed December 31, 2025.

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  • Cross-validation (analytical chemistry). Wikipedia. Available at: [Link]. Accessed December 31, 2025.

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